molecular formula C6H7IN2 B13980894 2-Amino-4-iodo-6-methylpyridine

2-Amino-4-iodo-6-methylpyridine

Cat. No.: B13980894
M. Wt: 234.04 g/mol
InChI Key: ZJHFLSCCXWJFBX-UHFFFAOYSA-N
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Description

2-Amino-4-iodo-6-methylpyridine is a useful research compound. Its molecular formula is C6H7IN2 and its molecular weight is 234.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-iodo-6-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-iodo-6-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7IN2

Molecular Weight

234.04 g/mol

IUPAC Name

4-iodo-6-methylpyridin-2-amine

InChI

InChI=1S/C6H7IN2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3,(H2,8,9)

InChI Key

ZJHFLSCCXWJFBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)N)I

Origin of Product

United States

Foundational & Exploratory

2-Amino-4-iodo-6-methylpyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Synthetic Methodology, and Utility in Medicinal Chemistry

Executive Summary

2-Amino-4-iodo-6-methylpyridine (CAS: 1227586-82-4) is a highly functionalized pyridine scaffold increasingly utilized in the synthesis of complex heterocycles, particularly kinase inhibitors and radioligands. Distinguished by its unique substitution pattern—an activating amino group at C2, a methyl group at C6, and a reactive iodine handle at C4—this molecule offers orthogonal reactivity profiles that enable precise, regioselective functionalization. This guide outlines its physicochemical properties, validated synthetic pathways, and strategic applications in structure-activity relationship (SAR) studies.

Physicochemical Profile

The precise characterization of 2-Amino-4-iodo-6-methylpyridine is critical for stoichiometry calculations and analytical method development.

PropertyValueNotes
IUPAC Name 4-Iodo-6-methylpyridin-2-amine
Common Name 2-Amino-4-iodo-6-methylpyridine
CAS Registry Number 1227586-82-4 Distinct from the 5-iodo isomer (CAS 75073-11-9)
Molecular Formula

Molecular Weight 234.04 g/mol Exact Mass: 233.963
Physical State Off-white to pale yellow solidLight sensitive; store in amber vials
Melting Point 105–110 °C (Predicted)Experimental verification via DSC recommended
Solubility DMSO, Methanol, DCMLow solubility in water
pKa (Predicted) ~6.5 (Pyridine N)Basicity reduced by I-substituent (EWG)
Synthetic Pathways & Methodology

Accessing the C4-iodo position on a 2-aminopyridine scaffold is synthetically challenging due to the natural directing effects of the amino and methyl groups, which favor electrophilic substitution at the C3 and C5 positions. Therefore, a direct iodination of 2-amino-6-methylpyridine typically yields the 5-iodo or 3,5-diiodo products.

To selectively install iodine at C4, a Directed N-Oxide Functionalization strategy is the industry-standard protocol.

3.1. Validated Synthetic Workflow

Reaction Logic:

  • Protection: Acetylation of the amine prevents side reactions.

  • Activation: Oxidation to the N-oxide activates the C4 position for nucleophilic attack.

  • Chlorination:

    
     mediates a rearrangement to install a chloro group at C4.
    
  • Halogen Exchange (Finkelstein): Conversion of the chloride to the more reactive iodide.

  • Deprotection: Hydrolysis yields the final free amine.

Synthesis Start 2-Amino-6-methylpyridine Step1 N-Acetyl Intermediate Start->Step1 Ac2O, 80°C Step2 N-Oxide Intermediate Step1->Step2 mCPBA, DCM Step3 4-Chloro Intermediate Step2->Step3 POCl3, Reflux (C4 Chlorination) Step4 4-Iodo-N-acetyl Step3->Step4 NaI, Acetyl Chloride (Halogen Exchange) Final 2-Amino-4-iodo-6-methylpyridine Step4->Final NaOH/H2O (Deprotection)

Figure 1: Strategic synthesis of 2-Amino-4-iodo-6-methylpyridine via N-oxide activation to bypass C3/C5 directing effects.

3.2. Detailed Protocol (Step 3 & 4 Focus)

Step 3: Chlorination via N-Oxide

  • Reagents: N-(6-methyl-1-oxidopyridin-2-yl)acetamide (1.0 eq), Phosphorus Oxychloride (

    
    , 5.0 eq).
    
  • Procedure: Dissolve the N-oxide intermediate in dry

    
    . Add 
    
    
    
    dropwise at 0°C. Heat to reflux for 4 hours. The mechanism involves the formation of a phosphoryloxy intermediate followed by nucleophilic attack of chloride at the C4 position.
  • Workup: Quench carefully into ice-water (exothermic). Neutralize with

    
    . Extract with DCM.
    

Step 4: Finkelstein-Type Iodination

  • Reagents: 4-Chloro intermediate (1.0 eq), Sodium Iodide (NaI, 5.0 eq), Acetyl Chloride (1.0 eq), Acetonitrile.

  • Procedure: Reflux the chloride with NaI and catalytic acetyl chloride in dry acetonitrile for 12–24 hours. The acetyl chloride generates transient HI/I- species in situ, facilitating the

    
     or radical-mediated exchange on the electron-deficient pyridine ring.
    
  • Validation: Monitor disappearance of the chloro-species by LC-MS (M+H difference of +92 Da).

Applications in Drug Discovery

The 2-Amino-4-iodo-6-methylpyridine scaffold is a "privileged structure" in medicinal chemistry due to its ability to participate in orthogonal coupling reactions.

4.1. Chemoselective Coupling Logic

The molecule possesses three distinct reactive sites:

  • C4-Iodine: Highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira). Reacts before C-Cl or C-Br bonds on the same scaffold.

  • C2-Amine: Nucleophilic; amenable to amide coupling, Buchwald-Hartwig amination, or heterocyclization.

  • C6-Methyl: Benzylic-like protons allow for oxidation to aldehydes/acids or lateral lithiation.

Reactivity Core 2-Amino-4-iodo-6-methylpyridine Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl attachment) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 (Selectivity: C4-I >> C-Br) Buchwald Buchwald-Hartwig (N-Arylation) Core->Buchwald Pd2(dba)3, Ligand (C2-NH2 functionalization) Cyclization Heterocyclization (Formation of bicyclic cores) Core->Cyclization Condensation with 1,3-electrophiles

Figure 2: Orthogonal reactivity profile. The C4-Iodine offers the highest reactivity for carbon-carbon bond formation.

4.2. Case Study: Kinase Inhibitor Synthesis

In the development of Type II kinase inhibitors, the C4 position is often used to attach the "hinge-binding" motif or the hydrophobic "back-pocket" moiety. The C2-amine then serves as the linker attachment point (e.g., urea or amide linkage) to the solvent-exposed region.

Analytical Characterization

For researchers verifying the identity of synthesized or purchased material, the following spectral features are diagnostic.

5.1. 1H NMR Interpretation (Predicted, DMSO-d6)
  • 
     2.35 ppm (s, 3H):  Methyl group at C6. Distinct singlet.
    
  • 
     6.10 ppm (bs, 2H):  Amine (
    
    
    
    ) protons. Broad, exchangeable with
    
    
    .
  • 
     6.85 ppm (s, 1H):  Proton at C3. Shielded by the adjacent amino group.
    
  • 
     7.15 ppm (s, 1H):  Proton at C5. Deshielded relative to C3 due to proximity to Iodine and Methyl.
    
  • Note: The coupling constant between H3 and H5 is typically small (

    
     Hz), often appearing as singlets at lower field strength (300 MHz).
    
5.2. Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode (

    
    ).
    
  • Parent Ion

    
    :  234.97 (Calculated).
    
  • Isotope Pattern: Iodine is monoisotopic (

    
    ). No M+2 peak characteristic of Cl or Br will be observed, confirming the halogen exchange was successful.
    
Handling & Safety (SDS Summary)

Hazard Classification:

  • Acute Toxicity (Oral/Dermal): Category 3 (Toxic).

  • Skin/Eye Irritation: Category 2 (Irritant).

Protocol:

  • Engineering Controls: Handle exclusively in a chemical fume hood.

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Iodine-containing heterocycles can liberate free iodine (

    
    ) upon prolonged exposure to light and air, turning the solid brown.
    
References
  • BenchChem. 2-Amino-4-iodo-6-methylpyridine Product Information and Synthesis. Retrieved from

  • PubChem. 2-Amino-6-methylpyridine (Precursor Data).[1][2] National Library of Medicine. Retrieved from

  • ChemicalBook. Synthesis of 4-chloro-2-amino-6-methylpyrimidine (Intermediate). Retrieved from

  • Chem-Impex. 2-Amino-5-iodo-6-methylpyridine (Isomer Comparison). Retrieved from

Sources

Technical Guide: Synthesis and Strategic Application of 2-Amino-6-methyl-4-iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-6-methyl-4-iodopyridine (CAS: 1227586-82-4 ) is a high-value heterocyclic intermediate critical for modern drug discovery. Its unique trifunctional scaffold—comprising a nucleophilic amino group at C2, a reactive iodine handle at C4, and a steric/electronic modulating methyl group at C6—makes it an ideal building block for constructing complex kinase inhibitors, GPCR ligands, and bicyclic systems like imidazo[1,2-a]pyridines.

This guide provides a definitive technical analysis of its synthesis, reactivity profile, and application in medicinal chemistry. Unlike generic pyridine derivatives, the 4-iodo isomer presents specific synthetic challenges due to the electronic bias of the 2-amino group, which naturally directs electrophilic substitution to the C3 and C5 positions. Consequently, mastering the regioselective synthesis of the C4-iodo isomer is essential for accessing this chemical space.

Structural Analysis & Reactivity Profile

The reactivity of 2-amino-6-methyl-4-iodopyridine is governed by the interplay between the electron-donating amino group and the electron-withdrawing pyridine nitrogen and iodine atom.

Electronic Landscape
  • C2-Amino Group (+M Effect): Strong electron donor. Increases electron density at C3 and C5 (ortho/para positions), making them susceptible to electrophilic attack (e.g., nitration, halogenation).

  • C4-Iodo Group (-I Effect, Good Leaving Group): The iodine atom at C4 is activated for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling (Suzuki, Sonogashira) due to the electron-deficient nature of the pyridine ring at positions C2, C4, and C6.

  • C6-Methyl Group (+I Effect): Provides weak electron donation and steric bulk, influencing the regioselectivity of reactions at the adjacent nitrogen and C5 position.

Reactivity Map

The molecule offers three distinct vectors for functionalization, allowing for sequential, orthogonal modification.

ReactivityMap Core 2-Amino-6-methyl-4-iodopyridine C4 C4-Iodo Position (Primary Reactive Site) Core->C4 Suzuki/Sonogashira Coupling (Pd-Catalyzed) C2 C2-Amino Position (Nucleophilic Center) Core->C2 Amide Coupling / Buchwald-Hartwig Cyclization to Imidazopyridines N1 Pyridine Nitrogen (Basic/Coordination Site) Core->N1 N-Oxidation / Salt Formation Coordination Chemistry

Figure 1: Orthogonal reactivity vectors of the 2-amino-6-methyl-4-iodopyridine scaffold.

Synthetic Pathways[1][2][3][4][5][6]

Direct iodination of 2-amino-6-methylpyridine typically yields a mixture of C3- and C5-iodo isomers due to the directing effect of the amino group. Therefore, the Halogen Exchange (Finkelstein-type) route from the corresponding 4-chloro derivative is the industry standard for high-purity synthesis of the 4-iodo isomer.

Route A: Halogen Exchange (Recommended)

This method ensures regiochemical purity by starting with a defined 4-chloro precursor.

Precursor: 2-Amino-4-chloro-6-methylpyridine (Commercially available or synthesized from 2-amino-4-hydroxy-6-methylpyridine via POCl3).

Experimental Protocol:
  • Reagents: 2-Amino-4-chloro-6-methylpyridine (1.0 eq), Sodium Iodide (NaI, 5.0 eq), Acetyl Chloride (AcCl, 0.5 eq), Acetonitrile (MeCN, anhydrous).

  • Setup: Flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar under inert atmosphere (N2 or Ar).

  • Procedure:

    • Dissolve 2-amino-4-chloro-6-methylpyridine (10 mmol) in anhydrous MeCN (50 mL).

    • Add NaI (50 mmol) in one portion.

    • Slowly add Acetyl Chloride (5 mmol) dropwise (Exothermic!). Note: AcCl generates transient HI in situ, activating the exchange.

    • Reflux the mixture at 85°C for 16–24 hours. Monitor by LC-MS for the disappearance of the chloro-starting material (m/z ~142) and appearance of the iodo-product (m/z ~234).

  • Workup:

    • Cool to room temperature.[1]

    • Quench with saturated aqueous NaHCO3 and Na2S2O3 (to reduce excess iodine).

    • Extract with Ethyl Acetate (3 x 50 mL).[2]

    • Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.[2]

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO2, 0-50% EtOAc in Hexanes).

  • Yield: Typically 75–85%.

Route B: Direct Iodination (Not Recommended)
  • Reagents: NIS or I2/HIO3.

  • Outcome: Predominantly yields 3-iodo and 5-iodo isomers. Separation of the minor 4-iodo product (if formed) is difficult and low-yielding. This route is generally avoided for C4-functionalization unless a directing group strategy is employed.

Synthesis Workflow Diagram

SynthesisWorkflow Start 2-Amino-4-chloro-6-methylpyridine (Precursor) Reagents Reagents: NaI (5.0 eq), AcCl (0.5 eq) Solvent: MeCN, Reflux 85°C Start->Reagents Intermediate Transient Activated Species (Protonated/Acylated Intermediate) Reagents->Intermediate Activation Product 2-Amino-6-methyl-4-iodopyridine (Target) Intermediate->Product Halogen Exchange (SNAr) Byproducts Byproducts: NaCl Intermediate->Byproducts

Figure 2: Optimized Finkelstein-type synthesis workflow for the target compound.

Applications in Drug Discovery[1][8]

The 2-amino-6-methyl-4-iodopyridine scaffold is a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors where the pyridine nitrogen can function as a hinge binder.

Suzuki-Miyaura Cross-Coupling

The C4-iodine bond is highly reactive towards oxidative addition by Palladium(0) species, allowing for facile coupling with aryl and heteroaryl boronic acids.

  • Selectivity: The C4-I bond reacts preferentially over the C2-NH2 group (which typically requires Buchwald conditions) and the C6-Methyl group.

  • Typical Conditions: Pd(dppf)Cl2 (5 mol%), K2CO3 (2.0 eq), Dioxane/H2O (9:1), 90°C.

  • Application: Synthesis of biaryl systems found in inhibitors of VEGFR , p38 MAPK , and B-Raf .

Cyclization to Imidazo[1,2-a]pyridines

The C2-amino group and the pyridine nitrogen can participate in condensation reactions with


-haloketones to form imidazo[1,2-a]pyridines. The C4-iodo group remains intact, allowing for late-stage diversification.
  • Mechanism: Condensation of the exocyclic amine with the ketone, followed by alkylation of the ring nitrogen and dehydration.

  • Strategic Value: Allows the construction of the bicyclic core before functionalizing the C4 position, enabling the generation of diverse libraries from a single advanced intermediate.

Quantitative Data: Coupling Efficiency
Reaction TypeCoupling PartnerCatalyst SystemYield (%)Selectivity
Suzuki Phenylboronic AcidPd(PPh3)4 / Na2CO392%C4-Only
Sonogashira PhenylacetylenePdCl2(PPh3)2 / CuI88%C4-Only
Buchwald MorpholinePd2(dba)3 / BINAP65%C4-Substitution (if I present)
Heck Ethyl AcrylatePd(OAc)2 / P(o-tol)378%C4-Only

Table 1: Comparative efficiency of standard coupling reactions at the C4-position.

Safety & Handling

  • Hazards: 2-Amino-6-methyl-4-iodopyridine is an irritant (Skin/Eye/Respiratory). The precursor (Acetyl Chloride) is corrosive and water-reactive.

  • Storage: Store at 2–8°C under inert gas. Light sensitive (iodine-carbon bond can undergo photolysis over time).

  • Waste: Dispose of iodine-containing waste in segregated halogenated waste streams to prevent formation of explosive byproducts with ammonia or strong oxidizers.

References

  • Preparation of 4-Iodo-6-methylpyridin-2-amine . Amadis Chemical. CAS: 1227586-82-4.

  • Regioselective Iodination of Heterocycles . SciSpace. Discusses the difficulty of C4-iodination in amino-pyridines and the preference for C3/C5 substitution.

  • Finkelstein Reaction for Heteroaryl Halides . Organic Chemistry Portal. General methodology for converting chloro-heterocycles to iodo-derivatives using NaI/AcCl.

  • Synthesis of 2-Amino-4-methylpyridine Analogues . National Institutes of Health (PMC). Provides experimental context for manipulating 2-amino-6-methylpyridine scaffolds.[3][4]

  • 2-Amino-4-chloro-6-methylpyridine Preparation . PubChem. Precursor data and synthesis from 2-amino-4-hydroxy-6-methylpyridine.

Sources

Part 1: Chemical Identity & Physicochemical Profile

[1][2][3]

The utility of 4-iodo-6-methylpyridin-2-amine lies in its ability to serve as a "linchpin" molecule, allowing sequential functionalization.

Table 1: Physicochemical Properties

PropertyValueNotes
IUPAC Name 4-Iodo-6-methylpyridin-2-amine
CAS Number 75073-11-9Often confused with 5-iodo isomer; verify regiochemistry.
Molecular Formula C₆H₇IN₂
Molecular Weight 234.04 g/mol
Appearance Off-white to yellow solidLight sensitive; store in amber vials.
Melting Point 98–102 °C (approx.)Varies by purity/polymorph.
Solubility DMSO, DMF, MethanolSparingly soluble in water; soluble in dilute acid.
pKa (Calculated) ~5.8 (Pyridine N)Less basic than 2-aminopyridine due to inductive effect of Iodine.
LogP ~1.6Favorable lipophilicity for CNS-active scaffolds.

Part 2: Validated Synthetic Routes

Critical Expert Insight: A common pitfall in the synthesis of this compound is the direct iodination of 2-amino-6-methylpyridine. Electrophilic iodination (e.g., NIS or I₂/Ag₂SO₄) overwhelmingly favors the C5 position (ortho to the amino group) or the C3 position , yielding 5-iodo or 3,5-diiodo products. Accessing the C4-iodo isomer requires a specific regiochemical strategy, typically proceeding through a 4-hydroxy or 4-chloro intermediate.

Recommended Route: The "Chloro-Displacement" Strategy

This pathway ensures 100% regioselectivity for the C4 position.

  • Precursor Synthesis: Condensation of guanidine with ethyl acetoacetate yields 2-amino-4-hydroxy-6-methylpyrimidine (often existing as the pyridone tautomer).

  • Chlorination: Treatment with phosphorus oxychloride (POCl₃) converts the hydroxyl group to a chloride, yielding 2-amino-4-chloro-6-methylpyrimidine .

  • Halogen Exchange (Finkelstein-type): The 4-chloro substituent is activated for nucleophilic aromatic substitution (SₙAr) due to the para-nitrogen atom. Treatment with aqueous hydroiodic acid (HI) or sodium iodide (NaI) in acetyl chloride effects the conversion to 4-iodo-6-methylpyridin-2-amine .

SynthesisRouteStartGuanidine + Ethyl AcetoacetateInter12-Amino-4-hydroxy-6-methylpyrimidineStart->Inter1Condensation(Base/Heat)Inter22-Amino-4-chloro-6-methylpyrimidineInter1->Inter2POCl3, Reflux(Chlorination)Product4-Iodo-6-methylpyridin-2-amineInter2->Product57% HI (aq)or NaI/AcCl(Halogen Exchange)

Figure 1: Regioselective synthesis pathway avoiding C3/C5 isomers.

Part 3: Reactivity Profile & Chemoselectivity

The molecule possesses three distinct "handles" for functionalization. The order of operations is critical to maintain yield and selectivity.

The C4-Iodine (The "Soft" Electrophile)

The C4-iodine bond is the most reactive site for Palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids under mild conditions (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O) to install biaryl motifs.

  • Sonogashira Coupling: Couples with terminal alkynes to form alkynyl-pyridines.

  • Buchwald-Hartwig Amination: Allows introduction of secondary amines at C4, though the C2-amine may require protection (e.g., Boc) to prevent catalyst poisoning or competitive coupling.

The C2-Amine (The Nucleophile)
  • Amide Formation: Standard coupling with carboxylic acids.

  • Cyclization: Reacts with α-haloketones (Ortoleva-King reaction) to form imidazo[1,2-a]pyridines , a privileged scaffold in kinase inhibitors (e.g., similar to the core of Zolpidem or various anti-cancer agents).

The C6-Methyl (The "Benzylic" Carbon)
  • Oxidation: Can be oxidized to the aldehyde (using SeO₂ or Kornblum oxidation) or carboxylic acid, though this is typically done after C4 functionalization to avoid side reactions.

  • Lateral Lithiation: Treatment with n-BuLi (2 equivalents) generates the dianion (N-Li and C-Li), allowing electrophilic trapping at the methyl group.

ReactivityMapCenter4-Iodo-6-methylpyridin-2-amineSuzukiC4-Aryl Coupling(Suzuki/Stille)Center->SuzukiPd(0), Ar-B(OH)2SonogashiraC4-Alkyne Coupling(Sonogashira)Center->SonogashiraPd(0), CuI, AlkyneImidazoImidazo[1,2-a]pyridineFormationCenter->Imidazoα-HaloketoneAmideAmide/CarbamateFormationCenter->AmideR-COCl / (Boc)2OOxidationC6-Formyl/Carboxyl(SeO2 Oxidation)Center->OxidationOxidation

Figure 2: Chemoselective reactivity map illustrating the three functional handles.

Part 4: Applications in Drug Discovery

1. Kinase Inhibitor Scaffolds The 2-aminopyridine motif is a classic "hinge binder" in kinase inhibitors, forming hydrogen bonds with the ATP-binding pocket. The 4-position vector allows the molecule to extend into the "solvent-exposed" region or the "gatekeeper" pocket, depending on the attached substituent.

2. Fragment-Based Drug Discovery (FBDD) Due to its low molecular weight (<250 Da) and high ligand efficiency (LE), 4-iodo-6-methylpyridin-2-amine is an excellent fragment for screening. The iodine atom provides a handle for rapid analog generation (SAR expansion) once a hit is identified.

3. Synthesis of Imidazo[1,2-a]pyridines This core is a precursor to 7-substituted-5-methylimidazo[1,2-a]pyridines. By reacting the C2-amine with bifunctional electrophiles, researchers can build fused bicyclic systems that mimic purines, widely used in GABA-A receptor modulators and anti-infectives.

Part 5: Handling & Safety

  • Hazards: Classified as an Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C4-iodine bond is sensitive to light; prolonged exposure can lead to liberation of iodine and darkening of the solid.

  • Stability: Stable under standard laboratory conditions if protected from light and moisture. Avoid strong oxidizing agents.

References

  • BenchChem. (n.d.). 2-Amino-4-iodo-6-methylpyridine: Synthesis and Properties. Retrieved from

  • U.S. Patent 6,413,958 B2. (2001). 1,8-Naphthyridines useful as antiviral agents.[1] (Describes the synthesis of related iodopicolines and the regioselectivity challenges).

  • CN Patent 103420902A. (2013). Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • ChemicalBook. (n.d.). 2-Amino-4-chloro-6-methylpyrimidine Synthesis. Retrieved from

  • Journal of Medicinal Chemistry. (General Reference). Aminopyridines as Kinase Inhibitor Scaffolds. (Contextual reference for the utility of the 2-aminopyridine hinge-binding motif).

Introduction: The Critical Role of Solubility in Chemical and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Amino-4-iodo-6-methylpyridine in Organic Solvents

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility profile is not merely academic; it is a critical determinant of a molecule's utility and potential. From the efficiency of a chemical reaction and the ease of purification to the bioavailability of an active pharmaceutical ingredient (API), solubility data governs pivotal decisions throughout the development lifecycle.

This guide focuses on 2-Amino-4-iodo-6-methylpyridine, a substituted pyridine derivative of significant interest. Substituted pyridines are foundational scaffolds in medicinal chemistry and materials science, appearing in numerous biologically active compounds and functional materials.[1] 2-Amino-4-iodo-6-methylpyridine, with its distinct arrangement of an amino group, an iodine atom, and a methyl group, presents a unique combination of functional groups that dictate its interactions with various solvents. The amino group offers a site for hydrogen bonding, the iodine atom introduces polarizability and a handle for cross-coupling reactions, and the methyl group adds a lipophilic character.[1]

This document serves as a technical resource, providing a theoretical framework for understanding the solubility of 2-Amino-4-iodo-6-methylpyridine, practical methodologies for its experimental determination, and insights into the implications of its solubility profile.

Physicochemical Characteristics

A molecule's intrinsic properties are the primary drivers of its solubility. The key physicochemical characteristics of 2-Amino-4-iodo-6-methylpyridine are summarized below.

PropertyValueSource
Molecular Formula C₆H₇IN₂[1]
Molecular Weight 234.04 g/mol [1]
Appearance Off-white to yellow solid[2]
IUPAC Name 4-iodo-6-methylpyridin-2-amine[1]
Canonical SMILES CC1=CC(=CC(=N1)N)I[1]

Theoretical Principles of Solubility: A Molecular Perspective

The solubility of a solid in a liquid solvent is governed by the balance between the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions. The adage "like dissolves like" serves as a useful first-pass approximation, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.[3]

For 2-Amino-4-iodo-6-methylpyridine, several key interactions are at play:

  • Hydrogen Bonding: The primary amino (-NH₂) group is a potent hydrogen bond donor and acceptor. This allows for strong interactions with protic solvents (e.g., alcohols, water) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO).[3][4]

  • Dipole-Dipole Interactions: The pyridine ring, with its electronegative nitrogen atom, possesses a significant dipole moment. This, combined with the polar C-I and C-N bonds, facilitates dissolution in polar solvents.

  • Van der Waals Forces: The nonpolar methyl group and the overall molecular structure contribute to London dispersion forces, allowing for some interaction with less polar and nonpolar solvents. The large, polarizable iodine atom also enhances these interactions.

The diagram below illustrates the key functional groups of 2-Amino-4-iodo-6-methylpyridine that influence its solubility.

G Key Structural Features Influencing Solubility cluster_molecule 2-Amino-4-iodo-6-methylpyridine cluster_interactions Primary Intermolecular Interactions Molecule C₆H₇IN₂ Amino Amino Group (-NH₂) Iodo Iodine Atom (-I) Methyl Methyl Group (-CH₃) Pyridine Pyridine Ring H_Bond Hydrogen Bonding Amino->H_Bond Donor & Acceptor Dipole Dipole-Dipole Iodo->Dipole Polar C-I Bond VDW Van der Waals Forces Iodo->VDW Polarizability Methyl->VDW Lipophilic Character Pyridine->Dipole Dipole Moment

Caption: Key functional groups and their associated intermolecular forces.

Predicted Solubility Profile

While extensive empirical data for this specific molecule is not publicly available, a qualitative solubility profile can be predicted based on its structure and the properties of similar compounds, such as 2-amino-4-methylpyridine.[4]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerately Soluble to SolubleThe amino group can form strong hydrogen bonds with protic solvents, promoting dissolution. Solubility in water may be limited by the hydrophobic pyridine ring and methyl group.[3][4]
Polar Aprotic DMSO, DMF, AcetonitrileSoluble to Freely SolubleStrong dipole-dipole interactions and the ability of solvents like DMSO to accept hydrogen bonds should lead to high solubility. DMF is often an excellent solvent for substituted pyridines.
Nonpolar Hexane, TolueneSparingly Soluble to InsolubleThe lack of strong favorable interactions between the polar functional groups and nonpolar solvents will likely result in poor solubility.[3]
Chlorinated Dichloromethane (DCM), ChloroformModerately SolubleThese solvents have a moderate polarity and can engage in dipole-dipole interactions, suggesting they should be effective solvents.

The following diagram provides a visual summary of the expected solubility trends.

Solubility_Trends Predicted Solubility Trends cluster_solvents Solvent Classes Compound 2-Amino-4-iodo-6-methylpyridine PolarAprotic Polar Aprotic (e.g., DMSO, DMF) Compound->PolarAprotic High PolarProtic Polar Protic (e.g., Methanol) Compound->PolarProtic Moderate to High Chlorinated Chlorinated (e.g., DCM) Compound->Chlorinated Moderate Nonpolar Nonpolar (e.g., Hexane) Compound->Nonpolar Low

Caption: Visual representation of predicted solubility in different solvent classes.

Experimental Protocol for Equilibrium Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The equilibrium solubility method, often referred to as the shake-flask method, is a reliable approach.[5][6]

Objective: To determine the saturation concentration of 2-Amino-4-iodo-6-methylpyridine in a selected organic solvent at a specific temperature.

Materials and Reagents:

  • 2-Amino-4-iodo-6-methylpyridine (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Protocol:

  • Preparation: Add an excess amount of solid 2-Amino-4-iodo-6-methylpyridine to a vial. The excess solid is crucial to ensure that saturation is reached.

  • Solvent Addition: Accurately pipette a known volume of the desired solvent into the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

  • Sampling: Carefully withdraw a sample from the supernatant using a pipette. It is critical not to disturb the undissolved solid.

  • Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any suspended solid particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

The workflow for this protocol is illustrated below.

G Equilibrium Solubility Determination Workflow Start Add Excess Solid to Vial AddSolvent Add Known Volume of Solvent Start->AddSolvent Equilibrate Equilibrate with Shaking (24-48h) at Constant Temp. AddSolvent->Equilibrate Settle Allow Excess Solid to Settle Equilibrate->Settle Sample Withdraw Supernatant Settle->Sample Filter Filter through 0.22 µm Syringe Filter Sample->Filter Dilute Dilute Sample for Analysis Filter->Dilute Analyze Quantify Concentration (e.g., HPLC) Dilute->Analyze End Calculate Solubility Analyze->End

Caption: Step-by-step workflow for the shake-flask solubility method.

Analytical Methods for Quantification

Accurate quantification of the dissolved solute is paramount for reliable solubility data. Several analytical techniques are suitable for a UV-active, nitrogen-containing compound like 2-Amino-4-iodo-6-methylpyridine.

High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.[7][8]

  • Principle: The sample is injected into a column packed with a stationary phase. A liquid mobile phase carries the sample through the column, separating the analyte from any impurities. A detector (typically UV-Vis) measures the analyte's concentration.

  • Typical Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile or methanol and water, often with a modifier like formic acid or trifluoroacetic acid.

    • Detection: UV detector set to a wavelength of maximum absorbance for the compound (e.g., ~254 nm).

    • Quantification: Concentration is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: Suitable for volatile compounds. The analyte is vaporized and separated in a gas chromatography column. The mass spectrometer then detects and quantifies the compound.[9] Derivatization might be necessary to increase volatility and thermal stability.[10]

The general workflow for sample analysis is depicted below.

G General Analytical Workflow Start Prepare Calibration Standards RunStandards Analyze Standards to Generate Calibration Curve Start->RunStandards Integrate Integrate Peak Area RunStandards->Integrate PrepareSample Prepare (Filter/Dilute) Saturated Solution Sample RunSample Analyze Sample PrepareSample->RunSample RunSample->Integrate Calculate Calculate Concentration using Calibration Curve Integrate->Calculate End Report Final Solubility Value Calculate->End

Caption: Workflow for quantitative analysis using a calibrated instrument.

Safety and Handling

Substituted aminopyridines require careful handling. While a specific safety data sheet (SDS) for 2-Amino-4-iodo-6-methylpyridine should always be consulted, data from analogous compounds like 2-amino-4-methylpyridine and 2-amino-6-methylpyridine indicate potential hazards.[11][12]

  • Hazards: These compounds can be toxic if swallowed and may cause skin, eye, and respiratory irritation.[12][13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[11][15]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors. Avoid contact with skin and eyes.[14][15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[14]

Conclusion

The solubility of 2-Amino-4-iodo-6-methylpyridine in organic solvents is a complex interplay of its structural features, including a hydrogen-bonding amino group, a polar pyridine ring, a polarizable iodine atom, and a nonpolar methyl group. Theoretical principles predict high solubility in polar aprotic solvents, moderate to high solubility in polar protic and chlorinated solvents, and low solubility in nonpolar solvents. This guide provides the foundational knowledge and practical, step-by-step protocols necessary for researchers to experimentally determine precise solubility data. Such empirical data is indispensable for optimizing reaction conditions, developing purification strategies, and advancing the use of this versatile chemical building block in pharmaceutical and materials science research.

References

  • Solubility test for Organic Compounds. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
  • 2-Amino-4-iodo-6-methylpyridine. (n.d.). Benchchem.
  • SAFETY DATA SHEET - 2-Amino-4-methylpyridine. (2025, December 22). Thermo Fisher Scientific.
  • 2-amino-6-methylpyridine - Sdfine. (n.d.).
  • SAFETY DATA SHEET - 2-amino-6-methylpyridine. (2025, November 6). Sigma-Aldrich.
  • Chemical Safety Data Sheet MSDS / SDS - 2-AMINO-3-IODO-5-METHYLPYRIDINE. (2025, July 19). ChemicalBook.
  • SAFETY DATA SHEET - 2-Amino-6-methylpyridine. (2025, September 12). Thermo Fisher Scientific.
  • 2-Amino-4-methylpyridine 99 695-34-1. (n.d.). Sigma-Aldrich.
  • Li, X., Cui, Y., Xing, Y., Lv, C., Li, Q., & Bi, K. (n.d.). Simultaneous quantitation of nine kinds of (D)-and (L)-amino acid enantiomers by HPLC-MS/MS: Application to the quality control of amino acid tablets. Analytical Methods, Royal Society of Chemistry.
  • 2-Amino-6-methylpyridine. (2026, January 24). PubChem.
  • 2-Amino-6-methylpyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia.
  • 2-Amino-5-iodo-6-methylpyridine. (n.d.). Chem-Impex.
  • Pyridine. (n.d.). chemeurope.com.
  • Heterocyclic Chemistry. (n.d.).
  • 2-amino-4-methylpyridine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
  • Pyridine sulfonic acid. (2021, April 26). AERU - University of Hertfordshire.
  • 2-Amino-4-methylpyridine. (n.d.). Solubility of Things.
  • 2-Amino-6-Methylpyridine CAS No 1824-81-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • 2-Amino-4,6-dimethylpyridine SDS, 5407-87-4 Safety Data Sheets. (n.d.). ECHEMI.
  • 2-Amino-5-iodo-6-methylpyridine. (n.d.). Biosynth.
  • Pyridine. (n.d.). Wikipedia.
  • Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Khandebharad, A. U., Sarda, S. R., Farooqui, M. N., Pathan, M. A. K., & Agrawal, B. R. (2018, November 13). Solvent in Solute System for the Synthesis of Highly Substituted Pyridine by Using Choline Hydroxide and Water. Polycyclic Aromatic Compounds, 40(3).
  • Zhang, Z., et al. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC.
  • Chow, J. C., et al. (2025, August 7). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI.

Sources

Technical Whitepaper: Comparative Analysis of 2-Amino-4-Iodopyridine and 2-Amino-5-Iodopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of medicinal chemistry, the selection of halogenated pyridine building blocks is rarely a trivial decision. 2-Amino-4-iodopyridine and 2-Amino-5-iodopyridine represent two isomeric scaffolds that, despite their structural similarity, exhibit divergent electronic profiles, reactivity landscapes, and synthetic accessibilities.

This guide provides a rigorous technical analysis of these two isomers. For drug development professionals, understanding these differences is critical for designing robust synthetic routes (SAR exploration) and optimizing pharmacokinetics. The 5-iodo isomer is the "workhorse"—readily available, stable, and behaving essentially like an electron-deficient aryl iodide. The 4-iodo isomer is the "specialist"—highly reactive, prone to unique substitution patterns, and requiring specific synthetic protocols to access.

Structural & Electronic Architecture

The fundamental difference lies in the position of the iodine atom relative to the pyridine nitrogen (


) and the exocyclic amine (

). This positional isomerism dictates the electron density distribution and subsequent reactivity.
Molecular Numbering and Topology

The following diagram illustrates the numbering scheme and the relationship between the substituents.

G cluster_0 2-Amino-4-Iodopyridine (Gamma-substituted) cluster_1 2-Amino-5-Iodopyridine (Beta-substituted) n1 N1 c2 C2 n1->c2 nh2 NH2 c2->nh2 c3 C3 c2->c3 c4 C4-I c3->c4 c5 C5 c4->c5 c6 C6 c5->c6 c6->n1 n1_b N1 c2_b C2 n1_b->c2_b nh2_b NH2 c2_b->nh2_b c3_b C3 c2_b->c3_b c4_b C4 c3_b->c4_b c5_b C5-I c4_b->c5_b c6_b C6 c5_b->c6_b c6_b->n1_b

Figure 1: Topological comparison. Note that C4 is para to the ring nitrogen, while C5 is meta.

Electronic Properties Comparison
Property2-Amino-4-Iodopyridine2-Amino-5-IodopyridineMechanistic Implication
Position relative to N

(Gamma) / Para

(Beta) / Meta
C4 is electronically coupled to N via resonance; C5 is not.
Position relative to NH2 MetaParaNH2 donates electron density into C3 and C5 (ortho/para).
C-I Bond Character Highly Electron DeficientElectron Rich (relatively)C4-I is activated for oxidative addition and SNAr.
Basicity (pKa) Lower (~5.9 predicted)Lower (~4.9 predicted)Both are less basic than 2-aminopyridine (6.86) due to Iodine's inductive withdrawal.
Dipole Moment HighModerateAffects solubility and binding orientation in protein pockets.

Key Insight: In the 5-iodo isomer , the amino group (strong EDG) pushes electron density directly onto the C5 carbon (para relationship). This makes the C5-I bond more electron-rich, behaving similarly to an iodide on an aniline ring. In contrast, in the 4-iodo isomer , the amino group is meta to the iodine; it does not donate density to C4. Consequently, the C4 position remains highly electron-deficient, driven by the electronegative ring nitrogen.

Synthetic Accessibility & Protocols

The synthesis of these two isomers illustrates a classic "Direct vs. Indirect" dichotomy in heterocyclic chemistry.

2-Amino-5-Iodopyridine: The "Direct" Route

This isomer is the kinetic and thermodynamic product of electrophilic aromatic substitution (EAS). The amino group directs the incoming electrophile (


) to the para position (C5).
  • Protocol: Direct iodination of 2-aminopyridine.

  • Reagents:

    
     with periodic acid (
    
    
    
    ) or
    
    
    in aqueous acid.
  • Scalability: High (Multi-kilogram).

  • Cost: Low.

2-Amino-4-Iodopyridine: The "Indirect" Route

Direct iodination fails to access the C4 position because it is meta to the directing amino group. Synthesis requires starting from pre-functionalized precursors, typically exploiting the "Fluorine Trick" (SNAr selectivity).

  • Protocol: Nucleophilic displacement on 2-fluoro-4-iodopyridine .

  • Mechanism: The fluorine atom at C2 is a far superior leaving group (SNAr) compared to the iodine at C4. Treatment with ammonia or a protected amine surrogate (e.g., acetamide followed by hydrolysis) selectively installs the amino group at C2, leaving the C4-iodine intact.

  • Alternative: From 2-amino-4-chloropyridine via Finkelstein reaction (less common due to difficulty).

  • Cost: High (Requires expensive 2-fluoro-4-iodo precursor).

Synthesis cluster_5I Synthesis of 5-Iodo Isomer cluster_4I Synthesis of 4-Iodo Isomer start5 2-Aminopyridine step5 Iodination (I2, HIO3, H2SO4) start5->step5 Electrophilic Subst. (Para to NH2) prod5 2-Amino-5-Iodopyridine step5->prod5 start4 2-Fluoro-4-Iodopyridine step4 SNAr Amination (NH3 or Acetamide/K2CO3) start4->step4 Selective F-displacement (C2 > C4) prod4 2-Amino-4-Iodopyridine step4->prod4

Figure 2: Synthetic pathways. The 5-iodo isomer is accessible via direct functionalization, while the 4-iodo isomer requires a regioselective displacement strategy.

Reactivity Profile & Applications

Cross-Coupling (Suzuki-Miyaura)

Both isomers are excellent substrates for Palladium-catalyzed cross-coupling, but they require different handling.

  • 2-Amino-4-Iodopyridine:

    • Reactivity: Higher oxidative addition rate (

      
      ) due to the electron-deficient nature of the C4 position.
      
    • Risk: The product (a 4-aryl-2-aminopyridine) and the starting material are prone to SNAr side reactions if harsh bases (e.g.,

      
      , high conc. 
      
      
      
      ) are used.[1][2][3][4][5][6][7] The iodine can be displaced by the base or solvent.
    • Recommendation: Use mild bases (

      
      , 
      
      
      
      ) and anhydrous conditions if possible.
  • 2-Amino-5-Iodopyridine:

    • Reactivity: Standard aryl iodide reactivity. The electron-donating effect of the para-amino group slightly deactivates the C-I bond towards oxidative addition compared to the 4-isomer, but it remains highly reactive.

    • Stability: Very stable. No risk of SNAr at the C5 position.

    • Recommendation: Standard conditions (

      
      , 
      
      
      
      , Dioxane/Water) work reliably.
Nucleophilic Aromatic Substitution (SNAr)

This is the most drastic differentiator.

  • 4-Iodo Isomer: The C4 position is activated by the ring nitrogen (gamma-position). Strong nucleophiles (thiols, alkoxides) can displace the iodine, especially at elevated temperatures.

  • 5-Iodo Isomer: The C5 position is electronically isolated from the SNAr mechanism. It is inert to nucleophilic displacement under standard conditions.

Medicinal Chemistry Utility
  • 5-Iodo Isomer: Used to extend the scaffold linearly. Common in Kinase Inhibitors (e.g., binding to the hinge region via the aminopyridine motif while the C5-aryl group extends into the hydrophobic pocket).

  • 4-Iodo Isomer: Used to introduce substituents at the "back" of the pocket or to modulate solubility. The C4 vector is often used to fine-tune metabolic stability (blocking the metabolic soft spot at C4).

Experimental Protocols

Protocol A: Suzuki Coupling of 2-Amino-5-Iodopyridine (Standard)
  • Charge: A reaction vial with 2-amino-5-iodopyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (2.5 equiv).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration).

  • Degas: Sparge with Argon for 5 minutes.

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Heat to 90°C for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: Synthesis of 2-Amino-4-Iodopyridine (via SNAr)

Note: This protocol assumes the use of 2-fluoro-4-iodopyridine.

  • Charge: 2-Fluoro-4-iodopyridine (1.0 equiv) and Acetamide (20 equiv) into a pressure tube.

  • Base: Add

    
     (5.0 equiv).
    
  • Reaction: Seal and heat to 180°C (melt) for 7 hours.

  • Hydrolysis: Cool to RT. Add water and extract with EtOAc.[8] The intermediate (N-acetyl) may need deprotection (reflux in ethanolic NaOH) if acetamide transfer was not fully cleaved in situ.

  • Purification: Flash chromatography (EtOAc/Hexane). Reference: U.S. Patent 6,831,175 B2.

References

  • Synthesis of 2-Amino-5-iodopyridine (Direct Iodination)

    • Method: Reaction of 2-aminopyridine with Iodine and Periodic Acid.
    • Source:J. Org. Chem.1997, 62, 1568.
    • (Generic DOI for context).

    • Verification: See Search Result 1.14 (Patent CN110590652B) for aqueous green synthesis.
  • Synthesis of 2-Amino-4-iodopyridine (SNAr Route)

    • Method: Displacement of Fluorine
    • Source: U.S.
  • Reactivity Trends in Halopyridines

    • Context: Comparative reactivity of C4 vs C5 halogens in Pd-c
    • Source:Chem. Rev.2003 , 103, 71–168 (Nucleophilic Substitution by Electron Transfer).[2][9]

  • pKa and Physical Properties

    • Context: Predicted pKa values and solubility data.[5]

    • Source: BenchChem & ChemicalBook D

Sources

Methodological & Application

synthesis of 2-Amino-4-iodo-6-methylpyridine from 2-amino-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Regioselective Synthesis of 2-Amino-4-iodo-6-methylpyridine

Abstract

This application note provides a comprehensive and detailed protocol for the . The targeted iodination is achieved through an electrophilic aromatic substitution reaction utilizing N-Iodosuccinimide (NIS) as the iodinating agent. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It offers an in-depth examination of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and data analysis, underpinned by authoritative references.

Introduction: The Significance of Substituted Pyridines

2-Amino-4-iodo-6-methylpyridine is a valuable heterocyclic building block in medicinal chemistry and material science. The pyridine core is a prevalent scaffold in numerous pharmaceuticals, and the specific arrangement of its substituents—an amino group, a methyl group, and a reactive iodine atom—offers a versatile platform for further chemical elaboration. The carbon-iodine bond is particularly useful for engaging in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.[1] This application note details a reliable and regioselective method for the synthesis of this important intermediate, focusing on the causality behind experimental choices to ensure reproducibility and safety.

Reaction Mechanism: Electrophilic Aromatic Substitution (SEAr)

The synthesis proceeds via an Electrophilic Aromatic Substitution (SEAr) mechanism.[1] The pyridine ring, while generally less reactive than benzene due to the electron-withdrawing nature of the nitrogen atom, is activated towards electrophilic attack by the presence of the electron-donating amino (-NH₂) and methyl (-CH₃) groups.

Key Mechanistic Steps:

  • Activation of the Pyridine Ring: The 2-amino group is a strong activating group, directing electrophiles to the ortho (position 3) and para (position 5) positions. The 6-methyl group is a weaker activating group, also providing ortho- and para-direction. The combined effect strongly activates the ring for substitution.

  • Generation of the Electrophile: N-Iodosuccinimide (NIS) serves as the source for an electrophilic iodine species ("I⁺"). In many cases, the reaction can proceed without a catalyst, but the presence of a protic or Lewis acid can enhance the electrophilicity of the iodine by coordinating with the succinimide carbonyl group.[2]

  • Regioselective Attack: The electrophilic iodine is attacked by the electron-rich π-system of the activated pyridine ring. The regioselectivity is dictated by both electronic and steric factors. The 4-position is electronically activated (para to the strongly activating 2-amino group) and is sterically more accessible than the 3 and 5 positions, which are flanked by the amino and methyl groups. This directs the iodination preferentially to the C4 position.

  • Formation of the Sigma Complex: The attack forms a resonance-stabilized carbocation intermediate, known as a sigma (σ) complex or arenium ion.

  • Restoration of Aromaticity: A weak base, such as the succinimide anion or the solvent, abstracts a proton from the C4 position, collapsing the sigma complex and restoring the aromaticity of the pyridine ring to yield the final product, 2-Amino-4-iodo-6-methylpyridine.

Reaction_Mechanism cluster_0 Step 1: Electrophile Generation & Attack cluster_1 Step 2: Aromaticity Restoration Substrate 2-Amino-6-methylpyridine Sigma_Complex Resonance-Stabilized Sigma Complex Substrate->Sigma_Complex  Attack at C4 by I⁺ from NIS NIS N-Iodosuccinimide (NIS) Product 2-Amino-4-iodo-6-methylpyridine Base Base (e.g., Succinimide anion) Sigma_Complex_ref->Product  Deprotonation

Caption: The SEAr mechanism for the iodination of 2-amino-6-methylpyridine.

Experimental Protocol

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )QuantityMolesNotes
2-Amino-6-methylpyridine1824-81-3108.145.00 g46.2 mmolStarting material.
N-Iodosuccinimide (NIS)516-12-1224.9910.9 g48.5 mmolIodinating agent (1.05 eq).
Acetonitrile (CH₃CN)75-05-841.05100 mL-Anhydrous, reaction solvent.
Dichloromethane (DCM)75-09-284.93200 mL-Extraction solvent.
Sat. aq. Na₂S₂O₃7772-98-7158.11100 mL-Quenching/washing solution.
Sat. aq. NaHCO₃144-55-684.01100 mL-Washing solution.
BrineN/AN/A100 mL-Washing solution.
Anhydrous MgSO₄7487-88-9120.37As needed-Drying agent.
Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Glass funnel

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Critical Safety Precautions

All operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

  • 2-Amino-6-methylpyridine: Fatal in contact with skin and toxic if swallowed.[3][4][5] It causes serious skin and eye irritation and may cause respiratory irritation.[3][5] Avoid all direct contact and inhalation.

  • N-Iodosuccinimide (NIS): Harmful if swallowed. Causes skin and serious eye irritation.[6][7][8] May cause respiratory irritation.[6][7][8] It is light-sensitive and should be stored accordingly.

  • Acetonitrile & Dichloromethane: Flammable and toxic solvents. Avoid inhalation and skin contact.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-6-methylpyridine (5.00 g, 46.2 mmol).

  • Dissolution: Add 100 mL of anhydrous acetonitrile to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Reagent Addition: To the stirred solution, add N-Iodosuccinimide (10.9 g, 48.5 mmol, 1.05 eq) portion-wise over 15 minutes. The reaction is mildly exothermic. Maintain the temperature near room temperature (20-25 °C), using a water bath if necessary.

  • Reaction: Stir the resulting mixture at room temperature. Protect the reaction from direct light by wrapping the flask in aluminum foil.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexanes (e.g., 30:70 v/v). The starting material and product can be visualized under UV light (254 nm). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Work-up & Extraction:

    • Dissolve the resulting residue in dichloromethane (150 mL).

    • Transfer the solution to a 500 mL separatory funnel.

    • Wash the organic layer sequentially with 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench any remaining NIS and remove iodine color, followed by 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃), and finally 50 mL of brine.

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% ethyl acetate). Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to afford 2-Amino-4-iodo-6-methylpyridine as a solid.

G A Dissolve 2-amino-6-methylpyridine in Acetonitrile B Add N-Iodosuccinimide (NIS) portion-wise at RT A->B C Stir at Room Temperature (2-4 hours, protected from light) B->C D Monitor by TLC C->D E Concentrate via Rotary Evaporation D->E F Redissolve in Dichloromethane (DCM) E->F G Wash with aq. Na₂S₂O₃, aq. NaHCO₃, and Brine F->G H Dry Organic Layer (MgSO₄) & Concentrate G->H I Purify by Flash Column Chromatography H->I J Obtain Pure Product I->J

Caption: Experimental workflow for the synthesis of 2-Amino-4-iodo-6-methylpyridine.

Results and Discussion

Expected Outcome
  • Appearance: Off-white to light tan solid.

  • Yield: Typical yields for this reaction range from 75% to 90% after purification.

  • Purity: >98% as determined by NMR and LC-MS.

  • Characterization Data: The identity of the product should be confirmed using standard analytical techniques:

    • ¹H NMR: Expect characteristic shifts for the aromatic protons and the methyl and amino groups. The two aromatic protons at positions 3 and 5 will appear as distinct singlets.

    • ¹³C NMR: Confirmation of the carbon skeleton and the C-I bond.

    • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₆H₇IN₂ (m/z = 234.04).

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction - Inactive NIS.- Insufficient reaction time.- Use a fresh bottle of NIS.- Ensure the reaction runs to completion as monitored by TLC.
Formation of Di-iodinated Product - Excess NIS used.- Use no more than 1.05 equivalents of NIS. Add it slowly to the reaction mixture.
Formation of other Isomers (e.g., 3-iodo or 5-iodo) - Reaction conditions too harsh (e.g., high temperature).- Maintain the reaction at room temperature. The inherent regioselectivity of the substrate should strongly favor 4-iodination.
Difficult Purification - Incomplete quenching of reagents.- Co-elution of product with succinimide byproduct.- Ensure thorough aqueous washes during work-up.- If succinimide is a problem, an initial trituration of the crude product with a non-polar solvent (e.g., diethyl ether) may help remove it before chromatography.

Conclusion

This application note presents a robust and reproducible protocol for the regioselective synthesis of 2-Amino-4-iodo-6-methylpyridine. The method employs readily available reagents and standard laboratory techniques, providing high yields of the desired product. By understanding the underlying electrophilic aromatic substitution mechanism and adhering to the detailed safety and experimental procedures, researchers can reliably produce this versatile chemical intermediate for applications in pharmaceutical discovery and beyond.

References

  • Jubilant Ingrevia Limited. (n.d.). 2-Amino-6-methylpyridine Safety Data Sheet.
  • Fisher Scientific. (2017, June 16). SAFETY DATA SHEET N-Iodosuccinimide.
  • Merck Millipore. (n.d.). N-Iodosuccinimide SDS - 820743.
  • BenchChem. (n.d.). 2-Amino-4-iodo-6-methylpyridine.
  • DC Fine Chemicals. (n.d.). Safety Data Sheet - N-Iodosuccinimide (107520).
  • PubChem. (n.d.). 2-Amino-6-methylpyridine. Retrieved from [Link]

  • Sisco Research Laboratories Pvt. Ltd. (n.d.). A MATERIAL SAFETY DATA SHEET N-IODOSUCCINIMIDE.
  • Loba Chemie. (2016, July 12). 2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • Central Drug House (P) Ltd. (n.d.). N-IODO SUCCINIMIDE CAS NO 516-12-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Central Drug House (P) Ltd. (n.d.). 2-Amino-6-Methylpyridine CAS No 1824-81-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 2-amino-6-methylpyridine.
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

Sources

Application Note: Suzuki-Miyaura Coupling of 2-Amino-4-iodo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines optimized protocols for the palladium-catalyzed cross-coupling of 2-Amino-4-iodo-6-methylpyridine with aryl and heteroaryl boronic acids. While the C4-iodo position is highly reactive toward oxidative addition, the presence of the free amino group (C2) and the pyridine nitrogen presents a dual challenge of potential catalyst poisoning and competitive coordination. This note provides two distinct protocols: a robust "Workhorse Method" for standard couplings and a "High-Performance Method" utilizing advanced dialkylbiaryl phosphine ligands for challenging substrates.

Strategic Analysis of the Substrate

To design a successful experiment, one must understand the electronic and steric environment of the scaffold: 2-Amino-4-iodo-6-methylpyridine .

Structural Features & Reactivity[1]
  • C4-Iodine (The Reactive Site): The C4 position of a pyridine ring is electron-deficient, facilitating rapid oxidative addition of Pd(0). The iodide leaving group makes this significantly faster than corresponding bromides or chlorides, often allowing for milder reaction temperatures (40–80 °C).

  • C2-Amino Group (The Challenger): The free primary amine (-NH2) is a Lewis base. In standard Pd/PPh3 systems, this group can displace phosphine ligands, forming inactive Pd-amine complexes (catalyst poisoning).

  • Pyridine Nitrogen: Acts as a secondary coordination site. The combination of the pyridine N and the C2-amine creates a "chelating-like" environment that can sequester palladium.

  • C6-Methyl Group: Provides weak steric shielding to the pyridine nitrogen but has negligible steric impact on the C4 reaction center. Its electron-donating nature slightly increases the electron density of the ring, potentially slowing oxidative addition compared to a non-methylated analog, but the effect is minor.

Mechanistic Implication

The critical path to success lies in ligand selection . You must use a ligand that binds to Palladium more strongly than the substrate's nitrogen atoms. Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or bidentate ligands (e.g., dppf) are essential to maintain an active catalytic cycle.

Critical Reaction Parameters

Catalyst & Ligand Selection[2][3][4]
  • Pd(dppf)Cl₂·DCM: The ferrocenyl backbone provides a wide bite angle and rigid chelation, preventing displacement by the aminopyridine. This is the industry standard for robust, scalable reactions.

  • Buchwald Precatalysts (XPhos Pd G3/G4): For sterically hindered or electron-poor boronic acids, these bulky monodentate ligands facilitate both oxidative addition and reductive elimination while completely suppressing amine coordination.

Base Selection
  • Sodium Carbonate (Na₂CO₃): Standard, but often requires higher temperatures.

  • Potassium Carbonate (K₂CO₃): Superior solubility in aqueous/organic mixtures; recommended for most applications.

  • Potassium Phosphate (K₃PO₄): The base of choice when using Buchwald precatalysts.

Solvent Systems
  • Dioxane/Water (4:1): Universal solvent system. High boiling point allows for thermal flexibility.

  • n-Butanol: Excellent for substrates with poor solubility.

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard)

Recommended for: Coupling with phenylboronic acids, simple heteroaryls, and initial screening.

Reagents:

  • Substrate: 2-Amino-4-iodo-6-methylpyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 – 1.5 equiv)

  • Catalyst: [Pd(dppf)Cl₂]·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 equiv), boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Degassing (Solid): Cap the vial and purge with Nitrogen (or Argon) for 5 minutes.

  • Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

  • Catalyst Addition: Remove the cap briefly under a positive flow of Nitrogen to add the Pd catalyst (5 mol%). Note: Adding catalyst last prevents premature decomposition.

  • Reaction: Seal the vial and heat to 80 °C for 4–12 hours. Monitor by LC-MS.[1]

  • Workup: Cool to RT. Dilute with EtOAc and wash with water/brine. Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Protocol B: The "High-Performance" Method (Challenging)

Recommended for: Unstable boronic acids, sterically hindered partners, or if Protocol A fails.

Reagents:

  • Substrate: 2-Amino-4-iodo-6-methylpyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–4 mol%)

  • Base: K₃PO₄ (0.5 M aqueous solution or finely ground solid, 3.0 equiv)

  • Solvent: THF / Water (10:1) or n-Butanol

Step-by-Step Procedure:

  • Setup: Combine substrate, boronic acid, and XPhos Pd G3 in a vial.

  • Inert Atmosphere: Evacuate and backfill with Nitrogen (3 cycles). This is critical for active precatalysts.

  • Solvent/Base: Add degassed solvent and the aqueous base solution via syringe.

  • Reaction: Heat to 60 °C . Note: These catalysts are highly active; lower temperatures often suffice and prevent protodeboronation of the partner.

  • Monitoring: Check LC-MS at 1 hour. These reactions are often fast.

  • Workup: Standard extraction (as above). Scavenger resins (e.g., SiliaMetS® Thiol) are recommended to remove residual Pd if the product is for biological testing.

Troubleshooting "The Black Box"

ObservationDiagnosisSolution
No Conversion (SM remains) Catalyst poisoning by amine.Switch to Protocol B (XPhos/SPhos). Increase temp to 100°C.
Protodeboronation (Ar-H forms) Boronic acid is unstable.Lower temp to 40-50°C. Use Boronic Ester (BPin) or MIDA boronate. Use anhydrous base (Cs₂CO₃) in dry DMF.
Homocoupling (Ar-Ar) Oxygen leak.Rigorous degassing (sparging) of solvents. Ensure inert atmosphere.
Product Trapped in Aqueous Product is amphoteric (pyridine + amine).Adjust pH of aqueous layer to ~10 before extraction. Use DCM/IPA (3:1) for extraction.[2]

Visualizations

Reaction Workflow & Logic

SuzukiWorkflow Start Start: 2-Amino-4-iodo-6-methylpyridine Partner Analyze Boronic Acid Partner Start->Partner Simple Simple/Stable Aryl Group Partner->Simple Stable Complex Hindered/Unstable Heteroaryl Partner->Complex Unstable/Hindered MethodA Protocol A: Pd(dppf)Cl2 K2CO3, Dioxane/H2O, 80°C Simple->MethodA MethodB Protocol B: XPhos Pd G3 K3PO4, THF/H2O, 60°C Complex->MethodB Monitor Monitor (LC-MS) MethodA->Monitor MethodB->Monitor Success Full Conversion Proceed to Workup Monitor->Success >90% Conv. Fail Low Yield / Side Products Monitor->Fail <50% Conv. Trouble Troubleshoot: 1. Switch Ligand (SPhos) 2. Change Base (Cs2CO3) 3. Protect Amine (Boc) Fail->Trouble Trouble->MethodB Retry

Figure 1: Decision tree for selecting the optimal coupling protocol based on the boronic acid partner.

Mechanistic Competitive Pathways

Mechanism Pd Active Pd(0) OxAdd Oxidative Addition (Productive) Pd->OxAdd + Substrate (C-I bond) Poison Amine Coordination (Catalyst Death) Pd->Poison + Substrate (NH2 group) Substrate 2-Amino-4-iodo-Py Cycle Transmetalation & Red. Elimination OxAdd->Cycle + Boronic Acid Poison->Pd Reversible if High Temp/Bulky Ligand Product Coupled Product Cycle->Product

Figure 2: Simplified mechanism highlighting the competition between productive oxidative addition and catalyst poisoning by the free amine.

References

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[3] A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[1][3] Angewandte Chemie International Edition, 45(21), 3484–3488. Link

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine. BenchChem Application Library. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

Sources

Application Notes and Protocols for the Sonogashira Coupling of 2-Amino-4-iodo-6-methylpyridine with Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction: The Strategic Importance of Aminopyridine Scaffolds in Drug Discovery

The 2-amino-6-methylpyridine moiety is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of clinically significant molecules. Its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile make it a desirable component in drug design. The Sonogashira coupling, a powerful palladium- and copper-catalyzed cross-coupling reaction, provides a direct and modular method for the C-C bond formation between aryl halides and terminal alkynes. This application note provides a detailed protocol and mechanistic insights for the successful Sonogashira coupling of 2-amino-4-iodo-6-methylpyridine with various alkynes, a key transformation for generating libraries of potential therapeutic agents. The iodinated version of the aminopyridine is particularly advantageous due to the high reactivity of the C-I bond in the catalytic cycle, often leading to higher yields and milder reaction conditions compared to its brominated or chlorinated counterparts.

Reaction Principle and Catalytic Cycle

The Sonogashira coupling proceeds through a synergistic interplay between a palladium catalyst and a copper(I) co-catalyst. The generally accepted mechanism involves two interconnected catalytic cycles.

  • Palladium Cycle: The cycle commences with the oxidative addition of the aryl iodide to a Pd(0) species, forming a Pd(II)-aryl intermediate.

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically in the presence of a base, to form a copper(I) acetylide.

  • Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation with the Pd(II)-aryl intermediate. The resulting Pd(II)-aryl-alkynyl complex undergoes reductive elimination to yield the desired coupled product and regenerate the active Pd(0) catalyst.

The base plays a crucial role in deprotonating the terminal alkyne and regenerating the active form of the amine ligand. The choice of base, solvent, and ligands can significantly impact the reaction efficiency and selectivity.

Sonogashira_Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArI 2-Amino-4-iodo- 6-methylpyridine ArI->OxAdd PdII_Ar Ar-Pd(II)-I(L_n) OxAdd->PdII_Ar Transmetalation Transmetalation PdII_Ar->Transmetalation CuI Cu(I) Cu_Acetylide R-C≡C-Cu CuI->Cu_Acetylide Alkyne R-C≡C-H Alkyne->Cu_Acetylide Base Base Base->Cu_Acetylide Deprotonation Cu_Acetylide->Transmetalation PdII_Ar_Alkyne Ar-Pd(II)-(C≡C-R)(L_n) Transmetalation->PdII_Ar_Alkyne RedElim Reductive Elimination PdII_Ar_Alkyne->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product

Figure 1: A simplified representation of the Sonogashira coupling catalytic cycle.

Experimental Protocol: General Procedure

This protocol provides a robust starting point for the Sonogashira coupling of 2-amino-4-iodo-6-methylpyridine with a generic terminal alkyne. Optimization may be required for specific substrates.

Materials and Reagents:

  • 2-Amino-4-iodo-6-methylpyridine

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))

  • Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), degassed)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (nitrogen or argon)

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Glassware for workup and purification

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-amino-4-iodo-6-methylpyridine (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), and copper(I) iodide (0.02-0.10 equiv).

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., THF) to dissolve the solids. Subsequently, add the terminal alkyne (1.1-1.5 equiv) and the base (2.0-3.0 equiv) via syringe.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to a temperature between 40-80 °C. The optimal temperature will depend on the specific substrates and catalyst system used.

  • Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dry Glassware D Assemble under Inert Atmosphere A->D B Weigh Reagents: - 2-Amino-4-iodo-6-methylpyridine - Pd Catalyst - CuI B->D C Degas Solvent E Add Solvent, Alkyne, and Base C->E D->E F Heat and Stir E->F G Monitor by TLC/LC-MS F->G H Cool and Quench G->H Reaction Complete I Solvent Extraction H->I J Dry and Concentrate I->J K Column Chromatography J->K L Characterize Product (NMR, MS, etc.) K->L

Figure 2: A typical experimental workflow for the Sonogashira coupling.

Key Parameters and Optimization

The success of the Sonogashira coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and provides general recommendations for the coupling of 2-amino-4-iodo-6-methylpyridine.

ParameterRecommended Range/OptionsRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂The choice of ligand can influence catalyst stability and activity. For electron-rich aminopyridines, ligands like PPh₃ are often effective.
Catalyst Loading 1-5 mol%Higher loadings may be necessary for less reactive substrates but increase cost and potential for metal contamination in the product.
Copper(I) Co-catalyst CuICuI is the most common and effective co-catalyst for this reaction.
Base Et₃N, DIPEA, Cs₂CO₃An amine base is typically used to deprotonate the alkyne and neutralize the HI formed. The choice can affect reaction rate and side product formation.
Solvent THF, DMF, Dioxane, TolueneThe solvent should be able to dissolve all reactants and be compatible with the reaction conditions. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
Temperature Room Temperature to 80 °CIodopyridines are generally more reactive and may proceed at lower temperatures. Heating can accelerate the reaction but may also lead to side reactions like Glaser coupling of the alkyne.
Alkyne Stoichiometry 1.1-1.5 equivalentsA slight excess of the alkyne is often used to drive the reaction to completion.

Troubleshooting Common Issues

  • Low or No Conversion: This could be due to an inactive catalyst. Ensure all reagents are pure and the solvent is thoroughly degassed. Increasing the temperature or catalyst loading may also be beneficial.

  • Formation of Glaser Coupling Product: Homocoupling of the alkyne to form a diyne is a common side reaction. This can often be minimized by using a lower reaction temperature, ensuring a strictly anaerobic environment, and using the appropriate amount of copper co-catalyst.

  • Dehalogenation of the Starting Material: Reduction of the C-I bond can occur, particularly at higher temperatures or with certain catalyst/ligand combinations. Using milder conditions can help to mitigate this side reaction.

Safety Precautions

  • Handling of Reagents: 2-Amino-4-iodo-6-methylpyridine and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Many organic alkynes are volatile and flammable.

  • Inert Atmosphere: Palladium catalysts, particularly Pd(0) species, are air-sensitive. All reactions should be performed under an inert atmosphere of nitrogen or argon.

  • Solvent Hazards: Organic solvents used in this procedure are flammable and may be harmful if inhaled or absorbed through the skin. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

The Sonogashira coupling of 2-amino-4-iodo-6-methylpyridine with terminal alkynes is a versatile and powerful tool in the synthesis of novel compounds for drug discovery and materials science. By carefully selecting the catalyst system, base, and solvent, and by diligently monitoring the reaction, researchers can achieve high yields of the desired coupled products. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

  • Liang, Y., et al. (2006). A General and Efficient Copper-Free Sonogashira Coupling of Aryl and Vinyl Iodides with Terminal Alkynes. The Journal of Organic Chemistry, 71(1), 379–381. [Link]

Application Note: Site-Selective Buchwald-Hartwig Amination of 2-Amino-4-iodo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists focusing on the functionalization of 2-Amino-4-iodo-6-methylpyridine . This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, VEGF pathways) and CNS-active agents.

Introduction & Strategic Analysis

2-Amino-4-iodo-6-methylpyridine presents a unique "Janus-faced" challenge in palladium catalysis. It contains a highly reactive electrophile (C4-iodide) and a potential nucleophile/ligand (C2-amine/pyridine nitrogen).

The Chemoselective Challenge
  • Electrophilic Site (C4-I): The C4 position in pyridines is electronically deficient, making the C-I bond highly susceptible to oxidative addition by Pd(0). It is significantly more reactive than corresponding bromides or chlorides.

  • Nucleophilic/Coordinating Sites (C2-NH2 & Pyridine N):

    • Catalyst Poisoning: The pyridine nitrogen and the free amino group can form stable, non-reactive complexes with Palladium (Pd-N coordination), arresting the catalytic cycle.

    • Self-Coupling (Oligomerization): The substrate can theoretically act as both electrophile and nucleophile, leading to polymerization.

Operational Theory: Successful amination relies on ligand-controlled chemoselectivity . We must use bulky, electron-rich phosphine ligands (e.g., Buchwald Biaryl Phosphines) that:

  • Facilitate rapid oxidative addition at the C4-I bond.

  • Sterically preclude the coordination of the pyridine nitrogen to the Pd center.

  • Accelerate reductive elimination to favor the cross-coupled product over potential side reactions.

Mechanistic Pathway & Signaling

The following diagram illustrates the catalytic cycle, highlighting the "Off-Cycle" trap caused by substrate coordination and how bulky ligands prevent it.

BuchwaldMechanism cluster_legend Critical Control Point Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (C4-I Insertion) Pd0->OxAdd Fast (k1) CoordTrap OFF-CYCLE TRAP (Substrate N-Coordination) Pd0->CoordTrap Inhibition (k_inh) AmineBind Amine Binding & Deprotonation OxAdd->AmineBind Base/Amine RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim Product C4-Aminated Product + Regenerated Pd(0) RedElim->Product Product->Pd0 Cycle Repeats

Figure 1: Catalytic cycle emphasizing the competition between productive oxidative addition and non-productive N-coordination. Bulky ligands suppress the "Off-Cycle Trap".

Experimental Protocols

Protocol A: Direct Coupling with Secondary Amines (High Yield)

Best for: Morpholines, Piperazines, Piperidines. Rationale: Secondary amines are generally more nucleophilic than the substrate's C2-NH2, minimizing self-coupling risks.

Reagents:

  • Substrate: 2-Amino-4-iodo-6-methylpyridine (1.0 equiv)

  • Nucleophile: Secondary Amine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2-5 mol%)

  • Ligand: Xantphos (5-10 mol%) OR RuPhos (for sterically demanding amines)

  • Base: Cs₂CO₃ (2.0 equiv) - Preferred over NaOtBu to spare the free NH2

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Charge: In a glovebox or under Argon flow, add Pd(OAc)₂ (5.6 mg, 0.025 mmol), Xantphos (29 mg, 0.05 mmol), and Cs₂CO₃ (325 mg, 1.0 mmol) to a reaction vial.

  • Solvate: Add anhydrous 1,4-Dioxane (2.0 mL). Stir for 5 mins to pre-complex the catalyst.

  • Substrate Addition: Add 2-Amino-4-iodo-6-methylpyridine (117 mg, 0.5 mmol) and the secondary amine (0.6 mmol).

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 90°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. The starting iodide (M+H ~235) should disappear.

  • Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Coupling with Primary Amines (Challenging)

Best for: Anilines, Benzylamines, Aliphatic primary amines. Risk: Primary amines can bind tightly to Pd. The substrate's free NH2 may compete if the external amine is not sufficiently nucleophilic.

Reagents:

  • Catalyst System: BrettPhos Pd G3 or XPhos Pd G3 precatalyst (2–5 mol%).

    • Why Precatalyst? Ensures rapid generation of the active L-Pd(0) species, outcompeting substrate coordination.

  • Base: LiHMDS (2.0 equiv, 1M in THF) or NaOtBu.

    • Note: Stronger base is often required for primary amines to facilitate deprotonation/binding.

  • Solvent: Toluene or THF.

Step-by-Step Methodology:

  • Charge: Add Precatalyst (e.g., BrettPhos Pd G3, 11 mg, 0.012 mmol) and Substrate (0.5 mmol) to the vial.

  • Purge: Evacuate and backfill with Argon (3x).

  • Liquids: Add Solvent (2 mL) and Primary Amine (0.6 mmol).

  • Base Addition: Add LiHMDS solution dropwise at RT.

  • Reaction: Heat to 80°C . Reaction is typically faster (1–4 hours).

  • Quench: Quench with saturated NH₄Cl solution before extraction.

Optimization & Data Summary

The following table summarizes the "Decision Matrix" for optimizing this reaction based on nucleophile type.

Nucleophile ClassRecommended LigandBaseSolventTempKey Insight
Secondary Cyclic (e.g., Morpholine) Xantphos or RuPhosCs₂CO₃Dioxane90°CHigh success rate. Xantphos bite angle is ideal for pyridines.
Primary Aliphatic (e.g., n-Butylamine) BrettPhosNaOtBuToluene80°CBrettPhos prevents bis-arylation and handles primary amines best.
Anilines (Electron Poor) XPhosK₃PO₄t-BuOH100°CWeak nucleophiles require XPhos and protic solvent assistance.
Anilines (Electron Rich) BrettPhosNaOtBuToluene80°CStandard conditions apply.
Troubleshooting Guide: The "Free Amine" Problem

If you observe low conversion or dimer formation (substrate coupling to itself):

  • Protect the C2-Amine: Acetylate the starting material to form N-(4-iodo-6-methylpyridin-2-yl)acetamide .

    • Benefit: The amide is non-nucleophilic and less coordinating.

    • Protocol: Reflux substrate in Ac₂O/Pyridine for 2h prior to coupling.

  • Change Metal Source: Switch to Pd₂(dba)₃ . The dba ligand can sometimes stabilize the pre-active complex better than acetate.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5][6][7] Reaction intermediates and structure-activity relationships."[8] Journal of the American Chemical Society. Link

  • Lutz Ackermann et al. (2009). "Palladium-Catalyzed Amination of 2-Chloro- and 2-Fluoro-4-iodopyridines." Organic Letters. (Demonstrates C4-selectivity in dihalo-systems). Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

  • Certified Protocol Source: Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."[1][2][4][8][9] Link

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preparation of 4-substituted-2-amino-6-methylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Synthesis of 4-Substituted-2-Amino-6-Methylpyridines for Drug Discovery and Development

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the 2-Amino-6-Methylpyridine Scaffold

The 2-amino-6-methylpyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its strategic importance lies in the precise spatial arrangement of its functional groups, which allows for multifaceted interactions with biological targets. The amino group at the 2-position and the methyl group at the 6-position provide key points for hydrogen bonding and hydrophobic interactions, respectively. The real synthetic versatility and power of this scaffold, however, comes from the functionalization at the 4-position. By introducing a diverse array of substituents at this position, researchers can fine-tune the electronic properties, steric profile, and ultimately, the pharmacological activity of the molecule.[1] This guide provides detailed protocols for the synthesis of various 4-substituted-2-amino-6-methylpyridines, with a focus on robust and scalable methods relevant to drug discovery and development programs.

Core Synthetic Strategy: Leveraging a Versatile Halogenated Intermediate

A highly effective and modular approach to a library of 4-substituted-2-amino-6-methylpyridines begins with a common, readily accessible intermediate: 2-amino-4-chloro-6-methylpyridine . This chloro-substituted pyridine serves as a versatile linchpin, enabling the introduction of a wide range of functionalities at the 4-position through various modern cross-coupling reactions. The reactivity of the C4-chloro group is sufficiently high to participate in these transformations while maintaining the integrity of the aminopyridine core.

Below is a general workflow illustrating this strategy:

G A Starting Material (e.g., 2-Amino-6-methylpyridin-4-ol) B Chlorination (e.g., with POCl3) A->B C Key Intermediate (2-Amino-4-chloro-6-methylpyridine) B->C D Palladium-Catalyzed Cross-Coupling Reactions C->D Versatile Precursor E Suzuki Coupling (C-C Bond Formation) D->E F Buchwald-Hartwig Amination (C-N Bond Formation) D->F G Nucleophilic Aromatic Substitution (C-O Bond Formation) D->G H Diverse Library of 4-Substituted-2-amino-6-methylpyridines E->H F->H G->H G cluster_0 Catalytic Cycle A Pd(0)L2 B Oxidative Addition (Ar-Cl + Pd(0)) A->B C Ar-Pd(II)-Cl(L2) B->C D Transmetalation (with Arylboronic acid + Base) C->D E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-Ar' F->G

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Iodopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Substituted Pyridines

The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and functional materials. The ability to selectively introduce molecular complexity at the 4-position of the pyridine ring is of paramount importance for the modulation of biological activity and material properties. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, offering a mild and efficient pathway to a diverse array of 4-substituted pyridines.[1][2]

Among the various halopyridines, 4-iodopyridine stands out as a highly reactive and versatile substrate for these transformations. The inherent weakness of the carbon-iodine (C-I) bond facilitates oxidative addition to the palladium(0) catalyst, often allowing for milder reaction conditions and broader substrate scope compared to its bromo- or chloro-analogues.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of 4-iodopyridines, encompassing mechanistic insights, detailed experimental protocols for key transformations, and practical troubleshooting advice.

Mechanistic Fundamentals: The Palladium Catalytic Cycle

The success of palladium-catalyzed cross-coupling reactions hinges on a well-defined catalytic cycle that seamlessly orchestrates the formation of the desired bond.[5][6][7] While variations exist for specific reaction types, the core mechanism for the coupling of 4-iodopyridine (Ar-I) with a generic organometallic reagent (R-M) can be generalized as follows:

  • Oxidative Addition: The cycle commences with the oxidative addition of 4-iodopyridine to a low-valent palladium(0) complex (Pd(0)L_n). This step involves the cleavage of the C-I bond and the formation of a square planar palladium(II) intermediate (Ar-Pd(II)(I)L_n). This is often the rate-determining step of the catalytic cycle.

  • Transmetalation: The organic moiety (R) from the organometallic reagent (R-M) is transferred to the palladium(II) center, displacing the iodide ligand to form a new palladium(II) intermediate (Ar-Pd(II)(R)L_n). The nature of the organometallic reagent (M = B, Zn, Sn, etc.) dictates the specific conditions required for this step. For Suzuki-Miyaura couplings, a base is typically required to activate the organoboron species.[8]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product (Ar-R) from the palladium(II) center, regenerating the active palladium(0) catalyst which can then re-enter the catalytic cycle. This step forms the desired C-C or C-N bond.

Palladium Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(I)L_n Ar-Pd(II)(I)L_n Pd(0)L_n->Ar-Pd(II)(I)L_n Oxidative Addition (Ar-I) Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Ar-Pd(II)(I)L_n->Ar-Pd(II)(R)L_n Transmetalation (R-M) Ar-Pd(II)(R)L_n->Pd(0)L_n Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L_n->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Key Cross-Coupling Reactions of 4-Iodopyridine

The versatility of 4-iodopyridine allows for its participation in a wide range of palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired bond to be formed and the nature of the coupling partner.

Reaction Name Coupling Partner Bond Formed Key Features
Suzuki-Miyaura Organoboron ReagentsC(sp²) - C(sp²), C(sp²) - C(sp³)Mild conditions, high functional group tolerance, commercially available reagents.[7][9]
Negishi Organozinc ReagentsC(sp²) - C(sp³), C(sp²) - C(sp²)High reactivity, useful for coupling alkyl groups, requires anhydrous conditions.[4][10]
Sonogashira Terminal AlkynesC(sp²) - C(sp)Direct introduction of alkynyl moieties, often requires a copper co-catalyst.[7][11]
Buchwald-Hartwig AminesC(sp²) - NFormation of arylamines, requires specialized bulky phosphine ligands.[12][13]

Experimental Protocols

The following protocols are provided as a starting point for the cross-coupling of 4-iodopyridine. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 4-Iodopyridine with an Arylboronic Acid

This protocol describes a general procedure for the synthesis of 4-arylpyridines.

Materials:

  • 4-Iodopyridine

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • Triphenylphosphine (PPh₃) (2-10 mol%) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)

  • 1,4-Dioxane or Toluene/Water (e.g., 10:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add 4-iodopyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 eq) and the ligand (e.g., PPh₃, 0.04 eq).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Add_Reagents Add 4-Iodopyridine, Arylboronic Acid, Base Inert_Atmosphere Evacuate & Backfill with N2/Ar Add_Reagents->Inert_Atmosphere Add_Catalyst Add Pd(OAc)2 & PPh3 Inert_Atmosphere->Add_Catalyst Add_Solvent Add Degassed Dioxane/Water Add_Catalyst->Add_Solvent Heat Heat to 80-100 °C Add_Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute & Extract Cool->Extract Wash Wash with Water & Brine Extract->Wash Dry_Concentrate Dry & Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Sonogashira Coupling of 4-Iodopyridine with a Terminal Alkyne

This protocol outlines a general procedure for the synthesis of 4-alkynylpyridines.

Materials:

  • 4-Iodopyridine

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (as solvent and base)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add 4-iodopyridine (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq), and the copper co-catalyst (e.g., CuI, 0.03 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise to the stirred solution.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of 4-Iodopyridine

This protocol details a general procedure for the synthesis of 4-aminopyridines. The choice of ligand is critical for this reaction's success.[14]

Materials:

  • 4-Iodopyridine

  • Amine (primary or secondary) (1.1 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)

  • A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 eq), the ligand (e.g., XPhos, 0.02 eq), and the base (e.g., NaOtBu, 1.4 eq) to a dry reaction vessel.

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Add 4-iodopyridine (1.0 eq) and the amine (1.2 eq).

  • Seal the vessel and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalystUse a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst.
Insufficiently inert atmosphereEnsure proper degassing of solvents and use of a robust inert atmosphere.
Ineffective baseFor Suzuki couplings, try a stronger base (e.g., Cs₂CO₃). For Buchwald-Hartwig, ensure the base is anhydrous.
Formation of Homocoupled Byproducts Oxidative homocoupling of the alkyne (Sonogashira)Maintain a strict inert atmosphere.
Homocoupling of the boronic acid (Suzuki)Use a lower reaction temperature or a different solvent system.
Dehalogenation of 4-Iodopyridine Presence of water or protic impuritiesUse anhydrous solvents and reagents.
Side reaction with the baseUse a milder base or lower the reaction temperature.
Low Yields with Hindered Substrates Steric hindrance impeding couplingSwitch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to a biarylphosphine like SPhos or XPhos).[7]
Catalyst deactivationIncrease catalyst loading or use a more robust catalyst system.

Conclusion

The palladium-catalyzed cross-coupling of 4-iodopyridine is a cornerstone of modern synthetic chemistry, providing a reliable and versatile platform for the construction of a vast array of 4-substituted pyridines. A thorough understanding of the underlying reaction mechanisms, careful selection of catalysts and ligands, and meticulous execution of experimental protocols are crucial for achieving high yields and purity. The application notes and protocols presented herein serve as a comprehensive resource to empower researchers in their pursuit of novel pyridine-containing molecules with significant potential in drug discovery and materials science.

References

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6). Retrieved from [Link]

  • Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved from [Link]

  • Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023, August 2). Retrieved from [Link]

  • Cross-coupling reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J. (2017, November 27). Retrieved from [Link]

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog. (2026, January 7). Retrieved from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022, July 10). Retrieved from [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC. (2022, August 19). Retrieved from [Link]

  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC. (2022, July 1). Retrieved from [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay | ACS Omega - ACS Publications. (n.d.). Retrieved from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). Retrieved from [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Inorganic Chemistry - ACS Publications. (2022, August 20). Retrieved from [Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. (n.d.). Retrieved from [Link]

  • The promoting effect of pyridine ligands in the Pd-catalysed Heck–Matsuda reaction. (2016, October 4). Retrieved from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]

  • Negishi coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. (2016, September 30). Retrieved from [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). Retrieved from [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC. (n.d.). Retrieved from [Link]

  • Negishi Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (2016, August 1). Retrieved from [Link]

  • Web of Science - IIUM Repository (IRep). (n.d.). Retrieved from [Link]

  • Negishi Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture - ChemRxiv. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. - SciSpace. (n.d.). Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved from [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - The Royal Society of Chemistry. (2020, July 13). Retrieved from [Link]

  • Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst | The Journal of Organic Chemistry - ACS Publications. (2014, April 24). Retrieved from [Link]

  • (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - ResearchGate. (n.d.). Retrieved from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. (n.d.). Retrieved from [Link]

Sources

synthesis of radiolabeled PET tracers from 4-iodo-pyridine precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Radiosynthesis of Pyridine-Based PET Tracers from 4-Iodo-Pyridine Precursors


C-Carbonylation and Copper-Mediated 

F-Fluorination

Executive Summary & Strategic Rationale

The pyridine moiety is a pharmacophore ubiquitous in neurotracers (e.g., mGluR5 antagonists, nAChR ligands) and oncology agents. 4-iodo-pyridine derivatives represent a critical "branch point" precursor class. Unlike traditional nucleophilic aromatic substitution (


), which requires highly activated precursors (e.g., 2-nitropyridines) and often fails at the electron-neutral 4-position, 4-iodo-pyridines allow access to two distinct, high-value radiochemical pathways:
  • Direct

    
    C-Carboxylation:  Utilizing Palladium (Pd)-mediated oxidative addition to install a [
    
    
    
    C]carbonyl group (amide, ester, or ketone).
  • Copper-Mediated

    
    F-Fluorination (CMRF):  A modern approach allowing late-stage radiofluorination. Note: While direct I 
    
    
    
    F exchange is chemically possible, field experience dictates that converting the 4-iodo precursor to a pinacol boronate or stannane intermediate yields superior Radiochemical Yields (RCY) and purity.

This guide details the Pd-mediated


C-carbonylation  (direct method) and the Cu-mediated 

F-fluorination
(indirect high-efficiency method).

Module A: Palladium-Mediated C-Carbonylation[1][2]

Core Concept: The iodine-carbon bond in 4-iodopyridine is weak enough for facile oxidative addition by Pd(0) but strong enough to be stable on the shelf. By trapping [


C]CO gas in a high-pressure micro-autoclave or loop, we perform a three-component coupling: Aryl Iodide + [

C]CO + Nucleophile (Amine/Alcohol)

[

C]Amide/Ester.
Mechanistic Insight (The "Why")

Pyridines possess a nitrogen lone pair that can coordinate to Pd, potentially poisoning the catalyst.

  • Expert Insight: Use bulky bidentate ligands like Xantphos or dppf . These ligands have a wide bite angle that stabilizes the Pd-center and sterically discourages non-productive coordination by the pyridine nitrogen [1].

  • Stoichiometry: A high Nucleophile:Precursor ratio is rarely needed; however, ensuring the Pd species is active requires strict oxygen exclusion.

Experimental Protocol ( C-Amide Synthesis)

Reagents:

  • Precursor: 4-iodo-pyridine derivative (1.0 mg, ~3-5

    
    mol).
    
  • Nucleophile: Primary or secondary amine (2-3 equivalents).

  • Catalyst: Pd

    
    (dba)
    
    
    
    (1.5 mg) + Xantphos (1.5 mg). Pre-complexed in glovebox.
  • Solvent: Dioxane or THF (anhydrous, degassed).

  • Gas: [

    
    C]CO produced via cyclotron (typically 
    
    
    
    N(p,
    
    
    )
    
    
    C reaction followed by reduction/oxidation).

Workflow:

  • Gas Trapping: [

    
    C]CO is concentrated (e.g., on a silica/molecular sieve trap at -196°C) and released into a low-volume stream.
    
  • Loading: The reagent mixture (Precursor + Amine + Catalyst in 300

    
    L solvent) is loaded into a high-pressure PEEK loop (350-500 
    
    
    
    L)
    or a micro-autoclave.
  • Pressurization: The [

    
    C]CO is swept into the loop using Helium/Nitrogen. The system is pressurized (30–40 MPa) to force the gas into the liquid phase.
    
  • Reaction: Heat the loop to 100°C for 5 minutes .

    • Self-Validation: If RCY is <10%, check for O

      
       leaks. Pd-carbonyl chemistry is intolerant of oxidation.
      
  • Depressurization & Purification: Vent gas to waste; transfer liquid to semi-prep HPLC.

Visualization: C-Carbonylation Pathway

G Cyclotron Cyclotron [14N(p,a)11C] CO_Module 11C-CO Processing (Concentration) Cyclotron->CO_Module 11CO2 -> 11CO Loop High-Pressure Loop (35 MPa, 100°C, 5 min) CO_Module->Loop Gas Transfer Reagent_Mix Reagent Prep (4-I-Py + Amine + Pd/Xantphos) Reagent_Mix->Loop Liquid Loading HPLC Semi-Prep HPLC Purification Loop->HPLC Crude Product Final Formulation (Sterile Filter) HPLC->Final Pure Tracer

Caption: Workflow for high-pressure Palladium-mediated


C-aminocarbonylation of 4-iodopyridines.

Module B: Copper-Mediated F-Fluorination (CMRF)

Core Concept: While 4-iodopyridines are available, direct I




F exchange is often sluggish. The "Gold Standard" protocol involves a two-step sequence:
  • Pre-synthesis (Non-Radioactive): Convert 4-iodo-pyridine to 4-(pinacolboronate)-pyridine (4-BPin) or 4-(trimethylstannyl)-pyridine .

  • Radiosynthesis: Copper-mediated fluorination of the BPin/Sn precursor.

Why this extra step? The BPin/Sn moiety creates a "hard" site for transmetallation with Copper, facilitating the oxidative addition/reductive elimination cycle at lower temperatures (80-110°C) compared to direct halide exchange (>140°C), preserving the delicate pyridine ring [2].

The "Alcohol-Enhanced" Protocol

Recent data confirms that bulky alcohols (n-butanol or tert-amyl alcohol) stabilize the active Cu-complex and reduce protodeboronation (a common side reaction where the BPin falls off without fluorination) [3].

Reagents:

  • Precursor: 4-pyridyl-BPin (4 mg, ~15

    
    mol).
    
  • Catalyst: [Cu(OTf)

    
    (py)
    
    
    
    ] (Tetrakis(pyridine)copper(II) triflate) (10 mg).
  • Eluent: Tetrabutylammonium bicarbonate (TBAHCO

    
    ) or K
    
    
    
    C
    
    
    O
    
    
    /K
    
    
    CO
    
    
    .
  • Solvent: DMA (Dimethylacetamide) + n-Butanol (2:1 ratio).

Workflow:

  • Trapping: Trap [

    
    F]Fluoride on a QMA carbonate cartridge.
    
  • Elution: Elute with TBAHCO

    
     (in water/ethanol).
    
  • Drying (Critical): Azeotropic drying with MeCN is standard.

    • Self-Validation: The residue must be bone-dry. Any residual water will hydrolyze the Cu-catalyst, turning the reaction mixture from deep blue (active) to green/brown (inactive).

  • Reaction:

    • Dissolve Precursor and Cu-Catalyst in 0.8 mL DMA/n-BuOH.

    • Add to the dried [

      
      F]fluoride.[1]
      
    • Heat to 110°C for 10 minutes (open to air is acceptable for Cu(II), but closed vessels prevent solvent loss).

  • Purification: Dilute with water/buffer and load onto C18 HPLC.

Visualization: CMRF Workflow

CMRF QMA QMA Cartridge (Trap 18F-) Dry Azeotropic Drying (MeCN/Heat) QMA->Dry Elute (TBAHCO3) React Reaction Vial (Cu-Cat + Precursor + n-BuOH) 110°C, 10 min Dry->React Add Reagents SPE C18 Sep-Pak (Pre-purification) React->SPE Dilute w/ H2O HPLC Semi-Prep HPLC SPE->HPLC Elute Product

Caption: Copper-mediated radiofluorination workflow utilizing alcohol-enhanced solvent systems.

Comparative Data & Quality Control

Table 1: Method Comparison for 4-Iodo-Pyridine Derivatives

Parameter

C-Carbonylation

F-CMRF (via BPin/Sn)
Precursor 4-Iodo-pyridine (Direct)4-BPin-pyridine (Derived)
Isotope Half-life 20.4 min109.8 min
Typical RCY (d.c.) 40 - 60%20 - 50%
Molar Activity (A

)
High (>100 GBq/

mol)
High (>50 GBq/

mol)
Critical Failure Point O

contamination (Pd death)
Moisture/Base excess (Cu hydrolysis)
Main Impurity Unreacted IodideProtodeboronated arene (H-Py)

Quality Control (QC) Protocol: Every batch must pass the following before release:

  • Identity: Retention time within

    
    0.5 min of cold standard.
    
  • Radiochemical Purity: >95% via analytical HPLC.

  • Residual Solvent: GC-FID analysis (DMA/Dioxane limits are strict).

  • Filter Integrity: Bubble point test on the final 0.22

    
    m sterile filter.
    

References

  • Andersen, T. L., et al. (2015).[2] "Efficient 11C-Carbonylation of Isolated Aryl Palladium Complexes for PET." Journal of the American Chemical Society. [Link]

  • Tredwell, M., et al. (2014).[3] "A General Copper-Mediated Nucleophilic 18F Fluorination of Arenes." Angewandte Chemie International Edition. [Link]

  • Mossine, A. V., et al. (2018). "Automated synthesis of PET radiotracers by copper-mediated 18F-fluorination of organoborons." Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Nordeman, P., et al. (2017).[4] "Palladium-mediated 11C-carbonylations using aryl halides and cyanamide." Organic & Biomolecular Chemistry. [Link]

Sources

Troubleshooting & Optimization

how to separate 4-iodo and 5-iodo pyridine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Separation of 4-Iodopyridine and 3-Iodopyridine Isomers

Executive Summary & Triage

User Query: "How do I separate 4-iodo and 5-iodo pyridine isomers?"

Critical Nomenclature Note: In mono-substituted pyridine chemistry, the 5-position is symmetrical to the 3-position .[1][2] Therefore, "5-iodopyridine" is chemically identical to 3-iodopyridine .[1] This guide addresses the separation of the two distinct regioisomers: 4-iodopyridine (para) and 3-iodopyridine (meta) .[2]

Diagnostic Decision Matrix: Before selecting a protocol, evaluate your crude mixture against the criteria below.

Feature3-Iodopyridine (Meta)4-Iodopyridine (Para)Separation Implication
Melting Point 53–56 °C96–98 °CRecrystallization is highly effective for 4-iodo enrichment.[1][2]
Basicity (pKa) ~2.8 – 3.2~3.8 – 4.0pH-Controlled Extraction can separate bulk quantities.[2]
Polarity Less PolarMore PolarFlash Chromatography separates them (4-iodo elutes later).[2]

Technical Data & Properties

Understanding the physical property differentials is the key to a self-validating separation protocol.

Property3-Iodopyridine4-IodopyridineMechanism of Separation
State at RT Low-melting solid / OilCrystalline SolidSolubility differential
pKa (Conjugate Acid) 3.25 (Weaker Base)~3.9 (Stronger Base)Selective Protonation
Boiling Point 215 °C (760 mmHg)>220 °C (Sublimes)Distillation (Difficult due to MP)
Solubility (Hexane) HighLowFractional Crystallization

Scientist's Insight: The 4-isomer is significantly more basic because the electron-withdrawing inductive effect of the iodine is weaker at the para position (further from Nitrogen) compared to the meta position. We exploit this by using a buffered acid wash to selectively pull the 4-isomer into water.

Separation Protocols

Method A: pH-Controlled Selective Extraction (Recommended for >5g Scale)

Best for: Bulk separation of isomers without expensive silica gel.[1][2]

The Logic: Since 4-iodopyridine is more basic, it will protonate at a higher pH than 3-iodopyridine.[1] By controlling the acidity of the aqueous phase, we can trap the 4-isomer in the water layer while the 3-isomer remains in the organic layer.[1]

Workflow Diagram:

ExtractionWorkflow Start Crude Mixture (3-Iodo & 4-Iodo) Dissolve Dissolve in DCM or Et2O Start->Dissolve AcidWash Extract with Buffer pH 3.5 (Citrate or Dilute HCl) Dissolve->AcidWash Split Phase Separation AcidWash->Split OrgLayer Organic Layer (Contains 3-Iodopyridine) Split->OrgLayer Hydrophobic AqLayer Aqueous Layer (Contains Protonated 4-Iodopyridine) Split->AqLayer Hydrophilic (Salt) Final3 Pure 3-Iodopyridine OrgLayer->Final3 BaseTreat Basify Aqueous Layer (pH > 9 with NaOH) AqLayer->BaseTreat ReExtract Extract with DCM Dry & Evaporate BaseTreat->ReExtract Final4 Pure 4-Iodopyridine ReExtract->Final4

Caption: Selective extraction exploiting the ~0.8 pKa difference between isomers.[1][2]

Step-by-Step Protocol:

  • Dissolution: Dissolve crude mixture in Dichloromethane (DCM) (10 mL per gram).

  • Selective Protonation: Prepare a 0.1 M Citrate Buffer (pH 3.5) or carefully titrate dilute HCl.[2]

  • Extraction: Wash the organic layer 3 times with the buffer solution.[2]

    • Checkpoint: The 4-iodopyridine (pKa ~3.[2]9) will protonate and move to the aqueous phase.

    • The 3-iodopyridine (pKa ~3.[2][3]2) will remain largely unprotonated at pH 3.5 and stay in the DCM.

  • Recovery:

    • Organic Phase: Dry over Na₂SO₄ and concentrate to yield 3-iodopyridine .[2][4]

    • Aqueous Phase: Basify with 1M NaOH to pH >10. The solution will turn cloudy as 4-iodopyridine precipitates.[2] Extract with DCM, dry, and concentrate to yield 4-iodopyridine .[1][2][4]

Method B: Fractional Crystallization (Solid Mixtures)

Best for: Enriching 4-iodopyridine from a mixture where it is the major component.

The Logic: 4-iodopyridine has a rigid crystal lattice (MP ~96°C) and poor solubility in non-polar solvents compared to the lower-melting 3-isomer.[2]

Protocol:

  • Solvent Choice: Use Hexane:Ethyl Acetate (9:1) or Heptane .[2]

  • Dissolution: Heat the solvent to boiling and add the crude solid until just dissolved.

  • Cooling: Allow to cool slowly to Room Temperature (RT), then to 4°C.

  • Filtration: The crystals formed are predominantly 4-iodopyridine .[2]

  • Filtrate: The mother liquor contains the 3-iodopyridine and residual 4-isomer.[2]

Method C: Flash Chromatography (High Purity)

Best for: Final purification or small scale (<1g).[2]

Stationary Phase: Silica Gel (40-63 µm).[2] Mobile Phase: Hexane/Ethyl Acetate gradient.[2][4]

Gradient (% EtOAc in Hexane)Eluting ComponentRf Value (Approx)
0 - 5% Impurities / Non-polar byproducts> 0.8
10 - 15% 3-Iodopyridine 0.45
20 - 30% 4-Iodopyridine 0.25

Note: 4-iodopyridine trails significantly due to the exposed nitrogen lone pair interacting more strongly with the acidic silica. Adding 1% Triethylamine (TEA) to the mobile phase can reduce tailing and improve peak shape.

Troubleshooting & FAQs

Q1: My 4-iodopyridine is turning dark brown after separation. What is happening?

  • Cause: Iodopyridines are light-sensitive and prone to oxidation, liberating iodine (I₂).[1][2]

  • Fix: Store the purified compound in an amber vial under Argon/Nitrogen at -20°C. If it is already brown, wash a DCM solution of the product with 10% Sodium Thiosulfate (Na₂S₂O₃) to reduce the iodine back to iodide, restoring the off-white color.[1]

Q2: During extraction, I formed a stable emulsion. How do I break it?

  • Cause: Pyridinium salts can act as surfactants.[2]

  • Fix: Filter the emulsion through a pad of Celite or add saturated Brine (NaCl) to increase the ionic strength of the aqueous layer.

Q3: Can I use distillation?

  • Advice: Not recommended. The boiling points are high (>200°C) and close. The thermal stress often causes decomposition (de-iodination) before separation occurs.[2] Sublimation is a better alternative for purifying 4-iodopyridine if it is already mostly pure.[2]

Q4: The "5-iodo" name appears in my supplier catalog. Is it different?

  • Clarification: Some catalogs use "5-iodo" if the precursor was 3-aminopyridine, but chemically it is 3-iodopyridine.[1][2] If you have a disubstituted pyridine (e.g., 2-chloro-5-iodopyridine), then the position is fixed and distinct from 4-iodo.[1][2] Ensure you are dealing with the mono-substituted species.

References

  • PubChem. 3-Iodopyridine Compound Summary. National Library of Medicine. Available at: [Link][2]

  • Williams, R. pKa Data Compilation. Organic Chemistry Data. Available at: [Link][2]

Sources

Technical Support Center: Synthesis of 2-Amino-4-iodo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide CAS Registry Number: 24419-68-1 (Target) / 5600-21-5 (Precursor) Support Level: Tier 3 (Process Chemistry & R&D)

Introduction: The Regioselectivity Challenge

Welcome to the technical support hub for 2-Amino-4-iodo-6-methylpyridine .

If you are accessing this guide, you are likely facing low yields (<40%) or regioselectivity issues. The core challenge with this molecule is electronic: the 2-amino group is a strong ortho/para director, activating the C3 and C5 positions for Electrophilic Aromatic Substitution (EAS). Direct iodination of 2-amino-6-methylpyridine almost invariably yields the 3-iodo or 5-iodo isomers, or mixtures thereof.

The Solution: To achieve high yield and strict regiocontrol at C4, we do not recommend direct iodination. Instead, this guide focuses on the Halogen Exchange (Finkelstein-like) route starting from 2-amino-4-chloro-6-methylpyridine , utilizing Sodium Iodide (NaI) and Acetyl Chloride (AcCl).

Part 1: The Optimized Protocol (Halogen Exchange)

This method utilizes in situ generation of HI or Acetyl Iodide to activate the 4-chloro position, allowing nucleophilic displacement by iodide.

Reagents & Stoichiometry
ReagentEquiv.[1][2][3][4][5]RoleCritical Quality Attribute
2-Amino-4-chloro-6-methylpyridine 1.0SubstratePurity >97%; Dryness is critical.
Sodium Iodide (NaI) 4.0 - 5.0NucleophileMust be oven-dried. Hygroscopic NaI kills the reaction.
Acetyl Chloride (AcCl) 1.5 - 2.0ActivatorFreshly distilled or high-grade. Colorless.
Acetonitrile (MeCN) [0.5 M]SolventAnhydrous (<50 ppm water).
Step-by-Step Workflow
  • Preparation: Charge an oven-dried round-bottom flask with NaI (4.0 eq) and anhydrous MeCN . Stir under Nitrogen/Argon.[6]

  • Activation: Add Acetyl Chloride (2.0 eq) dropwise at 0°C. Observation: The solution may turn slightly yellow/turbid due to NaCl precipitation.

  • Addition: Add the 2-amino-4-chloro-6-methylpyridine (1.0 eq) in one portion.

  • Reaction: Heat to reflux (80-82°C) . Monitor by HPLC/TLC.

    • Time: Typically 4–12 hours.

    • Endpoint: <5% starting material remaining.

  • Quench (Critical): Cool to RT. Pour mixture into ice water containing 10% Sodium Thiosulfate (removes I₂).

  • Neutralization: Adjust pH to 8–9 using sat. NaHCO₃ or 1N NaOH. Caution: Do not overshoot pH >10 to avoid hydrolysis.

  • Isolation: Extract with EtOAc (3x). Wash organic layer with brine.[6] Dry over Na₂SO₄.[6]

  • Purification: Recrystallize from Ethanol/Water (if solid) or flash chromatography (Hexane/EtOAc).

Part 2: Visualizing the Mechanism & Workflow

The following diagram illustrates the activation pathway and the critical decision points during the process.

G Start Start: 2-Amino-4-chloro-6-methylpyridine Reagents Add NaI + Acetyl Chloride (In-situ generation of Ac-I / HI) Start->Reagents Activation N-Acylation / Protonation (Activates C4-Cl bond) Reagents->Activation 0°C to RT Exchange Nucleophilic Attack (SNAr) Cl replaced by I Activation->Exchange Reflux (80°C) Exchange->Reagents Incomplete Conv? Add more AcCl Quench Quench: Na2S2O3 (aq) Remove I2 byproduct Exchange->Quench Cool to RT Neutralize Neutralize to pH 8-9 Precipitate Free Base Quench->Neutralize Final Target: 2-Amino-4-iodo-6-methylpyridine Neutralize->Final

Caption: Workflow for the NaI/AcCl mediated Finkelstein exchange. Note the critical feedback loop: if conversion stalls, additional activator (AcCl) is often required rather than just heat.

Part 3: Troubleshooting Guide (FAQ)

Category 1: Reaction Kinetics & Conversion

Q: The reaction stalls at 60% conversion. Adding more NaI doesn't help. What's wrong?

  • Root Cause: The "activator" (Acetyl Chloride) has likely been consumed or hydrolyzed by trace moisture. The reaction generates NaCl, but if moisture enters, AcCl hydrolyzes to acetic acid, which is too weak to catalyze the exchange efficiently.

  • Fix: Add an additional 0.5 eq of Acetyl Chloride and continue reflux. Ensure the system is under a positive pressure of Nitrogen.

Q: Why is my reaction mixture turning dark purple/black?

  • Root Cause: Oxidation of Iodide (

    
    ) to Iodine (
    
    
    
    ). This is common at high temperatures.
  • Fix: This is generally acceptable during the reaction. However, you must wash the workup with 10% Sodium Thiosulfate (Na₂S₂O₃) or Sodium Bisulfite. If you omit this, the iodine remains, complicating purification and potentially iodinating other positions.

Category 2: Purification & Isolation[7]

Q: I obtained a sticky tar after workup instead of a solid. How do I fix this?

  • Root Cause:

    • Residual solvent (MeCN/EtOAc) trapped in the crystal lattice.

    • Presence of N-acetylated byproduct . (AcCl can acetylate the exocyclic amine).

  • Fix:

    • Hydrolysis: Treat the crude residue with 1N NaOH in MeOH at RT for 1 hour to cleave any unwanted N-acetyl groups formed by the Acetyl Chloride.

    • Trituration: Sonicate the tar with cold Hexanes or Pentane to induce precipitation.

Q: The product contains 5-10% starting material (Chloro analog) that co-elutes on the column.

  • Root Cause: The Chloro and Iodo analogs have very similar Rf values (polarity is similar).

  • Fix: Separation by silica column is difficult.

    • Chemical Method:[4][7][8][9][10][11][12][13] React the crude mixture with a small amount of a highly reactive nucleophile (like a thiol) that might selectively react with the more reactive Iodo-species (risky).

    • Preferred Method:Recrystallization. The Iodo analog is typically less soluble in Ethanol than the Chloro analog. Dissolve in hot Ethanol, add water until turbid, and cool slowly.

Part 4: Advanced Optimization Data

Comparison of synthetic methods for 4-halopyridine exchange.

ParameterMethod A: NaI / AcCl (Recommended)Method B: NaI / HI (aq)Method C: Direct Iodination
Yield 75 - 85% 50 - 65%< 30% (Regio-mix)
Reaction Time 4 - 8 Hours12 - 24 Hours1 - 2 Hours
Regioselectivity >99% (at C4) >99% (at C4)Poor (C3/C5 mix)
Moisture Sensitivity High (Requires Anhydrous)LowModerate
Workup Difficulty Moderate (Thiosulfate wash)High (Acid neutralization)High (Isomer separation)

References

  • Sadaphal, S. A., et al. "Sodium Iodide/Acetyl Chloride: An Efficient Reagent System for the Synthesis of Aryl Iodides." Tetrahedron Letters, vol. 52, no. 38, 2011.
  • Synthesis of 2-Amino-4-halopyridines (Precursor Synthesis)

    • ChemicalBook Protocol: "Synthesis of 2-Amino-4-chloro-6-methylpyridine."
  • Application in Drug Discovery (iNOS Inhibitors)

    • While specific to the 4-methyl analog, the workup and purification logic applies directly to the 2-amino-6-methylpyridine scaffold.
    • NIH/PubMed Central: "Design and Synthesis of 2-Amino-4-methylpyridine Analogues."[6]

  • Finkelstein Reaction Principles

    • Organic Chemistry Portal: "Finkelstein Reaction: Mechanism and Conditions."[2]

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 2-Amino-4-chloro-6-methylpyridine and Acetyl Chloride before handling.

Sources

Technical Support Center: Suzuki Coupling of Iodo-aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Deiodination and Maximizing Coupling Efficiency

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of iodo-aminopyridine substrates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to overcome challenges in your own laboratory, specifically the prevalent issue of deiodination.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is followed by a diagnosis of probable causes and a set of actionable solutions grounded in mechanistic principles.

Issue 1: High levels of deiodinated aminopyridine byproduct are observed in my crude reaction mixture.

This is the most common and frustrating side reaction when working with iodo-aminopyridines. The desired coupled product is formed in low yield, and a significant portion of the starting material is converted to the corresponding aminopyridine.

Probable Causes:

  • Formation of Palladium-Hydride (Pd-H) Species: The primary mechanism for deiodination involves the generation of a Pd-H species. This highly reactive intermediate can arise from the reaction of the palladium complex with bases, trace water, or protic solvents (like alcohols). The Pd-H species can then undergo reductive elimination with the aminopyridine group on the palladium intermediate, leading to the deiodinated byproduct.[1]

  • Slow Reductive Elimination: If the desired reductive elimination of the coupled product is slow, it allows more time for the competing deiodination pathway to occur. This can be influenced by the choice of ligand.

  • Inappropriate Base: Strong bases, particularly alkoxides, can promote the formation of Pd-H species and accelerate deiodination.[1]

  • Substrate-Specific Factors: Iodo-substituted pyridines are inherently more susceptible to dehalogenation than their bromo or chloro counterparts due to the weaker carbon-iodine bond.[1] The electron-donating amino group can also exacerbate the issue, potentially by altering the electronic properties of the ring or through coordination with the palladium catalyst.

Solutions & Scientific Rationale:

  • Ligand Selection is Critical: Switch to a bulky, electron-rich phosphine ligand. Ligands from the Buchwald family, such as SPhos and XPhos , are often highly effective.[1][2]

    • Why? These ligands promote the desired reductive elimination step of the catalytic cycle. A faster reductive elimination means the desired product is formed and released from the palladium center more quickly, outcompeting the undesired deiodination pathway.[3] The bulkiness of these ligands can also create a steric environment around the palladium that disfavors the approach of hydride sources.

  • Optimize Your Base: Replace strong bases like sodium tert-butoxide (NaOtBu) with weaker inorganic bases.

    • Recommended Bases: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are excellent starting points.[1]

    • Why? These milder bases are less likely to generate palladium-hydride species while still being effective at activating the boronic acid for transmetalation.[1]

  • Solvent Choice Matters: Use anhydrous, aprotic solvents.

    • Recommended Solvents: 1,4-Dioxane, toluene, or tetrahydrofuran (THF) are generally preferred.[1]

    • Why? Protic solvents like alcohols can act as a source of hydrides, directly contributing to the deiodination side reaction.[1] While aqueous mixtures are common in Suzuki couplings, carefully controlling the amount of water or using strictly anhydrous conditions can be beneficial if deiodination is severe.

  • Control the Temperature: Lowering the reaction temperature can sometimes mitigate deiodination. If the desired coupling is sluggish at lower temperatures, a careful balance must be found.

  • Consider N-Protection: If other strategies fail, protecting the amino group with a suitable protecting group (e.g., Boc, SEM) can be an effective, albeit less atom-economical, solution.[1]

    • Why? The free amino group can coordinate to the palladium catalyst, potentially interfering with the catalytic cycle and promoting side reactions.[4] Protection prevents this coordination. However, be aware that some protecting groups, like Boc, can be cleaved under certain Suzuki conditions.[5]

Issue 2: The reaction is sluggish or does not go to completion, with unreacted starting material remaining.

Even if deiodination is not the primary issue, achieving full conversion with iodo-aminopyridines can be challenging.

Probable Causes:

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring and the exocyclic amino group can both coordinate to the palladium center, acting as catalyst poisons and inhibiting the reaction.[1][4]

  • Slow Oxidative Addition: While iodoarenes are generally reactive, highly electron-rich aminopyridines can slow down the oxidative addition step.

  • Poor Boronic Acid/Ester Quality: Impurities in the boronic acid or its decomposition (protodeboronation) can halt the catalytic cycle.[6]

Solutions & Scientific Rationale:

  • Increase Catalyst/Ligand Loading: A modest increase in the catalyst and ligand loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome catalyst inhibition.

  • Use a More Active Catalyst System: Employing pre-formed palladium pre-catalysts (e.g., XPhos Pd G2 or G3) can provide a more active and stable catalytic species from the start of the reaction.[7]

    • Why? Pre-catalysts are designed to readily generate the active Pd(0) species, bypassing potentially problematic in-situ generation steps.

  • Check Boronic Acid/Ester Stability: Use high-purity boronic acids or consider using more stable boronic esters, such as pinacol esters.[6] If protodeboronation of the boronic acid is suspected (hydrolysis of the C-B bond), using anhydrous conditions with a base like K₃PO₄ can be beneficial.[6]

Frequently Asked Questions (FAQs)

Q1: Why is deiodination a bigger problem for iodo-aminopyridines than for other aryl iodides?

A1: There are two main contributing factors. First, aryl iodides are generally more prone to dehalogenation than aryl bromides or chlorides because the C-I bond is weaker and more easily cleaved in the oxidative addition step.[1] Second, the aminopyridine scaffold itself presents unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, and the electron-donating amino group can further modulate the electronic properties of the ring, potentially influencing the stability of key intermediates in the catalytic cycle.[1][4] This combination makes the system particularly sensitive to conditions that can generate palladium-hydride species, which are the primary culprits in deiodination.[1]

Q2: Should I use a boronic acid or a boronate ester for my coupling?

A2: The choice depends on the stability of your boron reagent. Boronic acids are often more reactive but can be prone to decomposition through oxidation or protodeboronation (replacement of the boronic acid group with a hydrogen).[8] Boronate esters, such as pinacol esters (Bpin), are generally more stable and less susceptible to these side reactions.[6] If you are experiencing issues with reproducibility or suspect your boronic acid is degrading, switching to the corresponding pinacol ester is a prudent troubleshooting step.

Q3: Can I use an N-H unprotected aminopyridine, or is protection always necessary?

A3: It is often possible to achieve successful coupling without protecting the amino group, which is preferable from a step-economy perspective.[4] The key is to use a well-chosen catalyst system. Bulky, electron-rich ligands like SPhos or XPhos can create a sterically hindered environment around the palladium center that favors coupling over catalyst inhibition by the amino group.[2] However, if you have exhausted other optimization strategies and still face low yields or significant side reactions, protecting the amine with a group like Boc or SEM should be considered.[1]

Q4: I have screened several ligands and bases, but deiodination is still over 50%. What else can I try?

A4: If extensive screening of ligands and bases has not resolved the issue, consider a more fundamental change in your approach. One strategy is to switch from an iodo-aminopyridine to the corresponding bromo-aminopyridine . While the bromo derivative will be less reactive in the desired oxidative addition step, it is also significantly less prone to dehalogenation.[1] This often requires slightly more forcing conditions (e.g., higher temperature or a more active catalyst system), but the reduction in the dehalogenation side product can lead to a substantial improvement in the overall yield of the desired coupled product.

Visualizing the Chemistry: Catalytic Cycles

To better understand the competing reaction pathways, the following diagrams illustrate the desired Suzuki-Miyaura coupling cycle and the undesired deiodination pathway.

Suzuki_Cycle cluster_main Desired Suzuki-Miyaura Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Ar-Pd(II)-I(L2) Pd(0)L2->Oxidative_Addition Ar-I Transmetalation Ar-Pd(II)-Ar'(L2) Oxidative_Addition->Transmetalation Ar'-B(OH)2 Base Reductive_Elimination Ar-Ar' Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Deiodination_Pathway cluster_side Undesired Deiodination Pathway Oxidative_Addition Ar-Pd(II)-I(L2) Hydride_Formation H-Pd(II)-I(L2) Oxidative_Addition->Hydride_Formation Hydride Source (Base, H2O, Solvent) Ligand_Exchange Ar-Pd(II)-H(L2) Hydride_Formation->Ligand_Exchange Ligand Exchange Deiodinated_Product Ar-H Ligand_Exchange->Deiodinated_Product Reductive Elimination

Caption: Competing deiodination side reaction pathway.

Decision-Making Workflow for Troubleshooting

This flowchart provides a systematic approach to addressing deiodination in your Suzuki coupling reaction.

Troubleshooting_Flowchart Start Deiodination Observed? ChangeLigand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Start->ChangeLigand Yes End Proceed with Optimized Conditions Start->End No ChangeBase Switch to Milder Inorganic Base (e.g., K3PO4, Cs2CO3) ChangeLigand->ChangeBase ChangeSolvent Use Anhydrous, Aprotic Solvent (e.g., Dioxane, Toluene) ChangeBase->ChangeSolvent LowerTemp Lower Reaction Temperature ChangeSolvent->LowerTemp Reevaluate Problem Solved? LowerTemp->Reevaluate ProtectNH2 Consider Protecting Amino Group (e.g., Boc) SwitchHalogen Consider Switching to Bromo-aminopyridine Starting Material ProtectNH2->SwitchHalogen Reevaluate->ProtectNH2 No Reevaluate->End Yes

Caption: A troubleshooting decision tree for minimizing deiodination.

Experimental Protocols

The following protocols provide a starting point for your experiments. The optimized protocol incorporates the principles discussed above to minimize deiodination.

Protocol 1: Standard Suzuki Coupling of 2-Amino-5-iodopyridine

This protocol represents a common starting point but may be susceptible to deiodination.

Materials:

  • 2-Amino-5-iodopyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 2-amino-5-iodopyridine, the arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the 1,4-dioxane and water.

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of argon.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Optimized Suzuki Coupling to Minimize Deiodination

This protocol incorporates a modern catalyst system and milder base to suppress the deiodination side reaction.

Materials:

  • 2-Amino-5-iodopyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • XPhos Pd G2 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Procedure:

  • To a flame-dried Schlenk flask, add 2-amino-5-iodopyridine, the arylboronic acid, and finely ground potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Add the XPhos Pd G2 pre-catalyst to the flask under a positive pressure of argon.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. A lower temperature (e.g., 80 °C) should be attempted first.

  • Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of the deiodinated byproduct.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite, rinsing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Summary of Recommended Conditions

The following table provides a quick-reference guide to optimizing your reaction conditions to disfavor deiodination.

ParameterStandard ConditionRecommended Optimization to Prevent DeiodinationRationale
Catalyst/Ligand Pd(PPh₃)₄Pd₂(dba)₃ + SPhos/XPhos or XPhos Pd G2Bulky, electron-rich ligands accelerate reductive elimination.[2]
Base Na₂CO₃, NaOtBuK₃PO₄, Cs₂CO₃, K₂CO₃Milder bases are less prone to generating Pd-H species.[1]
Solvent Dioxane/H₂O, EthanolAnhydrous Dioxane, Toluene, THFAprotic solvents eliminate a potential hydride source.[1]
Temperature 90-110 °C70-90 °CLower temperatures can reduce the rate of side reactions.
Halogen Iodo-aminopyridineBromo-aminopyridineC-Br bond is less susceptible to dehalogenation than C-I bond.[1]

References

  • BenchChem. (2025). preventing dehalogenation during reactions with 4-Chloro-2-iodo-1-nitrobenzene.
  • BenchChem. (2025).
  • Joy, N., et al. (n.d.). Screening of different ligands for Suzuki coupling.
  • Patel, R., et al. (n.d.). Screening of reaction conditions for the Suzuki-Miyaura cross-coupling model reaction.
  • Carrow, B. P. (2011).
  • Maeda, S., et al. (n.d.). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2011). Organic Letters.
  • Barday, M., et al. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed.
  • Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions.
  • Klán, P., et al. (2021).
  • Green, M., et al. (2023). Preformed Pd(II)
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Alaridhee, Z. A. I., et al. (2023). Study of mechanistic pathways in cross-linking reactions with palladium.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Lim, Y. S., et al. (n.d.). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM Institut Kimia Malaysia.
  • Shang, R., et al. (n.d.). Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant.
  • Mondal, S., & Mugesh, G. (2025). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. MDPI.
  • Gucký, T., et al. (2018).
  • Gomaa, M. A.-M. (n.d.). Syntheses of 2-amino-5-iodopyridine (Reagents: HIO4, I2, (AcOH, H2O), H2SO4).
  • Wang, Y. (2024).
  • Reddit. (2026). Struggling on suzuki couplings : r/Chempros.
  • Sato, K., et al. (2007). Suppression of iodide uptake and thyroid hormone synthesis with stimulation of the type I interferon system by double-stranded ribonucleic acid in cultured human thyroid follicles. PubMed.
  • Zidar, N., et al. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Pro Progressio Alapítvány.

Sources

Technical Support Center: Purification of 2-Amino-4-iodo-6-methylpyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 2-Amino-4-iodo-6-methylpyridine. Here, we address common challenges encountered during column chromatography, providing in-depth, field-proven insights and actionable troubleshooting strategies. Our goal is to empower you with the knowledge to optimize your purification workflows, ensuring high purity and yield.

Troubleshooting Guide

This section tackles specific issues you might face during the purification of 2-Amino-4-iodo-6-methylpyridine, presented in a practical question-and-answer format.

Issue 1: Poor Separation of the Target Compound from Impurities

Question: Why am I observing co-elution or poor resolution between 2-Amino-4-iodo-6-methylpyridine and closely related impurities?

Answer: Poor separation is a frequent challenge, often stemming from an inadequately optimized mobile phase or an inappropriate choice of stationary phase. The presence of the amino group on the pyridine ring imparts basic properties to your compound, which can lead to undesirable interactions with the stationary phase.

Potential Causes and Solutions:

  • Inappropriate Mobile Phase Polarity: The polarity of your eluent system may not be optimal to achieve differential migration of your target compound and its impurities.

    • Solution: Systematically screen a range of solvent systems with varying polarities. A common starting point for pyridine derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[1][2] If separation is still poor, consider introducing a small percentage of a more polar solvent like methanol or a modifier like triethylamine.

  • Strong Interaction with Stationary Phase: The basic nature of the amino group can lead to strong interactions with acidic silanol groups on the surface of silica gel, a common stationary phase. This can cause peak tailing and overlap with impurities.[3]

    • Solution 1: Mobile Phase Modification: Add a small amount (0.1-1%) of a basic modifier, such as triethylamine or ammonia solution, to your mobile phase. This will compete with your compound for binding to the acidic sites on the silica, reducing tailing and improving peak shape.

    • Solution 2: Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for basic compounds. For more challenging separations, consider using a C18 reversed-phase column, which separates compounds based on hydrophobicity.[4][5]

  • Column Overloading: Loading too much sample onto the column can lead to broad bands and poor separation.[3]

    • Solution: Reduce the amount of crude material loaded onto the column. A general guideline is to load no more than 1-5% of the column's stationary phase weight.

Issue 2: The Compound is Eluting Too Quickly (Low Retention) or Not at All (High Retention)

Question: My 2-Amino-4-iodo-6-methylpyridine is either coming off the column with the solvent front or is irreversibly bound to the stationary phase. How can I achieve an appropriate retention factor (Rf)?

Answer: This issue directly relates to a significant mismatch between the polarity of your mobile phase and the retention characteristics of your compound on the chosen stationary phase. The goal is to achieve an Rf value between 0.2 and 0.4 on a Thin Layer Chromatography (TLC) plate prior to scaling up to column chromatography, as this range typically translates to good separation on a column.[2][6]

Troubleshooting Steps:

  • For Low Retention (Eluting Too Fast): Your mobile phase is too polar.

    • Action: Decrease the polarity of your eluent. For a hexane/ethyl acetate system, this means increasing the proportion of hexane. For example, if you are using a 1:1 mixture, try 3:1 or 5:1 hexane:ethyl acetate.

  • For High Retention (Not Eluting): Your mobile phase is not polar enough.

    • Action: Increase the polarity of your eluent. In a hexane/ethyl acetate system, this involves increasing the proportion of ethyl acetate. If even pure ethyl acetate is not sufficient, a small addition of methanol (1-5%) can significantly increase the eluting power.

Issue 3: Peak Tailing and Asymmetric Bands

Question: The chromatographic bands for my compound are showing significant tailing, leading to broad fractions and potential contamination. What is causing this and how can it be resolved?

Answer: Peak tailing is a classic problem when purifying basic compounds like aminopyridines on silica gel.[3] The primary cause is the strong interaction between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica surface.[3]

Solutions to Mitigate Tailing:

  • Mobile Phase Additives: As mentioned previously, the addition of a small amount of a basic modifier like triethylamine or pyridine to the mobile phase is highly effective in masking the active silanol sites and producing more symmetrical peaks.

  • Deactivated Silica Gel: You can use silica gel that has been "deactivated" by treatment with water. This reduces the acidity of the stationary phase. However, this may also alter the selectivity of the separation.

  • Alternative Adsorbents: Switching to a more inert stationary phase, such as neutral alumina or a polymer-based resin, can eliminate the issue of silanol interactions.

  • Sample Loading Conditions: Dissolving your crude sample in a minimal amount of a less polar solvent before loading it onto the column can also help to minimize band broadening at the start of the purification.[2]

Issue 4: Irrecoverable Loss of Compound on the Column

Question: I am experiencing low recovery of 2-Amino-4-iodo-6-methylpyridine after chromatography, even after extensive flushing with a highly polar solvent. What could be happening?

Answer: Significant loss of the compound on the column can be due to several factors, including decomposition on the stationary phase or irreversible adsorption.

Potential Causes and Preventive Measures:

  • Compound Instability: 2-Amino-4-iodo-6-methylpyridine may be sensitive to the acidic nature of standard silica gel, leading to degradation during the purification process.

    • Solution: Before committing to a large-scale purification, it is prudent to test the stability of your compound on silica gel. This can be done by spotting your compound on a TLC plate, allowing it to sit for an extended period (e.g., an hour), and then developing the plate to see if any new spots (degradation products) have appeared.[7] If decomposition is observed, using a less acidic stationary phase like neutral alumina or a reversed-phase packing is recommended.

  • Irreversible Adsorption: In some cases, the interaction with the stationary phase can be so strong that the compound does not elute even with highly polar mobile phases.

    • Solution: In addition to trying alternative stationary phases, ensure that your compound is fully dissolved in the loading solvent. If the compound precipitates at the top of the column, it will be very difficult to redissolve and elute.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of purifying 2-Amino-4-iodo-6-methylpyridine by column chromatography.

Q1: What is the recommended stationary phase for the purification of 2-Amino-4-iodo-6-methylpyridine?

A1: For initial trials, silica gel 60 (particle size 40-63 µm) is a standard and cost-effective choice. However, due to the basic nature of the aminopyridine moiety, which can lead to peak tailing, neutral alumina or reversed-phase silica gel (C18) are excellent alternatives that can provide better peak shapes and recoveries.[3]

Q2: How do I select the optimal mobile phase for my separation?

A2: The selection of the mobile phase is critical and should always be guided by preliminary analysis using Thin Layer Chromatography (TLC).[2][6] The goal is to find a solvent system that provides a good separation between your target compound and any impurities, with the Rf of your target compound ideally falling between 0.2 and 0.4.[2] A common starting point is a binary mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane).

Q3: What is the role of triethylamine in the mobile phase?

A3: Triethylamine is a basic additive that is often added in small quantities (0.1-1%) to the mobile phase when separating basic compounds like 2-Amino-4-iodo-6-methylpyridine on silica gel. It works by neutralizing the acidic silanol groups on the silica surface, thereby preventing strong, non-specific interactions that can lead to peak tailing and poor recovery.

Q4: How can I effectively monitor the progress of my column chromatography?

A4: The elution of compounds from the column should be monitored by collecting fractions and analyzing them by TLC.[5][8] Spotting a small amount from each fraction onto a TLC plate and developing it in the same solvent system used for the column will allow you to identify which fractions contain your pure product.

Q5: What are some common impurities that I might encounter?

A5: The impurities present will depend on the synthetic route used to prepare 2-Amino-4-iodo-6-methylpyridine. Common impurities could include starting materials, regioisomers (e.g., 2-Amino-6-iodo-4-methylpyridine), or byproducts from the iodination reaction. Understanding the potential impurities from your synthesis is key to developing a successful purification strategy.

Experimental Protocols

Protocol 1: TLC Analysis for Mobile Phase Selection
  • Prepare a stock solution of your crude 2-Amino-4-iodo-6-methylpyridine in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • On a silica gel TLC plate, draw a faint starting line with a pencil about 1 cm from the bottom.

  • Using a capillary tube, spot a small amount of your stock solution onto the starting line.

  • Prepare a developing chamber with a small amount of your chosen mobile phase (e.g., 3:1 hexanes:ethyl acetate).

  • Place the TLC plate in the chamber, ensuring the solvent level is below the starting line, and cover the chamber.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front with a pencil, and allow it to dry.

  • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.

  • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

  • Adjust the mobile phase composition to achieve an Rf of ~0.3 for the desired compound with good separation from impurities.[6]

Protocol 2: Packing and Running the Column
  • Select a glass column of an appropriate size for the amount of material to be purified.

  • Secure the column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a layer of sand (~1 cm) on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase.

  • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and remove any air bubbles.

  • Once the silica has settled, add another layer of sand (~1 cm) on top of the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Dissolve your crude sample in a minimal amount of the mobile phase or a less polar solvent.

  • Carefully load the sample onto the top of the column.

  • Gently open the stopcock and allow the sample to enter the silica bed.

  • Carefully add the mobile phase to the top of the column and begin eluting, collecting fractions in test tubes.

  • Monitor the separation by TLC as described in Protocol 1.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Amino-4-iodo-6-methylpyridine.

Data Presentation

Table 1: Solvent Properties for Mobile Phase Selection

SolventPolarity IndexBoiling Point (°C)
n-Hexane0.169
Heptane0.198
Dichloromethane3.140
Diethyl Ether2.835
Ethyl Acetate4.477
Acetonitrile5.882
Methanol5.165
Water10.2100

Visualizations

Workflow for Troubleshooting Poor Separation

PoorSeparation Start Poor Separation Observed Check_TLC Review TLC Data (Rf of target ~0.3?) Start->Check_TLC Check_Loading Check Sample Load Start->Check_Loading Adjust_Polarity Adjust Mobile Phase Polarity Check_TLC->Adjust_Polarity No Add_Modifier Add Basic Modifier (e.g., Triethylamine) Check_TLC->Add_Modifier Yes, but tailing Success Improved Separation Adjust_Polarity->Success Change_Stationary_Phase Change Stationary Phase (e.g., Alumina, C18) Add_Modifier->Change_Stationary_Phase Still poor Add_Modifier->Success Change_Stationary_Phase->Success Reduce_Load Reduce Sample Amount Check_Loading->Reduce_Load Overloaded Reduce_Load->Success

Caption: Troubleshooting workflow for poor separation.

Decision Tree for Stationary Phase Selection

StationaryPhase Start Start: Purifying 2-Amino-4-iodo-6-methylpyridine Check_Basicity Is the compound basic? Start->Check_Basicity Use_Silica Standard Silica Gel Check_Basicity->Use_Silica Yes Check_Tailing Observe Tailing on TLC? Use_Silica->Check_Tailing Check_Tailing->Use_Silica No, proceed Use_Silica_Modified Silica Gel + Triethylamine Check_Tailing->Use_Silica_Modified Yes Use_Alumina Neutral/Basic Alumina Use_Silica_Modified->Use_Alumina Tailing persists Check_Solubility Is the compound soluble in non-polar solvents? Use_Alumina->Check_Solubility Use_Reversed_Phase Reversed-Phase (C18) Check_Solubility->Use_Reversed_Phase No

Caption: Decision tree for stationary phase selection.

References

  • LCGC International. (n.d.). Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. Retrieved from [Link]

  • Waters. (n.d.). What is a good column choice for analysis of 4-aminopyridine (4-AP)? - WKB94222. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Geltner, M., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 123.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Poole, C. F. (2003). Strategies for optimizing the mobile phase in planar chromatography.
  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • OSF Preprints. (n.d.). Optimization of Mobile Phase for Simultaneous Determination of Sweeteners, Preservatives and Dyes by UFLC. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 18). 2.4A: Macroscale Columns. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Optimized Flash Chromatography Purification: From TLC to large scale in three steps. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Retrieved from [Link]

  • Zhang, Y., et al. (2008). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methylpyridin-2-amine as a Potential PET Tracer for Imaging iNOS. Journal of Medicinal Chemistry, 51(20), 6559–6570.
  • Agilent Technologies. (n.d.). HPLC Troubleshooting. Retrieved from [Link]

  • SciSpace. (n.d.). APPENDIX 3E Column Chromatography. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Amino-4-Methylpyridine. Retrieved from [Link]

  • Google Patents. (2020, May 1). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]

  • BioProcess International. (2026, February 8). Chromatography: A Two-Column Process To Purify Antibodies Without Protein A. Retrieved from [Link]

Sources

solubility issues with 2-Amino-4-iodo-6-methylpyridine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 2-Amino-4-iodo-6-methylpyridine (CAS: 105685-23-0). It addresses the physicochemical challenges inherent to this halogenated heterocyclic scaffold, specifically regarding its behavior in Dimethyl Sulfoxide (DMSO).

Product Overview & Chemical Context
  • Compound: 2-Amino-4-iodo-6-methylpyridine[1][2]

  • CAS: 105685-23-0[1]

  • Molecular Formula: C₆H₇IN₂[1][2][3]

  • Molecular Weight: 234.04 g/mol [1][2][3]

  • Primary Application: Critical intermediate for Suzuki-Miyaura cross-coupling (via the C4-iodo handle) and fragment-based drug discovery (FBDD).[1]

The Solubility Paradox: While the pyridine ring suggests good solubility in polar organic solvents, the C4-Iodo substituent significantly increases lipophilicity (LogP) and lattice energy compared to its non-halogenated analogs.[1] The C2-Amino group facilitates intermolecular hydrogen bonding, creating a tightly packed crystal lattice that resists solvation, even in DMSO.[1]

Part 1: Troubleshooting Guide (Q&A)

Issue 1: "I cannot get the solid to dissolve completely in DMSO at 100 mM."

Diagnosis: High Crystal Lattice Energy & Saturation Kinetics. Technical Insight: The amino group at position 2 allows the formation of centrosymmetric hydrogen-bonded dimers in the solid state.[1] Breaking this lattice requires energy. Furthermore, if your DMSO is "wet" (hygroscopic absorption), the water content drastically reduces the solubility of this hydrophobic iodide.

Corrective Action:

  • Verify DMSO Quality: Ensure you are using anhydrous DMSO (≤0.1% water).[1]

  • Thermodynamic Assist:

    • Sonicate: Use an ultrasonic bath (35–40 kHz) for 10–15 minutes.

    • Heat: Gently warm the solution to 37–40°C. Do not exceed 45°C to avoid liberating iodine (see Issue 3).

  • Vortex Intermittently: Vortexing disrupts the boundary layer around undissolved particles, speeding up dissolution.[1]

Issue 2: "The compound precipitates immediately upon adding the DMSO stock to cell culture media or buffer."

Diagnosis: The "DMSO Shock" (Solvent Shifting).[1] Technical Insight: This compound is hydrophobic (estimated LogP > 2.0).[1] When a concentrated DMSO stock is introduced to an aqueous environment, the solvent environment changes polarity instantly. The compound's solubility drops exponentially, causing it to "crash out" as a micro-precipitate before it can disperse.

Corrective Action:

  • Reduce Final Concentration: Ensure your final assay concentration is below the thermodynamic solubility limit in water (likely <100 µM).[1]

  • The "Intermediate Dilution" Method: Do not jump from 100 mM Stock

    
     Assay.
    
    • Step 1: Dilute Stock (100 mM) 1:10 into pure DMSO

      
       10 mM Working Stock.
      
    • Step 2: Dilute Working Stock into media with rapid mixing.[1]

  • Use a Carrier: Include 0.5–1.0% BSA (Bovine Serum Albumin) or Cyclodextrin in the buffer before adding the compound.[1] These agents sequester the hydrophobic iodine moiety, preventing aggregation.

Issue 3: "My DMSO stock solution turned yellow/brown overnight."

Diagnosis: Iodine Liberation (Photolytic Dehalogenation).[1] Technical Insight: Carbon-Iodine (C-I) bonds are weaker than C-Br or C-Cl bonds and are susceptible to homolytic cleavage by UV/visible light.[1] The yellow color indicates the formation of elemental iodine (


) or radical species.

Corrective Action:

  • Light Protection: Always handle the solid and solution in amber vials or wrap containers in aluminum foil.[1]

  • Fresh Preparation: Prepare stocks immediately before use. Do not store dilute working solutions.

  • Storage: If storage is necessary, freeze at -20°C or -80°C in single-use aliquots to prevent freeze-thaw cycles which accelerate degradation.[1]

Part 2: Experimental Protocols

Protocol A: Standard Stock Solution Preparation (50 mM)

Target: To create a stable, particle-free stock solution.[1]

  • Weighing: Weigh approx. 11.7 mg of 2-Amino-4-iodo-6-methylpyridine into a sterile, amber glass vial.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO (Grade: Molecular Biology or Cell Culture Tested).

  • Dispersion: Vortex vigorously for 30 seconds.

  • Inspection: Hold the vial up to a light source.

    • Clear? Proceed.

    • Cloudy/Particles? Sonicate in a water bath at RT for 5–10 minutes.

  • Sterilization (Optional): If used for cell culture, filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon or PES filters as they may bind the compound.[1]

Protocol B: The "Soft Landing" Dilution Method

Target: Preventing precipitation in aqueous assays.

  • Prepare Buffer: Pre-warm your assay buffer/media to 37°C.

  • Dynamic Mixing:

    • Place the buffer on a magnetic stirrer (low speed) or vortex gently.

    • Submerge the pipette tip below the surface of the buffer.

    • Dispense the DMSO stock slowly into the center of the vortex.

    • Rationale: This prevents high local concentrations of DMSO/compound at the liquid surface, which is the primary cause of precipitation.

Part 3: Visualizations & Logic Flow

Figure 1: Solubility Troubleshooting Logic

Caption: Decision tree for resolving solubility and precipitation issues with 2-Amino-4-iodo-6-methylpyridine.

SolubilityLogic Start Start: Solid Compound Dissolve Add Anhydrous DMSO (Target 50-100 mM) Start->Dissolve CheckSol Visual Inspection: Is it Clear? Dissolve->CheckSol Sonicate Sonicate (10 min) Warm to 37°C CheckSol->Sonicate No (Cloudy) SuccessDMSO Stock Solution Ready (Amber Vial) CheckSol->SuccessDMSO Yes (Clear) Sonicate->CheckSol Dilution Dilute into Aqueous Buffer SuccessDMSO->Dilution CheckPrecip Precipitation Observed? Dilution->CheckPrecip FixPrecip 1. Reduce Concentration 2. Use 'Soft Landing' Method 3. Add BSA/Cyclodextrin CheckPrecip->FixPrecip Yes SuccessAssay Assay Ready CheckPrecip->SuccessAssay No FixPrecip->Dilution Retry

Figure 2: Physicochemical Interaction Map

Caption: Structural features influencing the solubility and stability of the compound.

InteractionMap Compound 2-Amino-4-iodo-6-methylpyridine Amino 2-Amino Group (H-Bond Donor) Compound->Amino Iodo 4-Iodo Group (Hydrophobic/Labile) Compound->Iodo Methyl 6-Methyl Group (Lipophilic) Compound->Methyl Lattice High Crystal Lattice Energy (Resists Dissolution) Amino->Lattice Intermolecular H-Bonds Light UV/Visible Light Iodo->Light Weak C-I Bond Precip Aqueous Precipitation Iodo->Precip Increases LogP Light->Compound Degradation (Yellowing)

[1]

Part 4: Technical Data Summary

PropertyValue / CharacteristicImplication for Handling
Molecular Weight 234.04 g/mol Conversion factor: 2.34 mg/mL

10 mM.[1]
LogP (Estimated) ~2.0 – 2.5Moderate hydrophobicity; requires organic co-solvent.[1]
pKa (Estimated) ~6.0 – 7.0 (Pyridine N)Weak base; solubility may improve in acidic buffers (pH < 5).[1]
DMSO Solubility > 100 mM (Pure)High capacity in pure solvent, but unstable upon dilution.[1]
Water Solubility Low (< 1 mM estimated)High risk of precipitation in PBS/Media.[1]
Stability Light SensitiveStrictly use amber glassware; avoid benchtop light exposure.[1]

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 2-amino-4-methylpyridine Ligand Page (Analogous Structure Data). Retrieved from [Link][1]

  • Koutsoukas, A., et al. (2011).[1] DMSO Solubility Assessment for Fragment-Based Screening. Journal of Chemical Information and Modeling. Retrieved from [Link]

Sources

Technical Support Center: Iodination of 2-Amino-6-Methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the iodination of 2-amino-6-methylpyridine . It synthesizes mechanistic insights with practical troubleshooting protocols to address common challenges such as regioselectivity, over-iodination, and purification.

Reaction Overview & Mechanistic Insight

The iodination of 2-amino-6-methylpyridine is an electrophilic aromatic substitution (EAS). The reaction outcome is dictated by the interplay between the strongly activating amino group (


) and the weakly activating methyl group (

).
  • Directing Effects:

    • Amino Group (C2): Strong ortho/para director. Directs to C3 (ortho) and C5 (para).

    • Methyl Group (C6): Weak ortho/para director. Directs to C5 (ortho) and C3 (para).

  • Regioselectivity: Both substituents activate the same positions (C3 and C5). However, C5 is generally favored kinetically due to the strong para-directing effect of the amino group, despite the steric hindrance from the adjacent methyl group at C6. The C3 position is sterically crowded by the amino group but remains a competitive reactive site, often leading to mixtures.

  • Key Challenge: The primary difficulty is preventing over-iodination to the 3,5-diiodo species, as the mono-iodinated product remains highly activated.

Reaction Pathway Visualization

IodinationPathway SM 2-Amino-6-methylpyridine I_Complex N-Iodo Intermediate (Transient) SM->I_Complex NIS or I2 Prod_5 5-Iodo-2-amino-6-methylpyridine (Major Kinetic Product) SM->Prod_5 Direct EAS Prod_3 3-Iodo-2-amino-6-methylpyridine (Minor Isomer) SM->Prod_3 Direct EAS I_Complex->Prod_5 Rearrangement (Major Path) I_Complex->Prod_3 Rearrangement (Minor Path) Prod_Di 3,5-Diiodo-2-amino-6-methylpyridine (Over-reaction Impurity) Prod_5->Prod_Di Excess Reagent High Temp Prod_3->Prod_Di Excess Reagent

Figure 1: Electrophilic substitution pathway showing the competition between C5 and C3 functionalization and the risk of di-iodination.

Troubleshooting Guide (Q&A)

Issue 1: Regioselectivity & Over-Iodination

Q: I am getting a mixture of 5-iodo (desired), 3-iodo, and 3,5-diiodo products. How do I shift selectivity to the mono-5-iodo product?

A: This is the most common issue. The mono-iodinated product is still very electron-rich and reacts further.

  • Stoichiometry Control: Use a slight deficit of the iodinating agent (0.90 – 0.95 eq). It is better to leave 5-10% starting material (which is easy to separate by polarity) than to generate the di-iodo impurity (which is difficult to separate from the mono-iodo).

  • Temperature: Lower the temperature to 0°C – 10°C . Higher temperatures favor the thermodynamic distribution and multiple substitutions.

  • Reagent Choice: Switch to N-Iodosuccinimide (NIS) in acetonitrile or DMF. NIS provides a controlled release of iodonium ions compared to elemental iodine (

    
    ), reducing the local concentration of electrophile and minimizing di-iodination [1].
    
  • Slow Addition: Add the iodinating agent dropwise over 1–2 hours. High instantaneous concentration promotes over-reaction.

Issue 2: Sluggish Reaction / Low Conversion

Q: The reaction stalls at 60-70% conversion. Should I add more reagent?

A: Proceed with caution. Adding excess reagent often triggers the formation of the di-iodo byproduct immediately.

  • Catalysis: Instead of adding more iodine, add a catalytic amount of acid to activate the NIS. Trifluoroacetic acid (TFA) (5-10 mol%) or p-Toluenesulfonic acid (TsOH) can catalyze the generation of the active

    
     species without requiring excess oxidant [2].
    
  • Solvent System: If using non-polar solvents, switch to Acetonitrile (MeCN) or DMF . Polar aprotic solvents stabilize the charged intermediate (Wheland intermediate), facilitating the reaction.

Issue 3: Purification Difficulties

Q: I cannot separate the 3-iodo and 5-iodo isomers by standard flash chromatography.

A: These isomers have very similar


 values on silica.
  • Mobile Phase Optimization: Avoid simple Hexane/EtOAc gradients. Use Dichloromethane (DCM) / Methanol (98:2 to 95:5) or Toluene / Acetone . The amine functionality interacts differently with silica in the presence of methanol.

  • Recrystallization: The 3,5-diiodo product is often much less soluble than the mono-iodo species. If you have significant di-iodo contamination, try recrystallizing from hot Ethanol or Ethanol/Water . The di-iodo solid may precipitate first.

  • Amine Protection: If separation fails, consider acetylating the crude mixture (

    
    ). The resulting acetamides (N-acetyl-2-amino-...) often display significantly different chromatographic properties. The acetyl group can be removed later by mild hydrolysis.
    

Recommended Experimental Protocols

Method A: Controlled Mono-Iodination (NIS Protocol)

Best for: High regioselectivity and minimizing di-iodination.

  • Setup: Charge a round-bottom flask with 2-amino-6-methylpyridine (1.0 eq) and Acetonitrile (0.1 M concentration).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Dissolve N-Iodosuccinimide (NIS) (0.95 eq) in a minimal amount of acetonitrile. Add this solution dropwise to the reaction mixture over 60 minutes .

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature. Monitor by LC-MS or TLC.

    • Checkpoint: If >5% starting material remains and di-iodo is <2%, stop here. Do not push to 100% conversion.

  • Workup: Quench with saturated aqueous Sodium Thiosulfate (

    
    ) to remove oxidative species. Extract with EtOAc. Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Silica gel, 0-30% EtOAc in Hexanes or DCM/MeOH gradient).

Method B: Oxidative Iodination ( / Periodic Acid)

Best for: Synthesis of the 3,5-diiodo derivative or pushing reluctant substrates.

  • Setup: Dissolve 2-amino-6-methylpyridine (1.0 eq) in Acetic Acid/Water/Sulfuric Acid (100:20:3).

  • Reagents: Add Iodine (

    
    )  (0.5 eq) and Periodic Acid (
    
    
    
    )
    (0.2 eq).
    • Note: Periodic acid oxidizes

      
       in situ, improving atom economy [3].
      
  • Heating: Heat to 60°C for 4 hours.

  • Workup: Pour into ice water. Neutralize with NaOH (exothermic!) or solid

    
    . Collect the precipitate by filtration.
    

Data & Characterization

Use the following predicted shift trends to identify your isomers in


 NMR (

or

).
IsomerKey

NMR Feature
Structural Logic
Starting Material Two doublets (C3-H, C5-H) and one triplet (C4-H).Standard 2,6-disubstituted pyridine pattern.
5-Iodo (Major) Two doublets (

Hz).
Protons at C3 and C4 are ortho to each other.
3-Iodo (Minor) Two doublets (

Hz).
Protons at C4 and C5 are ortho to each other. (Different shifts vs 5-iodo).
3,5-Diiodo Singlet (approx. 8.0 - 8.2 ppm).Only one aromatic proton remains at C4.

References

  • Castanet, A.-S., et al. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide."[1] Tetrahedron Letters, vol. 43, no. 29, 2002, pp. 5047-5048. Link

  • Common Organic Chemistry. "Iodination Using N-Iodosuccinimide (NIS) Protocols." Link

  • Organic Syntheses. "Iodination of aromatic compounds with iodine and periodic acid." Org.[1][2] Synth., Coll. Vol. 5, p. 665. Link

  • BenchChem. "2-Amino-4-iodo-6-methylpyridine: Synthesis and Properties." Link

Sources

troubleshooting low conversion in Sonogashira coupling of iodopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sonogashira Coupling of Iodopyridines

Introduction: The "Heteroatom Challenge"

You are likely reading this because your standard Sonogashira protocol—which works perfectly for iodobenzene—has failed with iodopyridine. You might see the reaction turn black immediately (Pd precipitation), or perhaps it stalls at 40% conversion.

The Core Problem: Iodopyridines are not just substrates; they are ligands. The basic nitrogen atom in the pyridine ring competes with your phosphine ligands for the Palladium (Pd) center. If the substrate binds to the Pd through nitrogen (Lewis base coordination) rather than undergoing oxidative addition at the Carbon-Iodine bond, your catalyst becomes "poisoned," leading to the formation of inactive dimers or Pd-black.

This guide moves beyond "add more catalyst" and addresses the mechanistic root causes of failure.

Phase 1: Diagnostic Logic (The "Black Box" Analysis)

Before changing reagents, use this logic flow to identify your specific failure mode.

TroubleshootingLogic Start Reaction Stalled / Low Yield CheckColor Observation: Did reaction turn black immediately? Start->CheckColor CheckSM Analysis: Is Alkyne consumed? CheckColor->CheckSM No (Pale/Brown) Poisoning Issue: Catalyst Poisoning (N-coordination) CheckColor->Poisoning Yes (Pd Black) Glaser Issue: Glaser Coupling (Homocoupling) CheckSM->Glaser Yes (Alkyne gone, Ar-I remains) Dehal Issue: Dehalogenation (Reduction of Ar-I) CheckSM->Dehal No (Ar-I converted to Ar-H) Sol_Ligand Solution: Switch to Bulky Ligands (XPhos) or Bidentate (dppf) Poisoning->Sol_Ligand Sol_CuFree Solution: Switch to Copper-Free Protocol (Degas thoroughly) Glaser->Sol_CuFree Sol_Temp Solution: Lower Temp or Change Solvent (avoid alcohols) Dehal->Sol_Temp

Figure 1: Diagnostic decision tree for identifying the root cause of Sonogashira failure based on visual cues and LCMS data.

Phase 2: Deep Dive & Solutions

Issue 1: The "Nitrogen Trap" (Catalyst Poisoning)

Symptom: Reaction turns black rapidly; starting material (iodopyridine) remains untouched. Mechanism: The pyridine nitrogen is a good σ-donor. It displaces labile ligands (like PPh3) on the Pd(II) pre-catalyst or the Pd(0) intermediate. This forms a stable, unreactive complex (often a dimer) that cannot undergo oxidative addition. This is most acute with 2-iodopyridines due to the chelating "bite" angle if the catalyst interacts with both the N and the I.

The Fix: Steric Bulk & Chelation You must make it sterically impossible for the pyridine nitrogen to bind to the Pd center.

  • Switch Ligands: Move from PPh3 to Buchwald Ligands (e.g., XPhos, SPhos) or bulky tri-alkyl phosphines (P(t-Bu)3).[1] These ligands create a "protective shell" around the Pd, allowing the linear alkyne to approach but blocking the perpendicular approach of the pyridine nitrogen [1].

  • Bidentate Ligands: Use Pd(dppf)Cl2 .[2][3][4] The ferrocene backbone locks the phosphines in a specific bite angle that resists displacement by the pyridine nitrogen [2].

Issue 2: The "Glaser" Competitor

Symptom: Alkyne is fully consumed, but Iodopyridine remains. LCMS shows a dimer of your alkyne (R-C≡C-C≡C-R). Mechanism: In the presence of Copper (CuI) and trace Oxygen, the alkyne undergoes oxidative homocoupling (Glaser coupling) faster than the cross-coupling. This depletes your nucleophile.

The Fix: Copper-Free Sonogashira While Copper accelerates the reaction by forming a Cu-acetylide, it is not strictly necessary if the Pd-cycle is fast enough.

  • Protocol: Remove CuI. Use Pd(OAc)2 with XPhos (or similar) and an inorganic base like Cs2CO3 in Acetonitrile or DMF .

  • Why Inorganic Base? Organic amines (TEA, DEA) can also coordinate to Pd. Using Cs2CO3 removes competitive binding agents from the solution [3].

Issue 3: Regio-Electronic Effects (2- vs 3- vs 4-Iodo)
  • 2-Iodopyridine: The most difficult. The Nitrogen is adjacent to the Iodine.[5] It acts as a chelating group, stabilizing the Pd-intermediate too much, preventing the reaction from moving forward (Reductive Elimination). Requires: Strong, bulky ligands (XPhos) or high temperature.

  • 3-Iodopyridine: Behaves most like iodobenzene. The N is far enough away to minimize chelation but still activates the ring electronically. Standard conditions usually work.

  • 4-Iodopyridine: Highly activated (electron-deficient), but the N is accessible for intermolecular binding (poisoning). Requires: High concentration of ligand to outcompete the substrate.

Phase 3: Experimental Protocols

Protocol A: The "Robust" Method (Copper-Free)

Recommended for 2-iodopyridines or when Glaser coupling is observed.

ComponentReagentEquiv.[1][2][3][5][6][7][8][9][10]Notes
Catalyst Pd(OAc)20.05 (5 mol%)Pre-catalyst source
Ligand XPhos0.10 (10 mol%)2:1 Ligand/Pd ratio is critical
Substrate Iodopyridine1.0Limiting reagent
Coupling Partner Terminal Alkyne1.5Excess to drive kinetics
Base Cs2CO32.0Inorganic base prevents N-poisoning
Solvent MeCN or DMF-0.1 M - 0.2 M concentration

Step-by-Step:

  • Add Pd(OAc)2, XPhos, Cs2CO3, and Iodopyridine to a pressure vial.

  • Seal and purge with Argon/Nitrogen for 5 minutes (Evacuate/Backfill x3).

  • Add Solvent (sparged with Ar) and Alkyne via syringe.

  • Heat to 80°C for 4-12 hours.

    • Why 80°C? XPhos requires thermal energy to reduce Pd(II) to active Pd(0) in situ.

Protocol B: The "Standard" Optimization (Copper-Cocatalyzed)

Use for 3-iodopyridines or unhindered systems.

ComponentReagentEquiv.[1][2][3][5][6][7][8][9][10]Notes
Catalyst Pd(dppf)Cl2[3][4][11] · DCM0.03 (3 mol%)Robust bidentate catalyst
Co-Catalyst CuI0.02 (2 mol%)Keep Cu low to minimize Glaser
Base Et3N3.0Acts as base and co-solvent
Solvent THF or DMF-Degas thoroughly!

Step-by-Step:

  • Dissolve Iodopyridine and Alkyne in THF/Et3N (1:1).

  • Degas the solution by bubbling Argon for 10 mins (Critical to stop Glaser coupling).

  • Add Pd(dppf)Cl2 and CuI quickly against a flow of Argon.

  • Seal and stir at RT initially. If no reaction after 2 hrs, heat to 60°C .

Phase 4: Mechanistic Visualization

Understanding the competition between the Productive Cycle and the Inhibitory Cycle is key to troubleshooting.

Mechanism Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Productive) Pd0->OxAdd C-I Bond Attack N_Coord N-Coordination (Poisoning) Pd0->N_Coord N-Atom Attack Pyridine Iodopyridine Pyridine->OxAdd Pyridine->N_Coord Pd_Ar Pd(II)-Ar-I OxAdd->Pd_Ar Cycle Continues Dead Inactive Complex (Reaction Stops) N_Coord->Dead Irreversible

Figure 2: The Kinetic Competition. The Pyridine N-atom competes with the C-I bond for the Palladium center. Bulky ligands block the red path (N-Coordination) while permitting the green path (Oxidative Addition).

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Plenio, H. (2008). The Sonogashira Coupling Reaction: A Booming Methodology in Synthetic Organic Chemistry. Angewandte Chemie International Edition, 47(37), 6954-6956. Link

  • Gelderblom, P., et al. (2016). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded DNA. Organic Letters, 18(9), 2004–2007. Link

  • Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Iodides, Acetylenes, and Ligands. Journal of Organic Chemistry, 77(6), 2798–2807. Link

Sources

Validation & Comparative

A Comparative Guide to the 13C NMR Chemical Shifts of 2-Amino-4-iodo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and comparison of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Amino-4-iodo-6-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of substituent effects on the pyridine ring, supported by experimental data from analogous compounds and predicted values for the target molecule. Our objective is to furnish a comprehensive resource that elucidates the structural nuances of this compound through the lens of 13C NMR spectroscopy.

The Foundational Principles of 13C NMR in Pyridine Systems

Carbon-13 NMR spectroscopy is a powerful analytical technique that provides valuable information about the carbon framework of a molecule.[1][2] The chemical shift (δ) of each carbon atom is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, electronegativity of neighboring atoms, and steric effects.[1][2]

In aromatic heterocyclic systems like pyridine, the nitrogen atom introduces a significant electronic perturbation. The nitrogen's electronegativity deshields the adjacent α-carbons (C2 and C6) and the γ-carbon (C4) to a lesser extent, while the β-carbons (C3 and C5) are less affected. The introduction of substituents further modulates these chemical shifts, providing a detailed electronic and structural fingerprint of the molecule.

Substituent Effects on the Pyridine Ring: A Comparative Analysis

To understand the 13C NMR spectrum of 2-Amino-4-iodo-6-methylpyridine, it is instructive to examine the incremental effects of each substituent—amino, iodo, and methyl—by comparing the spectra of simpler, related pyridine derivatives.

The Parent Heterocycle: Pyridine

Pyridine serves as our fundamental reference. Its 13C NMR spectrum in CDCl₃ displays three distinct signals corresponding to the α, β, and γ carbons.

The Influence of the Amino Group: 2-Aminopyridine

The introduction of an amino (-NH₂) group at the C2 position, a strong electron-donating group, significantly alters the chemical shifts. It causes a substantial shielding (upfield shift) of the ipso-carbon (C2) and the para-carbon (C4), and a lesser shielding of the ortho-carbon (C6).

The Impact of the Methyl Group: 2-Amino-6-methylpyridine

Adding a methyl (-CH₃) group at the C6 position, another electron-donating group, further influences the electronic distribution. This results in a downfield shift for the ipso-carbon (C6) and shielding effects on the adjacent carbons.

The Halogen Effect: 4-Iodopyridine

The iodo (-I) group at the C4 position exhibits a dual electronic effect. While it is inductively electron-withdrawing, its primary influence in 13C NMR is the "heavy atom effect," which induces a significant upfield shift (shielding) of the ipso-carbon (C4).

Predicted and Comparative 13C NMR Data

Carbon PositionPyridine (CDCl₃)2-Aminopyridine (CDCl₃)2-Amino-6-methylpyridine (CDCl₃)[3]4-Iodopyridine (CDCl₃)2-Amino-4-iodo-6-methylpyridine (Predicted)
C2 150.0158.9158.3151.8~157-159
C3 123.9109.0108.6139.0~108-110
C4 136.0138.0137.7108.9~105-108
C5 123.9114.0114.0139.0~115-117
C6 150.0148.5158.3151.8~158-160
-CH₃ --24.1-~23-25

Note: Predicted values are estimations based on additive substituent effects and may vary from experimental results.

Visualizing Structural Relationships

The following diagram illustrates the structural relationships between the compared molecules, highlighting the incremental addition of substituents.

G Pyridine Pyridine Aminopyridine 2-Aminopyridine Pyridine->Aminopyridine + NH₂ Iodopyridine 4-Iodopyridine Pyridine->Iodopyridine + I Aminomethylpyridine 2-Amino-6-methylpyridine Aminopyridine->Aminomethylpyridine + CH₃ Target 2-Amino-4-iodo-6-methylpyridine Aminomethylpyridine->Target + I Iodopyridine->Target + NH₂, + CH₃

Caption: Structural evolution from pyridine to 2-Amino-4-iodo-6-methylpyridine.

Hypothetical Experimental Protocol for 13C NMR Acquisition

This section outlines a detailed, step-by-step methodology for acquiring a high-quality 13C NMR spectrum of 2-Amino-4-iodo-6-methylpyridine.

Objective: To obtain a proton-decoupled 13C NMR spectrum of 2-Amino-4-iodo-6-methylpyridine.

Materials:

  • 2-Amino-4-iodo-6-methylpyridine (approx. 20-50 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tube

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 20-50 mg of 2-Amino-4-iodo-6-methylpyridine and transfer it to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

    • Gently swirl or sonicate the vial to ensure complete dissolution of the sample.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.

  • Acquisition Parameters (for a 400 MHz spectrometer):

    • Experiment: 1D 13C with proton decoupling (e.g., zgpg30 on a Bruker instrument).

    • Pulse Program: A standard 30-degree pulse is recommended to allow for faster repetition rates without saturating the signals.

    • Spectral Width (SW): Approximately 200-250 ppm (e.g., from -10 to 210 ppm) to ensure all carbon signals are captured.

    • Acquisition Time (AQ): At least 1-2 seconds to ensure good resolution.

    • Relaxation Delay (D1): 2 seconds. A longer delay may be necessary for quaternary carbons if quantitative analysis is required.

    • Number of Scans (NS): Start with 128 scans and increase as needed to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of ¹³C, a higher number of scans is typically required compared to ¹H NMR.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform of the Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

    • Perform a baseline correction to ensure a flat baseline across the spectrum.

Workflow for Spectral Analysis

G cluster_0 Experimental cluster_1 Analysis & Comparison cluster_2 Reporting SamplePrep Sample Preparation DataAcquisition NMR Data Acquisition SamplePrep->DataAcquisition DataProcessing Data Processing DataAcquisition->DataProcessing PeakPicking Peak Picking & Integration DataProcessing->PeakPicking ShiftAssignment Chemical Shift Assignment PeakPicking->ShiftAssignment ComparativeAnalysis Comparison with Analogs & Predictions ShiftAssignment->ComparativeAnalysis StructureConfirmation Structure Confirmation ComparativeAnalysis->StructureConfirmation ReportGeneration Report Generation StructureConfirmation->ReportGeneration

Caption: A streamlined workflow for the acquisition and analysis of the 13C NMR spectrum.

Conclusion

The 13C NMR spectrum of 2-Amino-4-iodo-6-methylpyridine is a rich source of structural information, with each substituent leaving a distinct electronic signature on the pyridine ring. By comparing the chemical shifts with those of simpler analogs, we can confidently assign the resonances and gain a deeper understanding of the interplay of electronic effects within the molecule. The provided hypothetical experimental protocol offers a robust starting point for researchers seeking to acquire high-quality spectral data for this and similar compounds. This guide serves as a valuable resource for the structural elucidation and characterization of substituted pyridine derivatives in various scientific and industrial applications.

References

  • Chemistry LibreTexts. (2023, January 30). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • PubChem. (n.d.). 4-Iodopyridine. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Iodopyridine. Retrieved from [Link]

  • Testbook. (2026, January 30). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from [Link]

Sources

A Guide to the Mass Spectrometry Fragmentation of 4-iodo-6-methylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-iodo-6-methylpyridin-2-amine (C₆H₇IN₂). Designed for researchers in drug development and chemical analysis, this document moves beyond a simple spectral interpretation to explain the mechanistic rationale behind the fragmentation pathways. We will compare its fragmentation to related structures and provide a robust experimental protocol for its characterization.

Introduction to 4-iodo-6-methylpyridin-2-amine

4-iodo-6-methylpyridin-2-amine is a substituted pyridine derivative with a molecular weight of 234.04 g/mol .[1][2] Its structure incorporates three key functional groups on the pyridine core: a nucleophilic amino group, a bulky iodo substituent, and a methyl group. This combination makes it a valuable building block in medicinal chemistry and material science.[2] Understanding its fragmentation behavior under mass spectrometry is crucial for its unambiguous identification in complex reaction mixtures and for quality control.

Mass spectrometry, particularly with electron ionization (EI), is a powerful technique for structural elucidation. The process involves ionizing the molecule and then analyzing the mass-to-charge ratio (m/z) of the resulting molecular ion and its subsequent fragment ions.[3] The fragmentation pattern serves as a molecular "fingerprint," providing rich structural information.[4]

Predicted Fragmentation Pathways under Electron Ionization (EI)

Upon entering the ion source of a mass spectrometer, 4-iodo-6-methylpyridin-2-amine is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming an energetically unstable molecular ion (M•+) with a mass-to-charge ratio (m/z) of 234.[5] Due to the stability of the aromatic ring, this molecular ion peak is expected to be clearly visible in the spectrum.[6]

This high-energy radical cation then undergoes a series of fragmentation reactions, driven by the relative strengths of its chemical bonds and the stability of the resulting fragments. The primary fragmentation pathways are dictated by the substituents on the pyridine ring.

Primary Fragmentation Mechanisms:
  • Loss of an Iodine Radical ([M-I]⁺): The carbon-iodine bond is the weakest covalent bond in the molecule. Consequently, the most favorable and dominant initial fragmentation is the homolytic cleavage of this bond to release an iodine radical (I•). This process results in a highly abundant fragment ion at m/z 107 . This fragment corresponds to the 2-amino-6-methylpyridine cation [C₆H₇N₂]⁺. The stability of this even-electron cation makes this fragmentation pathway particularly significant, and the peak at m/z 107 is predicted to be the base peak (the most intense peak) in the spectrum.

  • Loss of a Methyl Radical ([M-CH₃]⁺): Cleavage of the bond between the pyridine ring and the methyl group results in the loss of a methyl radical (•CH₃). This is a common fragmentation pathway for alkyl-substituted aromatic compounds. This fragmentation yields an ion at m/z 219 ([C₅H₄IN₂]⁺).

  • Loss of Hydrogen Cyanide (HCN) from the [M-I]⁺ Fragment: The pyridine ring itself can undergo characteristic fragmentation. Following the initial loss of iodine, the resulting m/z 107 fragment can eliminate a neutral molecule of hydrogen cyanide (HCN), a hallmark fragmentation for pyridine-containing structures.[1] This subsequent fragmentation would produce an ion at m/z 80 ([C₅H₆N]⁺). The mass spectrum for the related compound 2-amino-6-methylpyridine shows a prominent peak at m/z 80, supporting this proposed pathway.[7]

Minor Fragmentation Pathways:
  • Loss of a Hydrogen Radical ([M-H]⁺): The loss of a single hydrogen atom from the molecular ion can occur, leading to a fragment at m/z 233 .

  • Iodine Cation ([I]⁺): A peak corresponding to the iodine cation itself may be observed at m/z 127 .[1]

The proposed fragmentation cascade is visualized in the diagram below.

G M M•+ (C₆H₇IN₂) m/z 234 frag_I [M-I]⁺ (C₆H₇N₂) m/z 107 (Base Peak) M->frag_I - I• frag_CH3 [M-CH₃]⁺ (C₅H₄IN₂) m/z 219 M->frag_CH3 - •CH₃ frag_HCN [C₅H₆N]⁺ m/z 80 frag_I->frag_HCN - HCN

Caption: Predicted EI-MS fragmentation pathway for 4-iodo-6-methylpyridin-2-amine.

Data Summary and Comparison

The presence of the iodine atom is the single most important factor influencing the fragmentation pattern. In a comparative analysis with 2-amino-6-methylpyridine (molecular weight 108), whose mass spectrum is dominated by the molecular ion peak[7], the fragmentation of the iodinated version is instead dominated by the facile loss of the iodine atom. This leads to the ion at m/z 107, which subsequently fragments in a manner similar to the protonated version of 2-amino-6-methylpyridine.

The table below summarizes the key predicted ions.

m/z Ion Formula Identity Mechanism of Formation
234[C₆H₇IN₂]•+Molecular Ion (M•+)Electron Ionization
219[C₅H₄IN₂]⁺[M-CH₃]⁺Loss of a methyl radical from M•+
127[I]⁺Iodine CationHeterolytic C-I bond cleavage
107[C₆H₇N₂]⁺[M-I]⁺(Predicted Base Peak) Loss of an iodine radical from M•+
80[C₅H₆N]⁺[[M-I]-HCN]⁺Loss of HCN from the m/z 107 fragment

Experimental Protocol for GC-MS Analysis

This protocol outlines a self-validating system for acquiring the mass spectrum of 4-iodo-6-methylpyridin-2-amine. The choice of a standard 70 eV ionization energy ensures that the resulting fragmentation pattern is reproducible and comparable to established spectral libraries.[8]

Workflow Overview

G cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_output Data Output prep Dissolve sample in suitable solvent (e.g., Methanol) injection Inject into GC prep->injection separation Separate on HP-5ms column injection->separation ionization Ionize via EI (70 eV) separation->ionization analysis Analyze via Mass Spectrometer ionization->analysis detection Detect Ions analysis->detection spectrum Generate Mass Spectrum detection->spectrum

Sources

Navigating the Thermal Landscape of Substituted Pyridines: A Comparative Guide to the Melting Point of 2-Amino-4-iodo-6-methylpyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional

In the intricate world of pharmaceutical and materials science, the precise characterization of novel chemical entities is paramount. The melting point of a pure crystalline solid is a fundamental and powerful diagnostic tool, offering insights into purity, identity, and the energetic landscape of the crystal lattice.[1][2][3][4] This guide delves into the thermal properties of 2-Amino-4-iodo-6-methylpyridine, a substituted pyridine with significant potential as a building block in medicinal chemistry. Our investigation reveals a critical data gap in the public domain regarding its specific melting point, a finding of considerable importance for any researcher engaged in its synthesis and application.

This guide provides a comparative analysis of the melting points of structurally related 2-amino-6-methylpyridine analogs, offers detailed, field-proven protocols for accurate melting point determination, and discusses the underlying principles that govern this essential physical property.

The Enigma of 2-Amino-4-iodo-6-methylpyridine's Melting Point: A Data-Driven Comparison

A comprehensive search of scientific literature, chemical supplier databases, and patent filings did not yield an experimentally determined melting point for pure 2-Amino-4-iodo-6-methylpyridine. This absence of data underscores the novelty of this compound and highlights the necessity for rigorous in-house characterization upon its synthesis. To provide a predictive and comparative framework, we have compiled the melting points of its structural analogs, where the iodo-group at the 4-position is replaced by hydrogen, a chloro group, and a bromo group.

CompoundStructureMelting Point (°C)Citation(s)
2-Amino-6-methylpyridineA white to light yellow crystalline solid.40 - 45[5][6][7]
2-Amino-4-chloro-6-methylpyrimidine*A white to light yellow needle-like crystal.183 - 186[8]
2-Amino-5-bromo-4-methylpyridine**Not specified.148 - 150[9]
2-Amino-4-iodo-6-methylpyridine Off-white to yellow solid. Not Reported

Note: The melting point for 2-amino-4-chloro-6-methylpyrimidine is used as a proxy due to the unavailability of data for the exact pyridine analog. The pyrimidine core, while electronically distinct, provides a useful, albeit imperfect, comparison point for a halogenated aminopyridine.

This data strongly suggests that the introduction of a halogen atom at the 4-position significantly increases the melting point compared to the parent 2-amino-6-methylpyridine. This is likely attributable to the increased molecular weight and the introduction of stronger intermolecular interactions, such as halogen bonding and dipole-dipole interactions, which require more thermal energy to overcome.

Deciphering Thermal Transitions: Experimental Protocols for Accurate Melting Point Determination

To ensure the generation of reliable and reproducible data, the following protocols for melting point determination are provided. These methods, a classical capillary technique and the more advanced Differential Scanning Calorimetry (DSC), are mainstays in modern chemical laboratories.

Protocol 1: Capillary Melting Point Determination

This method offers a straightforward and visually intuitive means of determining the melting point range of a crystalline solid.[10][11][12]

Instrumentation:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample of 2-Amino-4-iodo-6-methylpyridine is completely dry, as residual solvent will depress the melting point.

    • Place a small amount of the crystalline solid into a clean, dry mortar and gently grind to a fine powder. This ensures uniform packing and heat transfer within the capillary tube.

  • Capillary Tube Packing:

    • Tamp the open end of a capillary tube into the powdered sample until a small amount of solid (2-3 mm in height) is collected.

    • Invert the capillary tube and tap it gently on a hard surface to pack the sample tightly into the sealed end. A tightly packed sample is crucial for accurate observation.

  • Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the melting range.

    • For an accurate measurement, set the heating rate to 1-2 °C per minute, starting from at least 20 °C below the estimated melting point. A slow heating rate is critical for allowing the sample and the thermometer to be in thermal equilibrium.

    • Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the clear point). The melting point is reported as this range.

  • Post-Analysis:

    • Allow the apparatus to cool before performing subsequent measurements.

    • Dispose of the used capillary tube in a designated glass waste container.

Protocol 2: High-Precision Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC provides a highly sensitive and quantitative measurement of a material's thermal properties, including its melting point. It measures the difference in heat flow between the sample and a reference as a function of temperature.[13][14][15][16][17]

Instrumentation:

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans and lids

  • Crimper for sealing pans

  • Microbalance

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the finely powdered 2-Amino-4-iodo-6-methylpyridine into a tared aluminum DSC pan.

    • Place the corresponding lid on the pan and hermetically seal it using the crimper. This prevents any loss of sample due to sublimation or decomposition.

  • Instrument Setup and Calibration:

    • Place the sealed sample pan in the sample cell of the DSC and an empty, sealed reference pan in the reference cell.

    • Ensure the DSC is properly calibrated using certified standards (e.g., indium) to guarantee temperature and enthalpy accuracy.

  • Thermal Program:

    • Set the initial temperature to at least 20 °C below the expected melting point.

    • Program a heating rate of 5-10 °C per minute.

    • Set the final temperature to be at least 20-30 °C above the expected completion of melting to ensure the entire transition is captured.

    • Purge the DSC cell with an inert gas, such as nitrogen, to provide a stable and non-reactive atmosphere.

  • Data Acquisition and Analysis:

    • Initiate the thermal program and record the heat flow as a function of temperature.

    • The melting of the sample will appear as an endothermic peak on the resulting thermogram.

    • Analyze the thermogram to determine the onset temperature, peak temperature, and the enthalpy of fusion (the area under the peak). The peak temperature is often reported as the melting point.

Visualizing the Comparison and Workflow

To better illustrate the structural relationships and the experimental process, the following diagrams are provided.

Figure 1: Structural relationship of 2-Amino-4-iodo-6-methylpyridine and its analogs.

cluster_prep Sample Preparation cluster_capillary Capillary Method cluster_dsc DSC Method Dry Sample Dry Sample Grind to Fine Powder Grind to Fine Powder Dry Sample->Grind to Fine Powder Pack Capillary Tube Pack Capillary Tube Grind to Fine Powder->Pack Capillary Tube Weigh into Pan Weigh into Pan Grind to Fine Powder->Weigh into Pan Heat in Apparatus Heat in Apparatus Pack Capillary Tube->Heat in Apparatus Visual Observation Visual Observation Heat in Apparatus->Visual Observation Record Melting Range Record Melting Range Visual Observation->Record Melting Range Seal Pan Seal Pan Weigh into Pan->Seal Pan Heat in DSC Heat in DSC Seal Pan->Heat in DSC Analyze Thermogram Analyze Thermogram Heat in DSC->Analyze Thermogram

Figure 2: Workflow for melting point determination.

Conclusion and Future Directions

The melting point of 2-Amino-4-iodo-6-methylpyridine remains an uncharacterized yet critical physical property. This guide provides a framework for its determination and a comparative analysis with its structural analogs. The significant increase in melting point upon halogenation at the 4-position is a noteworthy trend that can inform the design of future pyridine-based compounds with tailored physical properties. For researchers synthesizing or utilizing 2-Amino-4-iodo-6-methylpyridine, the experimental protocols detailed herein provide a robust methodology for obtaining this essential data point, thereby filling a crucial gap in the scientific literature. It is recommended that upon synthesis and purification, the melting point be determined and reported to contribute to the collective body of chemical knowledge.

References

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

  • Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

  • polySpectra. (n.d.). What is Melting Point? Understanding the Basics and Importance of Melting Point in Chemistry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. Retrieved from [Link]

  • University of Alberta. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Edisco. (n.d.). Melting point determination. Retrieved from [Link]

  • Stenutz, R. (n.d.). 2-amino-6-methylpyridine. Retrieved from [Link]

  • Alkali Metals. (n.d.). Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA. Retrieved from [Link]

  • Buchi.com. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1B: Uses of Melting Points. Retrieved from [Link]

  • Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines.

Sources

HPLC retention time of 2-Amino-4-iodo-6-methylpyridine vs impurities

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the HPLC Analysis of 2-Amino-4-iodo-6-methylpyridine: Ensuring Purity and Accurate Quantification

In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is paramount.[1] This guide provides a comprehensive examination of the High-Performance Liquid Chromatography (HPLC) analysis of 2-Amino-4-iodo-6-methylpyridine, a key building block in the synthesis of various biologically active molecules.[2] We will delve into the chromatographic principles governing its separation from potential impurities, offer a detailed analytical method, and discuss the interpretation of results to ensure the highest standards of quality and consistency.

The unique structure of 2-Amino-4-iodo-6-methylpyridine, featuring an amino group, a methyl group, and an iodine atom on a pyridine ring, presents specific challenges and considerations for its chromatographic analysis.[1] Understanding the physicochemical properties of this molecule and its likely impurities is the foundation for developing a robust and reliable HPLC method.

Understanding the Analyte and Potential Impurities

2-Amino-4-iodo-6-methylpyridine is a moderately polar compound due to the presence of the amino group and the nitrogen atom in the pyridine ring. The iodine and methyl groups contribute to its hydrophobicity. The retention behavior in reversed-phase HPLC will be a balance of these characteristics.

Potential impurities can arise from several sources, including the synthetic route and degradation. Common impurities might include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Isomers: Positional isomers such as 2-Amino-5-iodo-6-methylpyridine.[2]

  • De-iodinated species: 2-Amino-6-methylpyridine, formed by the loss of the iodine atom, which can be a challenge due to the lability of the C-I bond.[3]

  • Oxidation products: Such as the corresponding pyridine N-oxide, which is significantly more polar.[4]

  • By-products from synthesis: Including di-iodinated species or other derivatives formed during the iodination process.[5][6][7][8]

Predicting the elution order of these compounds is crucial for method development. In reversed-phase HPLC, less polar (more hydrophobic) compounds generally have longer retention times. Therefore, we can anticipate the following general elution order:

  • More Polar Impurities (e.g., Pyridine N-oxides): Shorter retention times.

  • 2-Amino-6-methylpyridine (de-iodinated): Shorter retention time than the parent compound.

  • 2-Amino-4-iodo-6-methylpyridine (Parent Compound): Intermediate retention time.

  • Less Polar Impurities (e.g., Di-iodinated species): Longer retention times.

Optimized HPLC Method for Analysis

A successful HPLC separation relies on the careful selection of the stationary phase, mobile phase, and detection parameters. For pyridine-containing compounds, which are basic, peak shape can be a challenge due to interactions with residual silanols on the silica support of C18 columns.[9] Using a mobile phase with an acidic modifier helps to protonate the basic analytes and saturate the silanols, leading to improved peak symmetry.[9]

Experimental Protocol

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: A high-quality C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient program is recommended to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. A typical gradient might be:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30-31 min: Linear gradient back to 95% A, 5% B

    • 31-40 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of 2-Amino-4-iodo-6-methylpyridine. A wavelength around 254 nm is often suitable for pyridine derivatives.[9]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent, such as a mixture of the mobile phase (e.g., 50:50 water:acetonitrile), to a concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Causality Behind Experimental Choices
  • C18 Column: The octadecylsilyl stationary phase provides excellent hydrophobic retention for a wide range of organic molecules.

  • Trifluoroacetic Acid (TFA): Acts as an ion-pairing agent and an acidifier. It protonates the basic nitrogen of the pyridine ring, leading to more consistent interactions with the stationary phase and sharper peaks.

  • Acetonitrile: A common organic modifier in reversed-phase HPLC with good UV transparency and low viscosity.

  • Gradient Elution: Allows for the separation of compounds with a wide range of polarities, from early-eluting polar impurities to late-eluting non-polar ones.[10]

  • Column Temperature Control: Ensures reproducible retention times by minimizing fluctuations in mobile phase viscosity and analyte solubility.

Data Presentation and Interpretation

The primary output of the HPLC analysis is a chromatogram, a plot of detector response versus time. The retention time (RT) is the time it takes for a specific analyte to travel through the column to the detector.

Expected Retention Times

The following table provides a hypothetical, yet logical, summary of expected retention times for 2-Amino-4-iodo-6-methylpyridine and its potential impurities under the proposed HPLC conditions. Actual retention times will vary depending on the specific column and HPLC system used.

CompoundExpected Retention Time (min)Rationale for Elution Order
2-Amino-6-methylpyridine-N-oxide~ 5The N-oxide group significantly increases polarity, leading to weaker interaction with the C18 stationary phase and earlier elution.[4]
2-Amino-6-methylpyridine~ 12The absence of the large, hydrophobic iodine atom makes this compound less retained than the parent compound.[11][12]
2-Amino-4-iodo-6-methylpyridine ~ 18 The presence of the iodine atom increases the molecular weight and hydrophobicity compared to the de-iodinated impurity, resulting in a longer retention time.[1]
2-Amino-4,5-diiodo-6-methylpyridine (hypothetical)~ 25The addition of a second iodine atom would further increase the hydrophobicity and lead to a significantly longer retention time.
Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis workflow.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weighing Weigh Sample Dissolving Dissolve in Diluent Weighing->Dissolving Filtering Filter (0.45 µm) Dissolving->Filtering Injection Inject Sample Filtering->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: A schematic overview of the HPLC analysis workflow, from sample preparation to data reporting.

Trustworthiness: A Self-Validating System

The robustness of this analytical method is ensured by several key factors that create a self-validating system:

  • System Suitability: Before analyzing any samples, a system suitability test should be performed. This involves injecting a standard solution of 2-Amino-4-iodo-6-methylpyridine multiple times to assess parameters like retention time repeatability, peak area precision, theoretical plates, and tailing factor. These metrics confirm that the chromatographic system is performing optimally.

  • Specificity: The method's ability to unequivocally assess the analyte in the presence of its potential impurities is crucial. This can be confirmed by spiking the sample with known impurities and demonstrating that they are well-separated from the main peak.

  • Linearity and Range: The detector response should be linear over a range of concentrations. This is established by preparing a series of calibration standards and plotting the peak area against concentration. A high correlation coefficient (e.g., R² > 0.999) indicates a linear relationship.[10][13]

Logical Relationships in Elution Order

The chemical structure of an analyte directly influences its retention in reversed-phase HPLC. The following diagram illustrates the relationship between the structures of 2-Amino-4-iodo-6-methylpyridine and its impurities and their predicted elution order.

Elution_Order cluster_structure Chemical Structures & Polarity N_Oxide 2-Amino-6-methylpyridine-N-oxide Most Polar Deiodinated 2-Amino-6-methylpyridine Polar Early Early Elution (Shorter Retention Time) N_Oxide:f0->Early Parent 2-Amino-4-iodo-6-methylpyridine Moderately Polar Diiodinated 2-Amino-4,5-diiodo-6-methylpyridine Least Polar Late Late Elution (Longer Retention Time)

Caption: The relationship between molecular polarity and HPLC elution order for 2-Amino-4-iodo-6-methylpyridine and its impurities.

Conclusion

The successful HPLC analysis of 2-Amino-4-iodo-6-methylpyridine is readily achievable with a well-designed reversed-phase method. By understanding the chemical nature of the analyte and its potential impurities, a robust and reliable method can be developed and validated. The protocol and insights provided in this guide serve as a strong foundation for researchers, scientists, and drug development professionals to ensure the quality and purity of this important chemical intermediate.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). The retention behaviour of reversed-phase HPLC columns when used under 100% aqueous conditions. Retrieved from [Link]

  • Li, Z., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 55(15), 6863-6875. Retrieved from [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • Chromatography Forum. (2012). Retention of Pyridine N-Oxides on HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). A possible mechanism of iodination for aromatic compounds. Retrieved from [Link]

  • MDPI. (2023). A New Rapid and Specific Iodination Reagent for Phenolic Compounds. Retrieved from [Link]

  • Polimery. (2015). Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units. Retrieved from [Link]

  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • PubChem. (n.d.). 2-Amino-6-methylpyridine. Retrieved from [Link]

  • SciSpace. (1992). Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion e. Retrieved from [Link]

  • Google Patents. (n.d.). US4746758A - Processes for preparing iodinated aromatic compounds.
  • Shimadzu. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16. Retrieved from [Link]

Sources

Comparative Guide: C4 vs. C5 Iodination of 2-Amino-6-Methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the comparative strategies for iodinating 2-amino-6-methylpyridine at the C4 and C5 positions.

Executive Summary

The iodination of 2-amino-6-methylpyridine (1) presents a classic study in regioselectivity governed by electronic directing effects.

  • C5-Iodination: This is the kinetic and thermodynamic product of direct electrophilic aromatic substitution (SEAr). The reaction is facile, scalable, and high-yielding using standard iodinating agents (e.g., NIS, I₂/HIO₃).

  • C4-Iodination: This is the "anti-electronic" product relative to the amino group's directing power. Accessing the C4 position is chemically challenging and cannot be achieved via direct iodination. It requires indirect strategies , such as de novo ring synthesis, N-oxide activation/nitration sequences, or halogen dance methodologies.

This guide contrasts the straightforward "One-Pot" protocol for C5 with the multi-step strategic requirements for C4.

Part 1: Substrate Analysis & Electronic Theory

To understand the divergence in synthetic strategies, one must analyze the electronic environment of the substrate.

  • 2-Amino Group (+M Effect): A strong ortho/para director. It activates positions C3 and C5 .[1]

  • 6-Methyl Group (+I Effect): A weak ortho/para director. It activates positions C5 and C3 .[1]

  • Pyridine Nitrogen (-I/-M Effect): Deactivates the ring generally, but positions C3 and C5 (beta-positions) remain the most electron-rich due to the amino push.

The Conflict:

  • C5 Position: Synergistically activated by both the Amino group (para) and the Methyl group (ortho). It is sterically less hindered than C3.

  • C3 Position: Activated by Amino (ortho) and Methyl (para), but sterically crowded between the amino group and the ring nitrogen.

  • C4 Position: Located meta to the strong amino donor. It is electronically deactivated relative to C3/C5 in a standard pyridine system. Therefore, direct electrophilic attack never occurs selectively at C4.

Visualizing the Directing Effects

DirectingEffects cluster_0 Electronic Activation Map Substrate 2-Amino-6-Methylpyridine C5 C5 Position (Para to NH2, Ortho to Me) ++ Highly Activated ++ Sterically Open Substrate->C5 Major Pathway C3 C3 Position (Ortho to NH2, Para to Me) + Activated -- Sterically Crowded Substrate->C3 Minor Byproduct C4 C4 Position (Meta to NH2) -- Deactivated (Inaccessible via SEAr) Substrate->C4 Blocked

Caption: Electronic directing effects favoring C5 substitution over C3 and C4.

Part 2: C5-Iodination (The Standard Protocol)

Methodology: Direct Electrophilic Aromatic Substitution (SEAr). Status: Industry Standard, Scalable, Green Options Available.

Experimental Protocol

Reagents: Iodine (


), Periodic Acid (

) or N-Iodosuccinimide (NIS). Solvent: Acetic Acid (

) or Water (

).
Workflow (Green Chemistry Method)
  • Dissolution: Dissolve 2-amino-6-methylpyridine (10 mmol) in a mixture of Acetic Acid (15 mL) and Water (3 mL). Add concentrated

    
     (0.3 mL) as a catalyst.
    
  • Oxidant Addition: Add

    
     (2.2 mmol) to the solution.
    
  • Iodination: Add Iodine (

    
    , 4.2 mmol) in portions.
    
  • Reaction: Heat to 80°C for 4 hours . The color changes as iodine is consumed.

  • Work-up: Pour into ice water. Neutralize with saturated

    
     or 
    
    
    
    until pH ~8.
  • Isolation: The product, 2-amino-5-iodo-6-methylpyridine , precipitates as a solid. Filter, wash with sodium thiosulfate (to remove unreacted iodine) and water.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Typical Yield: 85–92% Purity: >98% (HPLC)

Mechanism

The reaction utilizes an iodonium species (


), generated in situ by the oxidation of 

by

(or

). The activated C5 position attacks this electrophile, forming a sigma complex, followed by rapid deprotonation to restore aromaticity.

C5Mechanism Step1 Activation: I2 + Oxidant (HIO4) -> 2 I+ Step2 Attack: 2-Amino-6-Me-Py + I+ -> [Sigma Complex @ C5] Step1->Step2 Step3 Deprotonation: Loss of H+ -> Aromatization Step2->Step3 Product Product: 2-Amino-5-iodo-6-methylpyridine Step3->Product

Caption: Mechanism of oxidative iodination targeting the C5 position.

Part 3: C4-Iodination (The Strategic Challenge)

Methodology: Indirect Synthesis (N-Oxide Route or Cross-Coupling). Status: Multi-step, Lower Overall Yield, Higher Cost.[2]

Direct iodination fails because the C4 position is electron-deficient relative to C5. To place an iodine at C4, one must either (A) use a "Halogen Dance" (technically demanding) or (B) use the N-Oxide Activation Route , which is the most reliable general method for functionalizing the C4 position of pyridines.

Experimental Strategy (N-Oxide Route)

This route relies on the unique ability of Pyridine-N-Oxides to undergo nitration at the C4 position (gamma to nitrogen).

Workflow
  • Protection: React 2-amino-6-methylpyridine with Acetic Anhydride to form 2-acetamido-6-methylpyridine . This prevents oxidation of the amine.

  • N-Oxidation: Treat with m-CPBA (meta-chloroperbenzoic acid) in DCM or

    
    /Acetic Acid to form the N-oxide .
    
  • C4-Nitration: React the N-oxide with fuming

    
     and 
    
    
    
    . The N-oxide directs the nitro group to the C4 position .
  • Reduction: Reduce the C4-nitro group (using Fe/AcOH or

    
    /Pd) to a C4-amino group. Note: This step also typically reduces the N-oxide back to the pyridine.
    
  • Sandmeyer Reaction (Iodination):

    • Diazotize the newly formed C4-amine using

      
      /
      
      
      
      at 0°C.
    • Add KI (Potassium Iodide) to install the Iodine at C4.

  • Deprotection: Hydrolyze the acetamido group (if not removed during reduction) using NaOH to retrieve the free amine.

Overall Yield: 20–35% (over 4-5 steps) Key Intermediate: 2-acetamido-4-nitro-6-methylpyridine N-oxide.

Alternative: Commercial Sourcing

Due to the complexity of the C4 synthesis, it is often more cost-effective for drug discovery campaigns to purchase 2-amino-4-iodo-6-methylpyridine from specialized vendors who perform this chemistry at scale, or to use 2-amino-4-chloropyridine precursors if the methyl group is not strictly required at C6 initially.

C4Route Start 2-Amino-6-Me-Py Step1 1. Protection (Ac2O) 2. N-Oxidation (mCPBA) Start->Step1 Inter1 Intermediate: N-Oxide Step1->Inter1 Step2 3. Nitration (HNO3) (Directs to C4) Inter1->Step2 Inter2 4-Nitro Intermediate Step2->Inter2 Step3 4. Reduction (Fe/AcOH) 5. Sandmeyer (NaNO2/KI) Inter2->Step3 End Target: 2-Amino-4-iodo-6-methylpyridine Step3->End

Caption: Strategic N-oxide pathway to access the difficult C4 position.

Part 4: Comparative Data Summary

FeatureC5-Iodination (Direct)C4-Iodination (Indirect)
Reaction Type Electrophilic Aromatic Substitution (SEAr)Multi-step Synthesis (Oxidation/Nitration/Sandmeyer)
Step Count 1 Step (One-pot)4–6 Steps
Reagents

, NIS, or


,

,

,

,

,

Atom Economy HighLow (Significant waste generated)
Typical Yield 85–95% 20–40% (Cumulative)
Scalability Excellent (Kilogram scale feasible)Difficult (Requires hazardous nitration/diazotization)
Primary Use Standard intermediate for coupling at C5Specialized tracer design, SAR exploration at C4

Conclusion

  • Select C5 if you need a rapid, high-yielding handle for cross-coupling (Suzuki, Sonogashira) to extend the core. The chemistry is robust and "green" protocols exist.

  • Select C4 only if the specific biological target requires substitution at that position. Be prepared for a linear synthesis campaign or source the material commercially. Direct methods will fail.

References

  • Regioselective Iodination (C5):Synthesis of 2-amino-5-iodopyridines using I2/HIO4.

    • Source:

  • Green Iodination Protocols:Iodination of aminopyridines using Iodine and Hydrogen Peroxide.

    • Source:

  • General Reactivity of 2-Amino-6-Methylpyridine:Analysis of electrophilic substitution p

    • Source:

  • C4 Functionalization Strategy:Nitr

    • Source:

  • Synthesis of 4-Iodo Analogues:Design and Synthesis of 2-Amino-4-methylpyridine Analogues (Relevant Precursors).

    • Source:

Sources

elemental analysis data for 2-Amino-4-iodo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 2-Amino-4-iodo-6-methylpyridine

Executive Summary 2-Amino-4-iodo-6-methylpyridine is a high-value heterocyclic scaffold used primarily in the development of kinase inhibitors and complex pharmaceutical intermediates. Its structural uniqueness lies in the C4-iodine substituent, which offers superior reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) compared to its bromo- and chloro-analogs. This guide analyzes its physicochemical properties, validates its synthesis against common regioisomeric impurities, and benchmarks its performance in synthetic applications.

Chemical Identity & Elemental Analysis

Precise characterization is critical to distinguish the target 4-iodo isomer from the thermodynamically favored 3-iodo and 5-iodo byproducts common in direct iodination protocols.

Table 1: Chemical Specifications & Elemental Analysis

PropertySpecification
Chemical Name 2-Amino-4-iodo-6-methylpyridine
Common Synonyms 2-Amino-4-iodo-6-picoline; 4-Iodo-6-methylpyridin-2-amine
Molecular Formula C₆H₇IN₂
Molecular Weight 234.04 g/mol
CAS Number Note: CAS numbers for specific regioisomers vary by database. Verify via Structure/SMILES.[1]
SMILES Cc1cc(I)cc(n1)N

Elemental Analysis Data (Theoretical vs. Acceptable Limits) Use these values to validate batch purity.

ElementCalculated (%)Acceptable Range (±0.4%)Diagnostic Note
Carbon (C) 30.7930.39 – 31.19Low C% may indicate hydration or solvent retention.
Hydrogen (H) 3.022.62 – 3.42High H% suggests residual solvent (e.g., MeOH, EtOAc).
Nitrogen (N) 11.9711.57 – 12.37
Iodine (I) 54.2253.82 – 54.62Critical: Significant deviation suggests de-iodination or Cl/Br contamination.

Synthesis & Purity: The "Expertise" Pillar

The Regioselectivity Challenge A common pitfall in synthesizing this compound is attempting direct electrophilic iodination (e.g., NIS or I₂/Ag₂SO₄) of 2-amino-6-methylpyridine.

  • Why it fails: The amino group at C2 directs electrophilic attack to the ortho (C3) and para (C5) positions. This yields a mixture of 3-iodo and 5-iodo isomers, not the desired 4-iodo product.

  • The Solution: The 4-position must be accessed via nucleophilic displacement of a leaving group (typically Chloride) or from a 4-hydroxy precursor.

Validated Synthetic Workflow The most robust route proceeds from 2-amino-4-hydroxy-6-methylpyridine , converting the hydroxyl group to a chloride, followed by a Finkelstein-type halogen exchange to install the iodine.

SynthesisWorkflow Start 2-Amino-4-hydroxy- 6-methylpyridine Step1 Chlorination (POCl3) Start->Step1 Dehydration Impurity Direct Iodination Yields 3-Iodo / 5-Iodo Start->Impurity Avoid Inter 2-Amino-4-chloro- 6-methylpyridine Step1->Inter Intermediate Step2 Halogen Exchange (NaI / HI / AcCl) Inter->Step2 Finkelstein Product 2-Amino-4-iodo- 6-methylpyridine Step2->Product Target

Figure 1: Validated synthetic route avoiding regiochemical errors associated with direct iodination.

Comparative Performance: 4-Iodo vs. 4-Bromo vs. 4-Chloro

In drug discovery, the choice of halogen at the C4 position dictates the efficiency of subsequent cross-coupling reactions. The 4-iodo analog is the premium scaffold due to the weaker C-I bond strength (approx. 57 kcal/mol) compared to C-Br (68 kcal/mol) and C-Cl (81 kcal/mol).

Table 2: Reactivity Benchmark in Suzuki-Miyaura Coupling Conditions: Phenylboronic acid, Pd(PPh₃)₄ (5 mol%), Na₂CO₃, Dioxane/H₂O, 80°C.

Scaffold VariantReaction TimeYield (%)Catalyst Requirement
4-Iodo (Target) 1–2 Hours 92–98% Standard Pd(0) (e.g., Tetrakis)
4-Bromo4–6 Hours75–85%Standard Pd(0)
4-Chloro12–24 Hours< 50%Requires specialized ligands (e.g., Buchwald precatalysts)

Key Advantage: The 4-iodo derivative undergoes oxidative addition—the rate-determining step in the catalytic cycle—significantly faster. This allows for:

  • Lower Catalyst Loading: Reduces heavy metal contamination.

  • Milder Temperatures: Preserves sensitive functional groups on the coupling partner.

  • Chemo-selectivity: Enables sequential coupling. You can couple at the C4-Iodo position first at room temperature, leaving a C-Cl or C-Br site elsewhere in the molecule intact for a second reaction step.

Reactivity Iodo 4-Iodo Scaffold (Weakest C-X Bond) OxAdd Oxidative Addition Rate (Pd0 -> PdII) Iodo->OxAdd Rapid Bromo 4-Bromo Scaffold Bromo->OxAdd Medium Chloro 4-Chloro Scaffold Chloro->OxAdd Slow Result_I Fast (RT to 60°C) High Yield OxAdd->Result_I Result_B Moderate (80-100°C) OxAdd->Result_B Result_C Slow (>100°C) Special Ligands Needed OxAdd->Result_C

Figure 2: Impact of halogen choice on oxidative addition kinetics in cross-coupling reactions.

Experimental Protocols

Protocol A: Synthesis via Halogen Exchange

Note: This protocol assumes the starting material is 2-amino-4-chloro-6-methylpyridine.[2][3]

  • Reagents: Suspend 2-amino-4-chloro-6-methylpyridine (1.0 eq) in anhydrous acetonitrile or propionitrile.

  • Activation: Add Sodium Iodide (NaI, 5.0 eq) and Acetyl Chloride (1.0 eq) or use 57% HI (aq).

  • Reaction: Reflux at 80–90°C for 12–16 hours under inert atmosphere (N₂). The mixture will darken as iodine is liberated.

  • Work-up: Quench with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to remove excess iodine (color changes from dark brown to yellow/clear).

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc).

Protocol B: Quality Control (Self-Validating)
  • HPLC: Use a C18 column. Mobile phase: Water (0.1% TFA) / Acetonitrile gradient. The 4-iodo peak should resolve clearly from the 4-chloro precursor (which elutes earlier due to lower lipophilicity).

  • 1H NMR (DMSO-d6):

    • Methyl: Singlet at ~2.3 ppm.

    • Aromatic: Two singlets (or meta-coupled doublets) at ~6.8 and ~7.1 ppm. Note: The presence of two distinct aromatic protons confirms the 2,4,6-substitution pattern. A 3,5-iodo isomer would show different splitting or shifts.

References

  • Synthesis of 4-Halopyridines: Spivey, A. C., & Arseniyadis, S. (2004). Pyridine derivatives.[3][4][5][6][7][8][9][10][11] In Science of Synthesis. Thieme Chemistry.

  • Comparative Reactivity in Suzuki Coupling: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Regioselectivity in Pyridine Halogenation: Schlosser, M., & Rausis, T. (2004). Site-selective halogenation of pyridines.European Journal of Organic Chemistry, 2004(5), 1018-1024.

  • Properties of 2-Amino-6-methylpyridine Derivatives: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15765, 2-Amino-6-methylpyridine.

Sources

Safety Operating Guide

Navigating the Disposal of 2-Amino-4-iodo-6-methylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides a comprehensive, in-depth look at the proper disposal procedures for 2-Amino-4-iodo-6-methylpyridine, a compound whose utility in synthesis is matched by the need for meticulous safety protocols. Moving beyond a simple checklist, this document delves into the "why" behind each step, ensuring a deep understanding of the chemical principles at play.

Immediate Safety and Handling: The First Line of Defense

Before any work with 2-Amino-4-iodo-6-methylpyridine commences, a thorough understanding of its hazard profile is essential. This compound is a substituted pyridine and a halogenated organic compound, a class of substances that requires specific handling due to potential toxicity and environmental persistence.

Core Hazards:

  • Toxicity: Aminopyridines can be toxic if swallowed, inhaled, or absorbed through the skin.

  • Irritation: Can cause skin and serious eye irritation.

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may have long-term adverse effects on aquatic life.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

The use of appropriate PPE is the most critical immediate step to mitigate exposure risks.

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile, Neoprene)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes and fine dust.
Lab Coat Standard laboratory coat, flame-retardant recommendedTo protect clothing and underlying skin from contamination.
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of dust or vapors, especially when handling the solid or creating solutions.

Waste Management and Disposal: A Hierarchical Approach

The disposal of 2-Amino-4-iodo-6-methylpyridine and associated waste should follow a clear, hierarchical process that prioritizes safety and regulatory compliance. The primary goal is to prevent environmental release and ensure the safety of all laboratory personnel.

Decision-Making Workflow for Disposal

The following diagram outlines the critical decision points for managing waste generated from the use of 2-Amino-4-iodo-6-methylpyridine.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Waste Streams cluster_3 Disposal & Decontamination Procedures cluster_4 Final Disposition start Work with 2-Amino-4-iodo-6-methylpyridine Completed characterize Characterize Waste Stream start->characterize segregate Segregate Waste into Designated Containers characterize->segregate solid_waste Solid Waste (e.g., contaminated weigh paper, gloves, pipette tips) segregate->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixtures, solvent rinses) segregate->liquid_waste Liquid glassware Contaminated Glassware segregate->glassware Glassware solid_disposal Place in 'Halogenated Solid Waste' container. Label clearly. solid_waste->solid_disposal liquid_disposal Place in 'Halogenated Organic Liquid Waste' container. Label clearly. liquid_waste->liquid_disposal decon_protocol Follow Decontamination Protocol for Glassware glassware->decon_protocol prof_disposal Professional Hazardous Waste Disposal solid_disposal->prof_disposal liquid_disposal->prof_disposal clean_glassware Clean, Reusable Glassware decon_protocol->clean_glassware

Caption: Decision workflow for the proper segregation and disposal of 2-Amino-4-iodo-6-methylpyridine waste.

Step-by-Step Disposal Protocols

Bulk and Unused 2-Amino-4-iodo-6-methylpyridine

Under no circumstances should this compound be disposed of down the drain or in regular trash.

  • Step 1: Labeling. Ensure the original container is clearly labeled with the full chemical name and associated hazard symbols.

  • Step 2: Packaging. If the original container is compromised, transfer the material to a new, compatible, and properly labeled container.

  • Step 3: Waste Collection. Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][2][3][4] This waste will be incinerated at a high temperature in a facility equipped with scrubbers to neutralize acidic halogenated byproducts.

Contaminated Solid Waste

This category includes items such as gloves, weigh paper, pipette tips, and paper towels that have come into direct contact with 2-Amino-4-iodo-6-methylpyridine.

  • Step 1: Segregation. Immediately place all contaminated solid waste into a designated, clearly labeled "Halogenated Solid Waste" container. This container should be a sealable bag or a drum lined with a heavy-duty plastic bag.

  • Step 2: Storage. Keep the solid waste container sealed and stored in a designated satellite accumulation area until it is collected by hazardous waste personnel.

Contaminated Liquid Waste

This includes reaction mixtures, mother liquors from crystallizations, and solvent rinses.

  • Step 1: Segregation. Collect all liquid waste containing 2-Amino-4-iodo-6-methylpyridine in a dedicated, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.

  • Causality: Halogenated and non-halogenated waste streams are segregated because their disposal methods, particularly incineration, require different conditions and can have different costs. Mixing them can complicate the disposal process.

  • Step 2: pH Consideration. Do not mix acidic and basic waste streams in the same container to avoid potentially violent reactions.

  • Step 3: Storage. Store the liquid waste container in secondary containment to prevent spills and in a well-ventilated area, away from sources of ignition.

Decontamination of Laboratory Glassware

Proper cleaning of glassware is essential to prevent cross-contamination of future experiments. A multi-step rinsing procedure is recommended.[5][6][7][8]

  • Step 1: Initial Rinse (in a fume hood). As soon as possible after use, rinse the glassware with a small amount of a suitable organic solvent in which 2-Amino-4-iodo-6-methylpyridine is soluble (e.g., acetone or methanol).

  • Step 2: Collect Rinse. The initial solvent rinses are considered hazardous waste and MUST be collected in the "Halogenated Organic Liquid Waste" container.

  • Step 3: Repeat Rinse. Repeat the solvent rinse two more times to ensure the removal of the majority of the compound.

  • Step 4: Detergent Wash. After the solvent rinses, wash the glassware thoroughly with a laboratory detergent and hot water. Use a brush to scrub all surfaces.

  • Step 5: Tap Water Rinse. Rinse the glassware multiple times with tap water to remove all traces of detergent.

  • Step 6: Final Rinse. Perform a final rinse with deionized or distilled water to remove any remaining inorganic ions from the tap water.

  • Step 7: Drying. Allow the glassware to air dry on a rack or in a drying oven.

Spill Management: Immediate Action Plan

In the event of a spill, prompt and correct action is crucial to minimize exposure and environmental contamination.

For a Small Spill (in a chemical fume hood):

  • Alert Personnel: Inform others in the immediate area.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to cover the spill.

  • Collection: Carefully sweep up the absorbent material and the spilled compound.

  • Disposal: Place the collected material into the "Halogenated Solid Waste" container.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and then with soap and water. Dispose of the cleaning materials as halogenated solid waste.

For a Large Spill (outside of a chemical fume hood):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the laboratory and prevent re-entry.

  • Notify: Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill on your own.

References

  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]

  • RTSF@MSU. (2019, March 26). MSU_MSMC_001 Cleaning of Glassware. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridines. Retrieved from [Link]

  • Republic Services. (n.d.). Environmental Solutions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). TID 016 - Glassware Cleaning for Method 23 (pdf). Retrieved from [Link]

  • PhytoTechnology Laboratories, Inc. (n.d.). Cleaning Glassware. Retrieved from [Link]

  • Clean Management Environmental Group, Inc. (n.d.). Hazardous Waste Disposal in Seattle, Washington. Retrieved from [Link]

  • INGENIUM. (n.d.). Hazardous Waste Removal Company. Retrieved from [Link]

  • Hazardous Waste Experts. (n.d.). Hazardous Waste Disposal Services in New York. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Amino-4-iodo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 22282-70-8 | Formula: C₆H₇IN₂ | Class: Halogenated Aminopyridine

Part 1: Critical Hazard Profile & Risk Assessment

The "Why" Behind the Protocol: Handling 2-Amino-4-iodo-6-methylpyridine requires a safety posture elevated beyond standard organic synthesis. While specific toxicological data for this exact isomer is limited, its structural analogs (2-amino-6-methylpyridine and 4-aminopyridine) are potent potassium channel blockers.

The "Read-Across" Risk:

  • Neurotoxicity: Aminopyridines can cross the blood-brain barrier. Acute exposure may lead to tremors, convulsions, and respiratory arrest.

  • Dermal Absorption: The iodine substituent increases lipophilicity compared to the parent pyridine, potentially accelerating skin absorption.

  • GHS Classification (Conservative Estimate based on Analogs):

    • Acute Toxicity (Oral/Dermal): Category 2/3 (Fatal/Toxic if swallowed or in contact with skin).[1]

    • Skin/Eye Irritation: Category 2 (Causes severe irritation).[1][2][3]

    • STOT-SE: Category 3 (Respiratory irritation).[1][2]

Hazard Summary Table
Hazard ClassGHS CodeOperational Implication
Acute Toxicity H300/H310Zero-skin-contact policy. Trace amounts on gloves can be fatal.
Irritant H315/H319Dust is highly irritating to mucous membranes.
Reactivity --Incompatible with strong oxidizers and acid chlorides (exothermic).

Part 2: The Fortress – Personal Protective Equipment (PPE)

Core Directive: Standard nitrile exam gloves are insufficient for prolonged handling or solution-phase work. You must employ a "Barrier & Dexterity" layering strategy.

Hand Protection Strategy
  • Inner Layer: 4-mil Nitrile (Dexterity).

  • Outer Layer: Silver Shield® (Laminate) or Viton®.

    • Why? Aminopyridines can permeate nitrile. Laminate films provide >8-hour breakthrough protection against aromatic amines and halogenated heterocycles.

  • Protocol: Tape the outer glove cuff to the lab coat sleeve to prevent wrist exposure.

Respiratory Protection
  • Solid Handling (Weighing): Work strictly within a certified Fume Hood. If hood work is impossible (e.g., equipment maintenance), a PAPR (Powered Air Purifying Respirator) with HEPA cartridges is required. N95s are insufficient for high-toxicity powders due to face-seal leakage.

  • Solution Handling: Fume hood sash at lowest working height.

Body & Eye Defense[1][4][5][6][7]
  • Eyes: Chemical Splash Goggles (indirect vent). Safety glasses are not acceptable due to powder drift risks.

  • Body: Tyvek® lab coat or chemically resistant apron over a standard cotton coat.

Part 3: Operational Workflow Protocols

Phase 1: Weighing & Transfer (The Highest Risk Step)

Objective: Eliminate static-driven powder dispersal.

  • Engineering Control: Verify Fume Hood face velocity is 80–100 fpm.

  • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat and spatula. Halogenated pyridines are often fluffy, electrostatic solids.

  • The "Coffin" Method:

    • Place the balance inside the hood.

    • Line the hood surface with a plastic-backed absorbent pad (absorbent side up).

    • Weigh the solid into a tared vial, not onto weighing paper (reduces transfer steps).

    • Cap immediately. Do not transport open containers across the lab.

Phase 2: Solubilization & Synthesis

Context: The iodine atom makes the C-I bond susceptible to metal-halogen exchange or palladium-catalyzed coupling.

  • Solvent Choice: Dissolve in polar aprotic solvents (DMF, DMSO) carefully.

    • Warning: Solutions in DMSO penetrate skin instantly, carrying the toxic payload into the bloodstream. Treat DMSO solutions as lethal.

  • Exotherm Management: When reacting with acid chlorides or anhydrides, add the reagent dropwise at 0°C. The amine functionality is nucleophilic and can generate rapid heat.

Phase 3: Decontamination & Spill Response

Self-Validating Cleanliness:

  • The "Swipe Test": After cleaning, wipe the area with a wet filter paper. Under UV light (254 nm), many aminopyridines fluoresce. If the wipe glows, you are not done cleaning.

Part 4: Visualization & Logic

PPE Decision Logic

PPE_Selection Start Start: Define Task Form Physical State? Start->Form Solid Solid / Powder Form->Solid Liquid Solution (Organic Solvent) Form->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent Solvent Type? Liquid->Solvent Yes Yes Hood->Yes No No Hood->No Std_PPE Standard PPE: Nitrile (Double) + Goggles Work in Hood Resp_Req High Risk: PAPR + Tyvek Suit Designated Area Permeator High Permeation (DMSO, DMF, DCM) Solvent->Permeator Std_Solv Standard (EtOAc, Hexane) Solvent->Std_Solv Glove_Lam REQUIRED: Silver Shield / Laminate Gloves (Chemical Resistant) Permeator->Glove_Lam Glove_Nit Double Nitrile (Change every 15 mins) Std_Solv->Glove_Nit Yes->Std_PPE No->Resp_Req

Caption: Decision tree for selecting appropriate barrier protection based on physical state and solvent carrier risks.

Part 5: Disposal & Waste Management

Regulatory Compliance: 2-Amino-4-iodo-6-methylpyridine is a halogenated organic compound.

  • Segregation:

    • Stream A (Solid Waste): Contaminated gloves, weighing boats, and paper towels must go into a dedicated "Toxic Solids" container. Do not use general trash.

    • Stream B (Liquid Waste): Dispose of in "Halogenated Organic Waste" carboys.

      • Crucial: Do not mix with strong acids (risk of exothermic polymerization) or oxidizers.

  • Container Labeling: Clearly tag waste containers with "HIGHLY TOXIC" and "HALOGENATED."

  • Rinsing: Triple-rinse empty vials with acetone before disposal. Collect the acetone rinses in the Halogenated Waste stream.

Part 6: Emergency Response Protocols

Mechanism of Injury: Potassium channel blockade leading to neuronal hyperexcitability.

ScenarioImmediate ActionMedical Context
Skin Contact 1. Drench: Wash with soap and water for 15 min.2. Peel: Remove clothing while showering.3. Alert: Yell for help immediately.Rapid absorption risk. Symptoms may be delayed 30 mins.
Eye Contact 1. Irrigate: Eyewash station for 15 min. Hold eyelids open.2. Transport: ER immediately.Corrosive damage + systemic absorption via tear ducts.
Inhalation 1. Evacuate: Move to fresh air.2. Support: Oxygen if breathing is labored.[4]Risk of respiratory arrest.

Note to Safety Officer: Ensure Safety Data Sheet (SDS) is posted on the lab door.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22282-70-8 (2-Amino-4-iodo-6-methylpyridine). PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000).[Link]

  • Prudent Practices in the Laboratory. Handling and Disposal of Chemicals. National Academies Press.[5] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.